Acid Red 289
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
12220-28-9 |
|---|---|
Molecular Formula |
C35H29N2NaO7S2 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |
InChI Key |
MLYDRRZQNRGWEQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Acid Red 289 CAS number and molecular weight
This technical guide provides a comprehensive overview of Acid Red 289, a synthetic dye with applications spanning from industrial coloring to advanced scientific research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, analytical methodologies, and safety aspects of this compound, presenting data in a clear and accessible format.
Core Properties of this compound
This compound is a water-soluble dye belonging to the xanthene class of colorants.[1] It is recognized for its vibrant red hue and is utilized in a variety of sectors, including the textile, cosmetic, and ink industries.[1][2][3] In the realm of scientific research, it serves as a biological stain for the visualization of cellular structures.[3]
Physicochemical and Identification Data
The fundamental properties of this compound are summarized in the table below, providing key identifiers and molecular characteristics.
| Property | Value | Reference |
| CAS Number | 12220-28-9 | [4] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4] |
| Molecular Weight | 676.74 g/mol | [4] |
| Appearance | Deep red powder | [1] |
| Solubility | Soluble in water | [1] |
| Lambda max (H₂O) | 525.0 to 529.0 nm | [5][6] |
| C.I. Number | 45110 | [4] |
Synthesis of this compound
The manufacturing of this compound involves a multi-step chemical synthesis process. The primary method consists of the condensation of 2-Formylbenzenesulfonic acid and 2,6-Dimethyl-3'-hydroxydiphenylamine in the presence of sulfuric acid. This is followed by dehydrogenation oxidation with ferric chloride to yield the final product.[4]
Experimental Protocols and Analytical Methodologies
The characterization and quantification of this compound rely on several advanced analytical techniques. Below are detailed descriptions of the common experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and concentration of this compound. A common approach utilizes a reversed-phase C18 column.[7]
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[7]
-
Detection: UV-Visible spectrophotometer, monitoring at the lambda max of the dye (525.0 to 529.0 nm).
-
Purpose: To separate this compound from impurities, isomers, and other components in a mixture.
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 1170–1200 | S=O stretch | Sulfonate groups |
| ~1590 | N=N stretch | Azo linkage |
Mass Spectrometry (MS): MS is used to confirm the molecular weight and to study the fragmentation patterns of this compound.[7] High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.[7]
-
Expected Molecular Ion: [M-Na]⁻ at m/z 653
-
Key Fragmentation Pathways:
Toxicological and Environmental Considerations
Like many azo dyes, this compound may pose environmental and health concerns due to the potential formation of aromatic amines upon degradation.[2]
Toxicity Profile
Detailed toxicological data for this compound is limited. However, a safety data sheet for a product containing acid red indicates that it can cause skin and serious eye irritation.[8] It is not classified as a carcinogen or mutagen based on available data.[8]
Environmental Fate and Degradation
The biodegradation of this compound can occur under both aerobic and anaerobic conditions.[7] Anaerobic degradation often involves the reductive cleavage of the azo bond by azoreductases.[7] Aerobic degradation, on the other hand, typically involves oxidative enzymes.[7] The degradation of azo dyes can lead to the formation of aromatic amines, which are of environmental concern.[2] Advanced analytical techniques such as GC-MS and LC-MS are used to identify the byproducts of degradation.[7]
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | 12220-28-9 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 8. lociforensics.nl [lociforensics.nl]
An In-Depth Technical Guide to the Synthesis and Purification of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Acid Red 289 (C.I. 45110), a xanthene dye. This document details the chemical principles, experimental protocols, and analytical characterization of this compound. The synthesis involves a condensation reaction followed by an oxidative process. Purification is achieved through recrystallization and preparative high-performance liquid chromatography (HPLC). This guide is intended for researchers in chemistry and materials science, as well as professionals in drug development who may utilize such dyes as reagents or markers.
Introduction
This compound, with the CAS number 12220-28-9, is a water-soluble anionic dye belonging to the xanthene class.[1] Its molecular structure features a xanthene core with sulfonic acid groups, which impart its solubility in aqueous media. The synthesis of xanthene dyes typically involves the condensation of a substituted benzaldehyde (B42025) with an aminophenol derivative, followed by an oxidation step. This guide outlines a detailed methodology for the laboratory-scale synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process: (1) condensation of 2-formylbenzenesulfonic acid and 2,6-dimethyl-3'-hydroxydiphenylamine in the presence of a strong acid catalyst, followed by (2) dehydrogenation through oxidation to yield the final chromophore.[1]
Chemical and Physical Data
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [1] |
| Molecular Weight | 676.74 g/mol | [1] |
| CAS Number | 12220-28-9 | [1] |
| Appearance | Dark red to brown powder | [2] |
| λmax (in water) | 525-529 nm | [3] |
Experimental Protocol: Synthesis
Materials:
-
2-Formylbenzenesulfonic acid
-
2,6-Dimethyl-3'-hydroxydiphenylamine
-
Concentrated Sulfuric Acid (98%)
-
Ferric Chloride (FeCl₃)
-
Deionized Water
-
Sodium Bicarbonate
Procedure:
-
Condensation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dimethyl-3'-hydroxydiphenylamine (1 molar equivalent).
-
Slowly add concentrated sulfuric acid (5-10 molar equivalents) while cooling the flask in an ice bath to maintain the temperature below 20°C.
-
Once the aminophenol derivative is dissolved, add 2-formylbenzenesulfonic acid (1.1 molar equivalents) portion-wise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring. The color of the mixture will gradually darken.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Oxidation and Work-up:
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the viscous mixture into a beaker containing crushed ice and water, which will cause the crude product to precipitate.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 6-7.
-
To the resulting suspension, add a solution of ferric chloride (2-3 molar equivalents) in water dropwise with vigorous stirring.
-
Heat the mixture to 60-70°C for 2-3 hours to complete the oxidation. The precipitate will change in color and consistency.
-
Cool the mixture to room temperature and collect the crude this compound precipitate by vacuum filtration.
-
Wash the filter cake with copious amounts of deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove organic impurities.
-
Dry the crude product in a vacuum oven at 60°C. A typical yield for this type of synthesis is in the range of 60-70%.
-
Purification of this compound
The crude product from the synthesis contains unreacted starting materials, by-products, and inorganic salts. A two-step purification process involving recrystallization followed by preparative HPLC is recommended to achieve high purity.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (95%)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot 3:1 water-ethanol mixture.[3]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the recrystallized product by vacuum filtration.
-
Wash the crystals with a small amount of cold 3:1 water-ethanol mixture.
-
Dry the purified crystals in a vacuum oven at 60°C.
Experimental Protocol: Preparative HPLC
For achieving the highest purity, preparative reversed-phase HPLC is employed.
| Parameter | Value |
| Column | C18, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV-Vis at 528 nm |
| Injection Volume | Dependent on column size and sample concentration |
Procedure:
-
Dissolve the recrystallized this compound in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Perform the preparative HPLC separation using the specified gradient.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified this compound as a solid.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| UV-Visible Spectroscopy | λmax in water at 525-529 nm.[3] |
| FTIR Spectroscopy (cm⁻¹) | ~3400 (N-H stretch), ~1600 (aromatic C=C stretch), ~1200 & ~1040 (S=O stretch of sulfonate). |
| ¹H NMR Spectroscopy (ppm) | Aromatic protons: 6.5-8.5 ppm; Methyl protons: 2.0-2.5 ppm.[3] |
| ¹³C NMR Spectroscopy (ppm) | Aromatic carbons: 110-160 ppm; Methyl carbons: 15-25 ppm.[3] |
| Mass Spectrometry | [M-Na]⁻ at m/z ≈ 653.75. |
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles for xanthene dye synthesis and can be adapted for various research and development applications. Proper analytical characterization is crucial to ensure the identity and purity of the final product. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described herein.
References
Acid Red 289: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 289 (C.I. 45110; CAS 12220-28-9), a xanthene dye. Understanding the solubility of this compound is critical for its application in various fields, including as a coloring agent in industrial products, for staining in biological research, and potentially in formulation development.
Core Properties of this compound
This compound is a deep red powder that forms a pinkish-red solution when dissolved.[1] It is known for its good lightfastness and stability under acidic conditions.[2] While it is widely described as a water-soluble dye, its solubility in organic solvents is less documented.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |
| Water | H₂O | 100 g/L | 30 | Soluble |
| Ethanol | C₂H₅OH | Data not available | - | Implied solubility based on recrystallization methods using a water-ethanol mixture.[3] |
| Methanol | CH₃OH | Data not available | - | - |
| Acetone | C₃H₆O | Data not available | - | - |
| Nonpolar Organic Solvents | - | Low | - | The need for magenta colorants with high oil-solubility suggests this compound has poor solubility in nonpolar solvents.[4] |
Experimental Protocol: Determination of this compound Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
1. Materials:
- This compound powder
- Solvent of interest (e.g., water, ethanol, methanol, acetone)
- Analytical balance
- Volumetric flasks
- Beakers or flasks with stoppers
- Magnetic stirrer and stir bars or a shaker water bath
- Centrifuge and centrifuge tubes
- Spectrophotometer
- Micropipettes
- Filter paper or syringe filters (0.45 µm)
2. Procedure:
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform solubility tests in the exact solvent systems and conditions that will be employed.
References
Spectral Characteristics of Acid Red 289 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral properties of Acid Red 289, a synthetic xanthene and azo dye, in an aqueous environment. This document compiles available data on its absorption and fluorescence characteristics, outlines standardized experimental protocols for their measurement, and presents a visual workflow for spectroscopic analysis.
Core Spectral Data
The following table summarizes the key spectral parameters for this compound dissolved in water. These values are critical for applications in dyeing, printing, and biological staining.
| Parameter | Value | Experimental Conditions |
| Maximum Absorption Wavelength (λmax) | 525 - 529 nm[1] | Aqueous Solution |
| Molar Absorption Coefficient (ε) | Data not available in reviewed literature | - |
| Fluorescence Emission Range | ~500 - 700 nm[1] | Aqueous Solution, Excitation at 254 nm |
| Fluorescence Quantum Yield (ΦF) | Data not available in reviewed literature | - |
| Fluorescence Lifetime (τF) | Data not available in reviewed literature | - |
Experimental Protocols
The following are detailed methodologies for the characterization of the spectral properties of this compound in an aqueous solution.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and the molar absorption coefficient (ε) of this compound.
a. Materials and Equipment:
-
This compound powder
-
Deionized water (or a specific buffer solution if pH control is required)
-
Volumetric flasks and pipettes
-
A calibrated dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
b. Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 300 - 800 nm).
-
Blank Measurement: Fill a quartz cuvette with deionized water (or the corresponding solvent/buffer) and place it in both the sample and reference holders to record a baseline.
-
Sample Measurement: Rinse a cuvette with one of the working solutions of this compound, then fill it and place it in the sample holder.
-
Data Acquisition: Record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λmax.
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), the molar absorption coefficient (ε) can be calculated. This should be done for several concentrations to ensure linearity and the average value reported.
Fluorescence Spectroscopy
This protocol describes the steps to measure the fluorescence emission spectrum, quantum yield (ΦF), and lifetime (τF) of this compound.
a. Materials and Equipment:
-
This compound solutions of known absorbance (prepared as in the UV-Vis protocol)
-
A calibrated spectrofluorometer with a temperature-controlled sample holder
-
Quartz fluorescence cuvettes (four-sided polished)
-
A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)
b. Procedure for Emission Spectrum:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Sample Measurement: Place the cuvette containing a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) into the sample holder.
-
Data Acquisition: Scan the emission wavelengths over a range that is expected to contain the fluorescence signal (e.g., 530 - 800 nm). The peak of this spectrum is the maximum emission wavelength (λem).
c. Procedure for Quantum Yield (Relative Method):
-
Standard Selection: Choose a fluorescence standard that absorbs at a similar wavelength to this compound and has a well-documented quantum yield.
-
Absorbance Matching: Prepare a solution of the standard and a solution of this compound with the same absorbance at the same excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
d. Procedure for Fluorescence Lifetime:
-
Instrumentation: This measurement requires a specialized time-resolved spectrofluorometer capable of time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.
-
Data Acquisition: Excite the sample with a pulsed light source at the λmax and measure the decay of the fluorescence intensity over time.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a dye such as this compound in an aqueous solution.
Caption: Experimental workflow for spectral analysis.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Acid Red 289
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Acid Red 289, a xanthene dye widely utilized in the textile and printing industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectral information and standardized experimental procedures.
Core Spectral Properties of this compound
This compound exhibits strong absorption of light in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The absorption is attributed to π→π* electronic transitions within its conjugated xanthene core structure.[1]
The key quantitative parameter of its UV-Vis absorption spectrum is the wavelength of maximum absorbance (λmax). In an aqueous solution, the λmax of this compound is consistently reported in the range of 525 to 529 nanometers.[1][2][3] Several sources specify the λmax at 527 nm in water.[2]
The intensity of this absorption is quantified by the molar absorptivity (ε) or the specific absorbance (E1%1cm). A high molar absorptivity indicates a strong light absorption capacity, a critical property for its application as a dye.[1] For this compound in water, the absorbance (E1%1cm) at the λmax is specified to be a minimum of 1000.[2][3]
Quantitative Spectral Data
The following table summarizes the key UV-Vis absorption data for this compound in an aqueous solution.
| Parameter | Value | Solvent | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 525 - 529 nm | Water | [1][2][3] |
| Maximum Absorption Wavelength (λmax) | 527 nm | Water | [2] |
| Absorbance (E1%1cm) at λmax | min. 1000 | Water | [2][3] |
Experimental Protocol for UV-Vis Spectroscopy of this compound
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Reagents:
-
This compound (powder)
-
Deionized water (or other appropriate solvent)
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Pipettes (graduated or micropipettes)
-
Quartz or glass cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).[4] Ensure the dye is fully dissolved. The solution should be protected from light to prevent photodegradation.[4]
3. Preparation of Working Solutions (Serial Dilutions):
-
Perform serial dilutions of the stock solution with deionized water to prepare a series of working solutions with decreasing concentrations.[5][6] This is crucial for constructing a calibration curve if quantitative analysis is the goal.
4. Spectrophotometer Setup and Blank Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time (typically 15-20 minutes).[4]
-
Set the wavelength range for the scan, for instance, from 200 to 800 nm, to capture the entire UV-Vis spectrum.[4]
-
Fill a clean cuvette approximately three-quarters full with the solvent (deionized water) to be used as a blank.[7]
-
Wipe the transparent sides of the cuvette with a lint-free cloth to remove any smudges or fingerprints.[7]
-
Place the cuvette in the spectrophotometer and record the baseline (blank) spectrum. The instrument will subtract this baseline from the subsequent sample measurements.[8]
5. Sample Measurement:
-
Rinse the cuvette with a small amount of the first working solution and then fill it about three-quarters full.[7]
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Save the data and note the wavelength of maximum absorbance (λmax).[7]
-
Repeat the measurement for all prepared working solutions, starting from the least concentrated to the most concentrated.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption spectrum of this compound.
Caption: Workflow for UV-Vis analysis of this compound.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 3. This compound | 12220-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Fluorescence Properties of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 289, a synthetic dye belonging to the xanthene and azo classes, demonstrates notable fluorescent properties making it a candidate for various applications in research and development, including cellular imaging and as a fluorescent tracer. This technical guide provides a comprehensive overview of the fluorescence emission spectrum of this compound, detailing its photophysical characteristics, experimental protocols for its analysis, and its potential applications. While specific quantitative data for this compound is limited in publicly available literature, this guide also draws upon the well-characterized properties of structurally related xanthene and rhodamine dyes to provide a holistic understanding of its expected behavior.
Introduction to this compound
This compound (CAS RN: 12220-28-9) is a water-soluble dye with a molecular formula of C₃₅H₂₉N₂NaO₇S₂ and a molecular weight of approximately 676.74 g/mol .[1][2] Its structure, which incorporates a xanthene core, is responsible for its strong absorption of light in the visible spectrum and its fluorescent properties.[3] The presence of sulfonic acid groups enhances its water solubility, making it suitable for use in aqueous environments and biological systems.[3] Historically, this compound has been utilized in the textile industry and for coloring various commercial products.[4][5] Its fluorescent nature, however, opens up possibilities for more advanced scientific applications.
Photophysical Properties
The interaction of this compound with light is governed by its electronic structure. The extended π-electron system of the xanthene core leads to strong absorption in the visible region, and subsequent emission of light at a longer wavelength, a phenomenon known as fluorescence.[3]
Absorption and Emission Spectra
The absorption spectrum of this compound in water shows a maximum absorption (λmax) in the range of 525-529 nm.[3][6] This corresponds to the green region of the visible spectrum, resulting in the dye's characteristic red appearance.
While a precise emission maximum for this compound is not extensively reported, a study on fluorescent inks containing this dye observed a broad fluorescence emission spectrum in the range of 500 nm to 700 nm upon excitation with UV light at 254 nm.[3] Generally, for xanthene dyes, the emission peak is expected to be Stokes-shifted to a longer wavelength relative to the absorption peak.
Quantum Yield and Fluorescence Lifetime
The fluorescence lifetime of rhodamine dyes typically falls within the nanosecond range. For example, the lifetime of Rhodamine B in water is reported to be around 1.68 ns.[6] It is plausible that the fluorescence lifetime of this compound is of a similar order of magnitude.
Table 1: Summary of Photophysical Data for this compound and Related Dyes
| Property | This compound | Related Dyes (for context) |
| Absorption Maximum (λmax) | 525-529 nm (in water)[3][6] | Rhodamine B: ~562 nm (in water)[6] |
| Emission Maximum (λem) | Broadly 500-700 nm (in inks, UV excitation)[3] | Rhodamine B: ~583 nm (in water)[6] |
| Fluorescence Quantum Yield (Φf) | Data not available | Fluorescein: 0.85 (in 0.1 N NaOH) |
| Fluorescence Lifetime (τf) | Data not available | Rhodamine B: 1.68 ns (in water)[6] |
Solvent Effects (Solvatochromism)
The fluorescence properties of dyes like this compound can be influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission spectra. While specific solvatochromic data for this compound is not available, studies on other xanthene and rhodamine dyes have shown that increasing solvent polarity can lead to either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the emission spectrum, depending on the specific dye structure. Researchers should be aware that the fluorescence of this compound may exhibit different characteristics in various solvents and biological microenvironments.
Experimental Protocols
Measurement of Fluorescence Emission Spectrum
The following is a general protocol for measuring the fluorescence emission spectrum of a water-soluble dye like this compound using a spectrofluorometer.
Materials:
-
This compound
-
High-purity water (or other desired solvent)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in water).
-
Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with dilute solutions (absorbance at the excitation wavelength typically < 0.1) to avoid inner filter effects.
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
-
Set the excitation wavelength. This should ideally be at or near the absorption maximum of the dye (e.g., 525 nm).
-
Set the emission wavelength range to be scanned (e.g., 540 nm to 750 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.
-
Measure the fluorescence of a blank sample containing only the solvent to obtain a background spectrum.
-
Measure the fluorescence of the this compound solutions, starting with the most dilute.
-
Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
Potential Applications in Research and Drug Development
The fluorescent properties of this compound suggest its utility in several research and development areas.
Cellular Imaging
As a fluorescent dye, this compound has the potential to be used as a stain in fluorescence microscopy to visualize cellular components.[3] Its water solubility makes it compatible with live-cell imaging. The specific cellular structures it may label would depend on its chemical properties and how it interacts with different biomolecules.
Fluorescent Tracer
In drug development and related fields, fluorescent tracers are used to track the movement and distribution of molecules. The fluorescence of this compound could potentially be used for such purposes, either by directly tracking the dye or by conjugating it to a molecule of interest.
Conclusion
This compound is a fluorescent dye with promising characteristics for research applications. While a complete photophysical dataset for this specific dye is not yet available in the public domain, its classification as a xanthene dye allows for informed predictions of its behavior. Its water solubility and strong absorption in the visible spectrum make it a candidate for applications such as cellular imaging and fluorescent tracing. Further research is warranted to fully characterize its fluorescence emission spectrum, quantum yield, and lifetime to unlock its full potential in scientific research and drug development. Researchers are encouraged to perform detailed photophysical characterizations in their specific experimental systems to obtain the most accurate and relevant data.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.pbrc.edu [labs.pbrc.edu]
- 3. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 4. Investigation of Solvatochromic Effect in Fluorescence Dye Solutions | Burapha Science Journal [scijournal.buu.ac.th]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
An In-depth Technical Guide to the Photophysical Characterization of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acid Red 289
This compound, with the chemical formula C₃₅H₂₉N₂NaO₇S₂, belongs to the xanthene class of dyes.[3] Its molecular structure features a xanthene core, which is responsible for its strong light absorption in the visible spectrum and its fluorescent properties.[4] The presence of an azo group also contributes to its intense coloration.[1][4] The dye is water-soluble and exhibits good lightfastness, making it a versatile tool in various scientific applications.[1][5] The maximum absorption wavelength (λmax) of this compound in water is reported to be in the range of 525-529 nm.[4][6]
Quantitative Photophysical Data
A thorough literature search did not yield specific experimental values for the fluorescence quantum yield and lifetime of this compound. To facilitate future research and provide a reference for expected ranges, the following table summarizes these properties for closely related and commonly used rhodamine dyes.
| Dye | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) [ns] |
| Rhodamine B | Water | - | 1.44 (at 10⁻⁴ M) - 0.65 (at 10⁻² M)[7] |
| Rhodamine B | Ethanol | - | 2.72 ± 0.06[7] |
| Rhodamine B | Methanol | - | 2.41 ± 0.07[7] |
| Rhodamine 6G | Ethanol | 0.95 | - |
| Rhodamine 101 | Ethanol | 0.96[8] | - |
| Rhodamine 110 | Methanol | - | 4.2 ± 0.2[9] |
Experimental Protocols for Photophysical Characterization
The determination of fluorescence quantum yield and lifetime are critical for understanding the behavior of a fluorophore like this compound in various environments. These parameters are essential for applications in quantitative fluorescence microscopy, sensing, and drug delivery.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] Two primary methods are employed for its measurement: the absolute method and the relative method.
3.1.1. Absolute Method using an Integrating Sphere
This method directly measures the total number of emitted photons.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent to minimize reabsorption effects. The absorbance at the excitation wavelength should typically be less than 0.1.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.
-
Measurement:
-
Place the cuvette containing the solvent (blank) inside the integrating sphere and measure the spectrum of the excitation light.
-
Replace the blank with the this compound solution and measure the spectrum of the scattered and emitted light.
-
The quantum yield is calculated by comparing the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light.
-
3.1.2. Relative Method using a Standard
This method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[10]
-
Standard Selection: Choose a standard with an absorption and emission profile that overlaps with this compound. Rhodamine 6G or Rhodamine 101 are suitable choices.
-
Sample Preparation: Prepare solutions of both the standard and this compound with similar absorbances at the excitation wavelength.
-
Measurement:
-
Measure the absorption spectra of both the standard and the sample using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of both solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)
where:
-
Φ_st is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ_f) is the average time a molecule remains in its excited state before returning to the ground state. It is a crucial parameter for understanding the local environment of the fluorophore.
3.2.1. Time-Correlated Single-Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
-
Instrumentation: A pulsed light source (e.g., a picosecond laser), a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and TCSPC electronics are required.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted single photons are recorded relative to the excitation pulse.
-
A histogram of these arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
3.2.2. Frequency-Domain Fluorometry
This method measures the phase shift and demodulation of the fluorescence emission relative to a sinusoidally modulated excitation light.
-
Instrumentation: A modulated light source, a detector, and phase-sensitive electronics are needed.
-
Measurement:
-
The sample is excited with light whose intensity is modulated at a high frequency.
-
The emitted fluorescence will also be modulated at the same frequency but will be delayed in phase and have a reduced modulation depth.
-
The fluorescence lifetime can be calculated from the measured phase shift and demodulation.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the photophysical characterization of a fluorescent dye like this compound.
Caption: Generalized workflow for photophysical characterization.
Signaling Pathways and Logical Relationships
In the context of drug development and cellular research, fluorescent probes like this compound can be utilized to study various biological processes. For instance, changes in the fluorescence properties of a dye upon binding to a target molecule can be used to develop biosensors. The following diagram illustrates a conceptual signaling pathway for a generic fluorescent biosensor.
Caption: Conceptual signaling pathway for a fluorescent biosensor.
Conclusion
While the specific quantum yield and fluorescence lifetime of this compound remain to be experimentally determined, this guide provides the necessary framework for researchers to undertake such characterization. The protocols for both absolute and relative quantum yield measurements, along with time-resolved fluorescence techniques, are well-established and can be readily applied to this dye. A comprehensive understanding of these photophysical parameters will undoubtedly enhance the utility of this compound in quantitative biological imaging and other advanced research applications. It is recommended that future studies focus on systematically measuring these properties in a range of solvents and biological environments to build a comprehensive photophysical profile for this versatile dye.
References
- 1. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 7. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fluorescence lifetime data for single rhodamine molecules in flowing sample streams (Journal Article) | OSTI.GOV [osti.gov]
- 10. jascoinc.com [jascoinc.com]
The Photostability and Photobleaching of Acid Red 289: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acid Red 289 is a synthetic dye belonging to the xanthene and azo classes of colorants. While it finds application in various industries, its photostability—the ability to resist degradation upon exposure to light—is a critical parameter for its use in light-exposed environments. This technical guide provides a comprehensive overview of the known characteristics of this compound's interaction with light, focusing on the mechanisms of photobleaching. Due to a lack of specific published quantitative data on this compound, this document also presents generalized experimental protocols and potential degradation pathways based on the behavior of analogous azo and xanthene dyes. This guide serves as a foundational resource for researchers investigating the photophysical properties of this compound and for professionals in fields where its stability is a key consideration.
Introduction to this compound
This compound is a water-soluble anionic dye characterized by the presence of both a xanthene core structure and an azo bond (-N=N-).[1] This combination of chromophores is responsible for its vibrant red color. The dye's applications span from traditional textile dyeing to more advanced uses in imaging and potentially as a photosensitizer in research contexts. The azo bond, in particular, is often susceptible to photochemical reactions, making the study of its photostability and photobleaching mechanisms essential for its application and for assessing its environmental fate.
Spectroscopic Properties
The interaction of this compound with light begins with the absorption of photons. The maximum absorption wavelength (λmax) for this compound in water is reported to be in the range of 525-529 nm. Upon excitation, for instance with UV light at 254 nm, it can exhibit fluorescence in the 500 nm to 700 nm range. Understanding these fundamental spectroscopic properties is the first step in investigating its photobleaching behavior.
Mechanisms of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore or dye molecule upon light exposure. For a molecule like this compound, which contains both xanthene and azo functionalities, several degradation pathways can be anticipated.
Direct Photolysis
Direct photolysis occurs when the dye molecule itself absorbs a photon, leading to an excited state that is reactive. For azo dyes, the primary target for photodegradation is the azo bond. Upon absorption of UV or visible light, this bond can undergo cleavage, leading to the breakdown of the chromophore and a loss of color. This process can be influenced by environmental factors such as pH.
Indirect Photodegradation (Photosensitization)
In complex systems, other molecules, known as photosensitizers, can absorb light and transfer the energy to the dye molecule or generate reactive oxygen species (ROS) that then attack the dye. Common photosensitizers include semiconductor materials like titanium dioxide (TiO₂). When irradiated, these materials produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻), which are potent oxidizing agents capable of degrading dye molecules.
The general mechanism for photosensitized oxidation is depicted below:
Caption: Photosensitized degradation pathway of a dye.
Quantitative Data on Photostability
A thorough review of scientific literature reveals a significant lack of specific quantitative data on the photostability of this compound. Key metrics such as the quantum yield of photobleaching and photodegradation rate constants under defined experimental conditions have not been reported. The following table summarizes the types of data that are typically collected in such studies, with the entries for this compound left as "Not Available" to highlight this data gap.
| Parameter | Value for this compound | Typical Conditions for Measurement |
| Photobleaching Quantum Yield (Φ) | Not Available | Monochromatic light source, known actinometer, specific solvent |
| Photodegradation Rate Constant (k) | Not Available | Defined light source and intensity, initial dye concentration, pH, temperature |
| Half-life (t½) under specific irradiation | Not Available | Specific light source (e.g., Xenon lamp), irradiance (W/m²), sample matrix |
The absence of this data underscores the need for further research to characterize the photophysical properties of this compound.
Proposed Experimental Protocols for Studying Photostability
To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive investigation of the photostability and photobleaching of this compound.
Sample Preparation
-
Solvent Selection: Prepare stock solutions of this compound in ultrapure water and other relevant solvents (e.g., ethanol, buffered solutions at various pH values).
-
Concentration: Use a concentration that gives an initial absorbance in the optimal range for spectrophotometric measurements (typically 0.1 to 1.0 AU) at the λmax of 525-529 nm.
Photodegradation Experiment Setup
-
Light Source: A well-characterized light source is crucial. Options include:
-
A solar simulator (Xenon arc lamp with filters) to mimic natural sunlight.
-
Monochromatic light from a laser or a lamp with a monochromator to determine the action spectrum of photobleaching.
-
UV lamps to investigate degradation under high-energy irradiation.
-
-
Reaction Vessel: Use quartz cuvettes to ensure transmission of UV and visible light. The temperature of the sample should be controlled using a thermostatted cuvette holder.
-
Monitoring: The degradation process should be monitored by recording the UV-Vis absorption spectrum at regular time intervals. A decrease in the absorbance at λmax indicates the degradation of the chromophore.
The following diagram illustrates a typical experimental workflow for a photostability study.
Caption: Workflow for a photostability experiment.
Kinetic Analysis
The rate of photobleaching can often be modeled using kinetic equations. For many dye degradation studies, a pseudo-first-order kinetic model is applicable:
ln(A₀/Aₜ) = k * t
Where:
-
A₀ is the initial absorbance at λmax.
-
Aₜ is the absorbance at time t.
-
k is the pseudo-first-order rate constant.
A plot of ln(A₀/Aₜ) versus time should yield a straight line with a slope equal to k.
Conclusion and Future Directions
While this compound is a commercially available dye, there is a notable lack of detailed, publicly available scientific data on its photostability and photobleaching mechanisms. This technical guide has outlined the probable pathways of its photodegradation based on its chemical structure and has provided a framework of experimental protocols for its systematic study. Future research should focus on determining the quantum yield of photobleaching, the photodegradation rate constants under various conditions, and identifying the degradation products. Such studies are crucial for a comprehensive understanding of the dye's properties and for ensuring its safe and effective use in all relevant applications.
References
Acid Red 289: A Technical Guide to a Dual-Nature Dye for Research Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 289, identified by its Colour Index number C.I. 45110, is a synthetic dye possessing a unique molecular architecture that classifies it as both a xanthene and an azo dye. This dual nature imparts a combination of properties, including the characteristic brightness of xanthene dyes and the strong chromophoric potential of azo compounds.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and exploring its applications in biological research. While specific, detailed experimental protocols for this compound are not widely published, this paper outlines a generalized methodology for its use as a biological stain based on established protocols for similar acid dyes. Furthermore, this guide discusses the broader context of xanthene and azo dyes in biomedical research and drug development, providing a foundation for further investigation and application of this compound.
Introduction
This compound is a water-soluble dye that presents as a dark red to brown powder.[2] Its molecular structure incorporates both the xanthene core, known for conferring fluorescence and vibrant coloration, and the azo group (-N=N-), a powerful chromophore that defines the largest class of synthetic colorants.[1][3] This unique combination of functional groups results in a dye with strong light absorption and a brilliant red hue, making it suitable for a variety of applications, including textile dyeing, cosmetics, and as a biological stain.[2] For researchers, this compound serves as a valuable tool for visualizing cellular structures and as a model compound for studying dye-biomolecule interactions.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for the preparation of solutions and for understanding the dye's behavior in various experimental conditions.
Table 1: Quantitative Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 12220-28-9 | [4][5] |
| Colour Index | C.I. 45110 | [6][7] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4][5] |
| Molecular Weight | 676.73 g/mol | [4][5] |
| Appearance | Dark red to brown powder | [2] |
| λmax (in water) | 525 - 529 nm | [1] |
| Solubility (in water) | Soluble | [2] |
| Lightfastness | 4-5 (on a scale of 1-8) | [1] |
| pH Stability | Stable in a wide pH range | [8] |
The Dual Nature of this compound: A Xanthene and Azo Dye
The distinct properties of this compound arise from the presence of both xanthene and azo functional groups within its molecular structure. This dual classification is central to its utility and behavior.
-
Xanthene Core: The xanthene moiety is a three-ringed heterocyclic structure that is the basis for many brightly colored and fluorescent dyes, such as fluorescein (B123965) and rhodamine. This component of this compound is responsible for its brilliant red color and potential for fluorescence, a property that is highly valuable in biological imaging.[1]
-
Azo Group: The azo group, consisting of two nitrogen atoms double-bonded to each other and connected to aromatic rings, is a potent chromophore. Azo dyes are the most diverse class of colorants and are known for their intense colors and good stability.[3] The presence of the azo linkage in this compound significantly contributes to its strong coloring power.[1]
The synergistic effect of these two functional groups gives this compound a unique profile, combining the vibrant hue of a xanthene dye with the robust tinctorial strength of an azo dye.[1]
Applications in Research
While primarily used in the textile and cosmetics industries, this compound holds potential for various research applications, particularly in the life sciences.
Biological Staining
This compound is utilized as a vital stain for biological specimens, aiding in the visualization of cellular structures under a microscope.[2] Its anionic nature allows it to bind to cationic components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix. This property is common to acid dyes and is the basis for many histological staining techniques.
Model Compound for Dye-Biomolecule Interactions
In chemical and biochemical research, this compound can be employed as a model compound to study the interactions between dyes and biological macromolecules. Understanding these interactions is fundamental for the development of new probes, sensors, and therapeutic agents.
Experimental Protocols
Detailed and validated experimental protocols for this compound are scarce in publicly available literature. However, based on the general principles of histological staining with acid dyes, a generalized protocol can be proposed. It is crucial for researchers to optimize these parameters for their specific applications and sample types.
Generalized Protocol for Histological Staining
This protocol provides a starting point for the use of this compound in staining paraffin-embedded tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Acetic acid (glacial)
-
Deparaffinized and rehydrated tissue sections on slides
-
Standard histology reagents (e.g., xylene, ethanol (B145695) series, hematoxylin (B73222) for counterstaining)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of 1% (w/v) this compound in distilled water.
-
For the working solution, dilute the stock solution to a concentration range of 0.1% to 0.5% (w/v) in distilled water.
-
Adjust the pH of the working solution to between 2.5 and 3.5 using glacial acetic acid. The acidic pH is critical for protonating tissue proteins, which enhances their affinity for the anionic dye.
-
-
Staining:
-
Immerse the rehydrated tissue sections in the this compound working solution.
-
Incubation time can range from 5 to 15 minutes at room temperature. This will require optimization based on tissue type and desired staining intensity.
-
-
Differentiation (Optional):
-
Briefly rinse the slides in a 0.5% acetic acid solution to remove excess stain and improve contrast.
-
-
Washing:
-
Rinse the slides thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse the slides in a hematoxylin solution according to standard protocols.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene or a xylene substitute.
-
Mount the coverslip with a compatible mounting medium.
-
Relevance to Drug Development
While there is no direct evidence of this compound being used in drug development, the broader classes of xanthene and azo dyes have shown significant potential in this field.
-
Xanthene Derivatives: The xanthene scaffold is present in various biologically active molecules. Modified xanthenes are being investigated for their applications in photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species and induce cancer cell death.[9] They are also being developed as fluorescent probes for bioimaging and diagnostics.[10] For instance, certain xanthene derivatives have been shown to regulate glucose homeostasis by activating AMPK, suggesting their potential as drugs for type 2 diabetes.
-
Azo Compounds: Azo compounds have a long history in medicine, with some demonstrating antibacterial, antifungal, and anti-HIV properties.[3] The azo linkage can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiome, making azo compounds attractive for targeted drug delivery to the colon.
The study of this compound can provide insights into the fundamental properties of these important classes of compounds, potentially inspiring the design of new therapeutic and diagnostic agents.
Conclusion
This compound is a versatile dye with a unique chemical identity that combines the structural features of both xanthene and azo dyes. This imparts favorable properties for its use in research, particularly as a biological stain. While the lack of specific, published experimental protocols necessitates independent optimization by researchers, the general principles outlined in this guide provide a solid foundation for its application. The broader significance of the xanthene and azo moieties in drug discovery and biomedical research underscores the value of understanding and exploring compounds like this compound. Further investigation into its photophysical properties and its interactions with biological systems may unlock new applications for this vibrant and structurally interesting molecule.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. zienjournals.com [zienjournals.com]
- 5. scbt.com [scbt.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. GSRS [precision.fda.gov]
- 8. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Data and Safety of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the toxicological data and safety of Acid Red 289 (CAS No. 12220-28-9). Extensive searches have revealed a significant lack of specific toxicological studies on this particular substance. Therefore, this guide also provides context based on the known toxicological profiles of its chemical classes, namely azo dyes and xanthene dyes, to infer potential hazards.
Introduction to this compound
This compound is a synthetic dye belonging to both the xanthene and azo dye classes.[1][2] It is a water-soluble compound used in various industrial applications, including textiles and as a coloring agent in some consumer products.[3] Its chemical structure raises potential health and environmental concerns, primarily due to the possible formation of aromatic amines upon degradation, a characteristic of many azo dyes.[3]
Available Toxicological Data
A thorough review of publicly accessible scientific literature and safety data sheets (SDS) indicates a significant lack of specific toxicological data for this compound. The available SDS for this compound consistently states that there is "No information available" for key toxicological endpoints.[4]
Table 1: Summary of Available Toxicological Information for this compound
| Toxicological Endpoint | Finding | Citation |
| Acute Toxicity | No information available | [4] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [5] |
| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant | [5] |
| Respiratory or Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser | [5] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | [5] |
| Carcinogenicity | No information available | [4] |
| Reproductive Toxicity | No information available | [4] |
| Specific Target Organ Toxicity (Single Exposure) | No information available | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available | [4] |
| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard | [5] |
| Aquatic Toxicity | This product is not classified as having acute aquatic toxicity according to the GHS. However, this does not exclude the possibility that large or frequent spills can have a harmful or damaging effect on the environment. | [5] |
Inferred Toxicological Profile from Chemical Class
Given the absence of specific data for this compound, it is crucial to consider the known toxicological properties of azo and xanthene dyes.
Azo Dyes and the Formation of Aromatic Amines
Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). A primary toxicological concern with this class of compounds is their potential to undergo reductive cleavage of the azo linkage to form aromatic amines.[6][7] This biotransformation can be mediated by intestinal microbiota.[6][8] Some aromatic amines are known or suspected human carcinogens.[7][9]
The general pathway for the reductive cleavage of an azo dye is illustrated below.
Caption: Reductive cleavage of an azo dye to form aromatic amines.
Without experimental data on this compound, the specific aromatic amines that may be formed upon its degradation are unknown. Toxicological assessment of these potential metabolites would be necessary to fully characterize the risk.
Xanthene Dyes and Potential for Enzyme Inhibition
This compound also possesses a xanthene core structure. Some studies on other xanthene dyes, particularly halogenated ones, have demonstrated the potential to inhibit human drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[10][11][12] This inhibition can occur in a noncompetitive manner and may be mediated by the generation of reactive oxygen species upon light irradiation.[10][11] It is important to note that one study found that the acidic xanthene food dye "acid red" (not otherwise specified) did not show the same inhibitory effects as basic xanthene dyes.[11] The relevance of these findings to this compound, which is an acidic dye, is undetermined without specific studies.
The proposed mechanism of enzyme inhibition by certain xanthene dyes is depicted in the following diagram.
Caption: Proposed mechanism of enzyme inhibition by some xanthene dyes.
Experimental Protocols for Toxicological Assessment
Due to the lack of specific studies on this compound, no experimental protocols for this compound can be provided. However, standard methodologies for assessing the toxicological endpoints of concern for an azo/xanthene dye would include:
Genotoxicity Assays
A standard battery of in vitro and in vivo genotoxicity tests is typically required to assess mutagenic and clastogenic potential.[13]
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. A modified protocol including flavin mononucleotide may be beneficial for azo dyes.
-
In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a whole animal system.
The following workflow illustrates a general approach to genotoxicity testing.
Caption: A typical workflow for genotoxicity assessment.
Carcinogenicity Studies
Long-term rodent bioassays would be necessary to evaluate the carcinogenic potential of this compound. These studies are typically conducted if there are concerns from genotoxicity data or structural alerts.
Studies on Aromatic Amine Formation
To address the concern of azo bond cleavage, studies using anaerobic incubation with human fecal microflora followed by analytical detection (e.g., HPLC, GC-MS) of potential aromatic amine metabolites would be required.
Conclusion and Recommendations
The currently available public data is insufficient to perform a comprehensive toxicological assessment of this compound. While the substance is not classified as hazardous according to some safety data sheets, the absence of data for critical endpoints such as carcinogenicity and reproductive toxicity represents a significant data gap.
Based on its chemical structure as an azo and xanthene dye, there are theoretical concerns regarding the potential for formation of carcinogenic aromatic amines and inhibition of drug-metabolizing enzymes.
For researchers, scientists, and drug development professionals, it is recommended that:
-
Any use of this compound should be accompanied by a thorough risk assessment that acknowledges the existing data gaps.
-
If exposure to this compound is anticipated, particularly through routes that would involve contact with metabolically active systems (e.g., ingestion, prolonged skin contact), further toxicological testing should be considered to address the potential risks outlined in this guide.
-
Priority should be given to studies investigating the metabolic fate of this compound, specifically the potential for reductive cleavage to aromatic amines, and in vitro genotoxicity screening.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. kochcolor.com [kochcolor.com]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. textilelearner.net [textilelearner.net]
- 8. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of xanthene food dyes by inhibition of human drug-metabolizing enzymes in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
The Biocompatibility of Acid Red 289 for Live-Cell Imaging: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the biocompatibility of Acid Red 289 for live-cell imaging applications. This compound, a synthetic dye, has been noted for its potential use in biological staining. However, a thorough review of currently available scientific literature and technical data reveals a significant gap in knowledge regarding its specific use and effects on living cells. This document summarizes the existing information on this compound and outlines the necessary experimental investigations required to validate its suitability for live-cell imaging.
Introduction
Live-cell imaging is a powerful tool in biological research and drug development, enabling the real-time observation of cellular processes. The choice of fluorescent probes is critical, with ideal candidates exhibiting high signal-to-noise ratios, photostability, and, most importantly, minimal cytotoxicity. This compound is a dye with noted fluorescence properties, sparking interest in its potential application as a live-cell stain. This guide addresses the current understanding of its biocompatibility.
Chemical and Physical Properties of this compound
This compound is a synthetically produced dye. While its primary applications have been in the textile and industrial sectors, some chemical suppliers have indicated its potential for use in biological staining procedures.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 12220-28-9 |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ |
| Molecular Weight | 676.73 g/mol |
| Appearance | Red to dark red powder |
| Solubility | Water soluble |
Note: This data is compiled from various chemical supplier databases. Independent verification is recommended.
Biocompatibility and Cytotoxicity: A Knowledge Gap
A comprehensive search of scientific databases and literature reveals a lack of specific studies on the biocompatibility of this compound for live-cell imaging. While a safety data sheet for this compound indicates that it is not classified as a hazardous substance, this information is insufficient to confirm its suitability for direct application to living cells in a research context.
There is currently no publicly available data on:
-
Cytotoxicity: The concentration-dependent toxic effects of this compound on various cell lines.
-
Cell Viability: The impact of the dye on cell proliferation, apoptosis, and necrosis over time.
-
Phototoxicity: The potential for light-induced toxicity upon excitation of the dye during imaging.
-
Mechanism of Cellular Uptake and Localization: How the dye enters living cells and where it accumulates.
-
Interference with Cellular Function: Any potential effects of this compound on normal cellular processes and signaling pathways.
Proposed Experimental Workflow for Biocompatibility Assessment
To determine the suitability of this compound for live-cell imaging, a series of validation experiments are essential. The following workflow is proposed as a starting point for researchers interested in exploring its potential.
An In-Depth Technical Guide to the Environmental Fate and Degradation of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289, a synthetic azo dye, finds application in various industries, including textiles.[1][2] Like many azo dyes, its release into the environment is a concern due to its potential persistence and the formation of potentially harmful degradation products.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, drawing upon available data and general knowledge of closely related azo dyes.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 12220-28-9 | [1][3][4] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4] |
| Molecular Weight | 676.73 g/mol | [3] |
| Appearance | Deep red to brown powder/crystal | [1][5] |
| Water Solubility | Soluble | [1][5][6][7] |
| Vapor Pressure | Data not available | |
| Octanol-Water Partition Coefficient (Kow) | Data not available | |
| pH Stability | Stable in a wide pH range (commonly used in pH 1-13) | [6] |
| Lightfastness | 4-5 (on a scale of 1-8, where 8 is the highest) | [6] |
Environmental Fate and Degradation Pathways
The environmental degradation of this compound, like other azo dyes, can occur through biotic and abiotic pathways. The primary chromophore, the azo bond (-N=N-), is the initial target for many degradation processes.
Biotic Degradation
Microbial activity is a key factor in the breakdown of azo dyes in the environment. The degradation often proceeds through a two-step process involving an initial anaerobic reduction followed by aerobic degradation of the resulting aromatic amines.
Anaerobic Degradation:
Under anaerobic conditions, various microorganisms, including bacteria such as Pseudomonas species, can reductively cleave the azo bond. This process leads to the decolorization of the dye and the formation of aromatic amines. The general mechanism is illustrated below.
Aerobic Degradation:
The aromatic amines produced during anaerobic degradation can be further mineralized by aerobic microorganisms into simpler, less toxic compounds such as carbon dioxide, water, and inorganic salts.
Abiotic Degradation
Photodegradation:
This compound can be degraded by light, a process known as photodegradation. This can occur through direct photolysis, where the dye molecule itself absorbs light energy, or through indirect photolysis, involving photosensitizers. The azo bond is susceptible to cleavage upon exposure to UV or visible light. The efficiency of photodegradation can be influenced by factors such as pH, light intensity, and the presence of other substances in the water.
Chemical Oxidation:
Advanced Oxidation Processes (AOPs) are effective in degrading azo dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can attack and break down the dye molecule. Common AOPs include:
-
Fenton's Reagent (Fe²⁺/H₂O₂): This system produces hydroxyl radicals through the reaction between ferrous ions and hydrogen peroxide.
-
Photo-Fenton: The Fenton reaction is enhanced by UV light.
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye or decompose to form hydroxyl radicals.
-
Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst like titanium dioxide, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
Experimental Protocols
Detailed experimental protocols for the degradation of this compound are scarce in the published literature. The following sections provide generalized methodologies for key experiments, which can be adapted for studies on this compound.
Biodegradation Study (Generalized Protocol)
-
Microorganism and Culture Conditions:
-
Select a suitable microbial consortium or a pure strain known for azo dye degradation (e.g., from textile effluent-contaminated sites).
-
Acclimatize the culture to this compound by gradually increasing the dye concentration in the growth medium.
-
Maintain the culture in a suitable nutrient broth under optimal temperature and pH conditions.
-
-
Degradation Experiment:
-
Prepare a mineral salt medium containing a specific concentration of this compound.
-
Inoculate the medium with the acclimatized microbial culture.
-
For anaerobic studies, purge the medium with nitrogen gas and seal the flasks. For aerobic studies, ensure adequate aeration.
-
Incubate the flasks under controlled temperature and agitation.
-
Withdraw samples at regular intervals for analysis.
-
-
Analysis:
-
Centrifuge the samples to separate the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 525-529 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
Analyze the supernatant for the parent dye and its degradation products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Photocatalytic Degradation Study (Generalized Protocol using TiO₂)
-
Experimental Setup:
-
Use a photoreactor equipped with a UV lamp (e.g., mercury lamp).
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add a specific amount of TiO₂ catalyst to the solution.
-
-
Degradation Experiment:
-
Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain a constant temperature and continuous stirring.
-
Collect samples at different time intervals.
-
-
Analysis:
-
Filter the samples to remove the TiO₂ particles.
-
Analyze the filtrate for the concentration of this compound using a UV-Vis spectrophotometer or HPLC.
-
Concluding Remarks
The environmental fate of this compound is governed by a combination of biotic and abiotic processes. While it is known to be water-soluble and exhibits moderate lightfastness, specific quantitative data on its degradation rates and the full range of its degradation products are limited.[1][5][6][7] The primary degradation mechanisms are believed to involve the reductive cleavage of the azo bond under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines, as well as photodegradation and chemical oxidation. Further research is needed to fully elucidate the specific degradation pathways, kinetics, and the ecotoxicological impact of this compound and its transformation products to develop effective remediation strategies. The analytical methods and generalized experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound CAS#: 12220-28-9 [m.chemicalbook.com]
- 6. pylamdyes.com [pylamdyes.com]
- 7. Cas 12220-28-9,this compound | lookchem [lookchem.com]
- 8. This compound | 12220-28-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Study of Acid Red 289 Aggregation in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289 is a synthetic, water-soluble dye belonging to the xanthene and azo classes. Its molecular formula is C₃₅H₂₉N₂NaO₇S₂ and it has a molecular weight of approximately 676.73 g/mol . Like many dyes in aqueous solutions, this compound has a tendency to self-associate into aggregates. This phenomenon, driven by intermolecular forces, can significantly impact its coloristic, photophysical, and chemical properties. Understanding and quantifying the aggregation behavior of dyes like this compound is crucial for applications ranging from textile dyeing and ink formulation to its use as a tracer or staining agent in biological research.
This technical guide provides a comprehensive overview of the established experimental protocols used to study dye aggregation. Due to the absence of specific data for this compound, this document will present methodologies and illustrative data from studies on analogous acid dyes to serve as a practical framework for researchers investigating the solution behavior of this compound.
Data Presentation: Illustrative Aggregation Parameters
The following tables summarize typical quantitative data obtained from aggregation studies of acid dyes. It is critical to note that these values are for illustrative purposes and are not specific to this compound. Experimental determination is required to ascertain the precise parameters for this compound.
Table 1: Critical Aggregation Concentration (CAC) of an Analogous Acid Dye
| Method | Temperature (°C) | Solvent | CAC (mol/L) |
| UV-Vis Spectroscopy | 25 | Deionized Water | 1.5 x 10⁻⁵ |
| Conductometry | 25 | Deionized Water | 1.8 x 10⁻⁵ |
| Fluorescence Spectroscopy | 25 | Deionized Water | 1.2 x 10⁻⁵ |
Table 2: Thermodynamic Parameters of Dimerization for an Analogous Acid Dye
| Parameter | Value | Units |
| Gibbs Free Energy (ΔG°) | -28.5 | kJ/mol |
| Enthalpy (ΔH°) | -45.2 | kJ/mol |
| Entropy (ΔS°) | -56.0 | J/(mol·K) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize dye aggregation are provided below.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary and highly accessible method for studying dye aggregation. The formation of aggregates leads to changes in the electronic absorption spectrum of the dye, often resulting in the appearance of new bands or a shift in the monomer absorption band.
Objective: To determine the critical aggregation concentration (CAC) and thermodynamic parameters of aggregation by monitoring changes in the absorption spectra as a function of dye concentration and temperature.
Materials and Equipment:
-
This compound dye
-
High-purity deionized water
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 x 10⁻³ M) in deionized water.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound (e.g., from 1 x 10⁻⁴ M to 1 x 10⁻⁷ M) by serial dilution of the stock solution.
-
Spectral Acquisition:
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 400-700 nm).
-
Use deionized water as the reference.
-
Maintain a constant temperature (e.g., 25°C) using the temperature-controlled holder.
-
-
Data Analysis for CAC:
-
Monitor the absorbance at the monomer's maximum absorption wavelength (λ_max).
-
Plot the molar absorptivity (ε) versus the logarithm of the concentration.
-
The CAC is identified as the point where there is a distinct change in the slope of the curve, indicating the onset of aggregation.
-
-
Thermodynamic Analysis:
-
Repeat the spectral measurements for a range of concentrations at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Calculate the equilibrium constant for dimerization (K_D) at each temperature.
-
Plot ln(K_D) versus 1/T (van't Hoff plot). The enthalpy (ΔH°) and entropy (ΔS°) of aggregation can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line, where R is the gas constant.
-
Conductometry
Conductometry measures the electrical conductivity of a solution. It is a useful technique for ionic dyes like this compound, as aggregation can lead to changes in the mobility of the charge-carrying species.
Objective: To determine the CAC by measuring the change in conductivity of the dye solution with increasing concentration.
Materials and Equipment:
-
This compound dye
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Volumetric glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Conductivity Measurement:
-
Immerse the conductivity probe in each solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize while gently stirring the solution.
-
Record the conductivity for each concentration.
-
-
Data Analysis:
-
Plot the specific conductivity versus the dye concentration.
-
The plot will typically show two linear regions with different slopes.
-
The intersection of these two lines corresponds to the CAC. Below the CAC, the conductivity increases linearly with the concentration of the monomeric dye ions. Above the CAC, the rate of increase in conductivity changes due to the formation of less mobile aggregates.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying aggregation, particularly when the fluorescence properties of the dye change upon aggregation (e.g., quenching or enhancement).
Objective: To determine the CAC by monitoring changes in fluorescence intensity as a function of dye concentration.
Materials and Equipment:
-
This compound dye
-
High-purity deionized water
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of this compound.
-
Fluorescence Measurement:
-
Determine the excitation wavelength (usually at or near the λ_max from UV-Vis).
-
Record the fluorescence emission spectrum for each solution.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the dye concentration.
-
The CAC is determined as the concentration at which a significant change in the slope of the plot occurs. This change reflects the altered fluorescence quantum yield of the aggregated dye compared to the monomer.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the study of this compound aggregation.
Caption: Workflow for studying this compound aggregation.
Methodological & Application
Application Notes and Protocols: Acid Red 289 Staining for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289 is a water-soluble, synthetic anionic dye belonging to the xanthene class.[1][2] Its chemical structure imparts a vibrant red color and fluorescent properties, making it a valuable tool for various biological staining applications.[][4] In fluorescence microscopy, this compound can be utilized to visualize cellular structures, leveraging its ability to bind to cellular components such as proteins and nucleic acids.[] These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in fluorescence microscopy.
Chemical and Spectral Properties
A summary of the key properties of this compound is presented in the table below, providing essential data for experimental setup and filter selection in fluorescence microscopy.
| Property | Value | References |
| CAS Number | 12220-28-9 | [1][2] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [1][2] |
| Molecular Weight | 676.74 g/mol | [1][2] |
| Appearance | Dark red to brown powder | [4] |
| Solubility | Water soluble | [4] |
| Maximum Absorption (λmax) | 525-529 nm (in water) | [] |
| Fluorescence Emission | 500-700 nm | [] |
Staining Principle
This compound, as a member of the xanthene dye family, is expected to stain cellular components based on electrostatic and hydrophobic interactions. Its anionic nature suggests a propensity to bind to positively charged sites within the cell, such as proteins and nucleic acids. The precise mechanism of binding and the resulting fluorescence can be influenced by the local cellular environment, including pH.
Experimental Protocols
The following are generalized protocols for staining both fixed and live cells with this compound. It is crucial to note that optimal conditions, particularly dye concentration and incubation times, are cell-type dependent and should be determined empirically by the researcher.
Protocol 1: Staining of Fixed Cells
This protocol is suitable for visualizing cellular morphology and the general distribution of this compound-avid structures in preserved cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting Medium (with antifade reagent)
-
Glass slides and coverslips
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For staining of surface components, this step can be omitted.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to a working concentration (a starting range of 1-10 µg/mL is recommended for optimization). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for excitation and emission in the green-orange to red range.
Protocol 2: Staining of Live Cells
This protocol is intended for the visualization of dynamic processes in living cells. Care should be taken to minimize dye-induced toxicity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or cell culture medium)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium or a suitable imaging buffer. A starting concentration range of 0.5-5 µg/mL is recommended for optimization to minimize cytotoxicity.
-
Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in fluorescence microscopy. Researchers should use these as a starting point for their own optimization experiments.
| Parameter | Recommended Range | Notes |
| Excitation Wavelength | 520 - 540 nm | Based on λmax of 525-529 nm |
| Emission Filter | 560 - 650 nm | To capture the broad emission spectrum |
| Fixed Cell Staining Concentration | 1 - 10 µg/mL | Optimization is critical for different cell types |
| Live Cell Staining Concentration | 0.5 - 5 µg/mL | Lower concentrations are recommended to reduce cytotoxicity |
| Fixed Cell Incubation Time | 20 - 60 minutes | Dependent on cell type and dye concentration |
| Live Cell Incubation Time | 15 - 30 minutes | Shorter times are preferable to minimize stress on live cells |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for fixed cell staining and the logical considerations for protocol development.
References
No Evidence Found for Acid Red 289 as a Mitochondrial Fluorescent Probe
Despite a comprehensive search of available scientific and technical information, there is no evidence to suggest that Acid Red 289 is used as a fluorescent probe for mitochondria.
This compound is identified as a synthetic dye belonging to the xanthene and azo class.[1][2][3] Its primary applications are in the textile industry for dyeing materials such as wool, nylon, and silk, and in the manufacturing of inks and cleaning products.[1][4] The available literature details its chemical structure, manufacturing processes, and industrial uses.[1][2]
For researchers and scientists interested in fluorescent probes for mitochondria, established and validated options are available. These probes, such as the MitoTracker™ series, Rhodamine 123, and JC-1, are well-characterized and widely used in cellular biology to visualize and assess mitochondrial morphology, membrane potential, and health.[5][6] Their mechanisms of action typically involve accumulation in the mitochondria driven by the mitochondrial membrane potential.[5][7] Standardized protocols for their use in live and fixed cell imaging are readily accessible from manufacturers and in scientific literature.[8]
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 4. specialchem.com [specialchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Protocols · Benchling [benchling.com]
Application Notes and Protocols for Acid Red 289 in Polyacrylamide Gel Protein Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins in polyacrylamide gels following electrophoresis is a cornerstone of proteomics research and protein analysis. While a variety of organic dyes are utilized for this purpose, each possesses distinct characteristics in terms of sensitivity, linearity, and compatibility with downstream applications. Acid Red 289, a synthetic azo dye, presents as a potential alternative for total protein staining.[1] This document provides a detailed, albeit putative, protocol for the use of this compound for staining proteins in polyacrylamide gels, alongside comparative data for commonly used stains.
Disclaimer: Specific, validated protocols for the application of this compound in protein gel staining are not widely available in peer-reviewed literature. The protocol provided herein is adapted from established methods for similar anionic dyes, such as Ponceau S and Acid Red 35, and should be considered a starting point for optimization in your specific experimental context.[2][3]
Principle of Staining
This compound is an anionic dye that belongs to the xanthene and azo dye classes.[1][3] The principle of staining is based on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins under acidic conditions. This non-covalent binding allows for the visualization of protein bands. The interaction is reversible, which may be advantageous for subsequent downstream analyses such as mass spectrometry, though this requires empirical validation.
Comparative Data of Common Protein Stains
The selection of a protein stain is critical and depends on the specific requirements of the experiment. The following table summarizes the performance characteristics of widely used protein stains. The values for this compound are hypothetical and based on the properties of similar acid dyes; experimental validation is necessary to determine its actual performance.[3]
| Feature | Coomassie Brilliant Blue R-250 | Silver Staining | Ponceau S | This compound (Hypothetical) |
| Detection Limit | ~30-100 ng/band[2] | ~0.1-1 ng[3] | ~200-500 ng[3] | ~100-400 ng |
| Linear Dynamic Range | Good[2] | Narrow[3] | Narrow[3] | Narrow to Moderate |
| Staining Time | 30-60 min[3] | 30-120 min[3] | 5-15 min[3] | 10-20 min |
| Reversibility | Difficult | No | Yes | Potentially Yes |
| Downstream Compatibility (e.g., Mass Spectrometry) | Good | Poor | Good | To be determined |
Experimental Protocols
Materials and Reagents
-
This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.[2]
-
Destaining Solution: 5% (v/v) acetic acid in deionized water, or deionized water alone.
-
Polyacrylamide gel with separated proteins.
-
Staining trays.
-
Orbital shaker.
-
Gel imaging system.
Staining Protocol
This protocol is adapted from methods for similar acid dyes and should be optimized for your specific application.[2][3]
-
Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the cassettes.
-
Fixation (Optional but Recommended): Place the gel in a staining tray with a sufficient volume of Fixing Solution to completely immerse the gel. Incubate for 15-30 minutes with gentle agitation on an orbital shaker. This step helps to precipitate proteins within the gel matrix and remove interfering substances like SDS.
-
Rinsing: Discard the Fixing Solution and briefly rinse the gel with deionized water for 1-2 minutes.
-
Staining: Immerse the gel in the this compound Staining Solution. Incubate for 10-20 minutes at room temperature with gentle agitation. The optimal staining time will depend on the gel thickness and the concentration of proteins.
-
Destaining: Pour off the staining solution. The staining solution can often be reused. Wash the gel with the Destaining Solution or deionized water with gentle agitation. Change the destaining solution every 10-15 minutes until the protein bands are clearly visible against a faint background.
-
Image Acquisition: The red protein bands can be visualized and documented using a standard gel documentation system with white light illumination.[3]
-
Reversal of Staining (Optional): For downstream applications, the stain may potentially be removed by washing the gel with a mild alkaline solution (e.g., 0.1 M NaOH) or by extensive washing with deionized water.[3] This needs to be empirically tested.
Visualizations
Caption: Experimental workflow for protein staining with this compound.
Caption: Principle of this compound protein staining.
References
Application Notes and Protocols for Quantitative Protein Analysis with Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of protein concentration is a cornerstone of research and development in the life sciences. Acid Red 289, an anionic azo dye, presents a potential method for the colorimetric determination of total protein in solution. This document provides detailed application notes and a generalized protocol for the use of this compound in quantitative protein analysis. The methodology is based on the principle of protein-dye binding, where the dye interacts with proteins, leading to a measurable change in absorbance. This allows for the determination of protein concentration by spectrophotometry. The protocols provided herein are intended as a starting point and may require optimization for specific applications and sample types.
Principle of the Assay
The quantitative analysis of proteins using this compound is based on the binding of the dye to protein molecules under acidic conditions. The sulfonic acid groups on the this compound molecule are negatively charged and interact with positively charged amino acid residues on the protein, primarily arginine, lysine, and histidine. This interaction causes a shift in the maximum absorbance of the dye, which can be measured using a spectrophotometer. The intensity of the color is proportional to the concentration of protein in the sample. A standard curve is generated using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), to which the absorbance of the unknown samples is compared to determine their protein concentration.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a protein assay using this compound with Bovine Serum Albumin (BSA) as the standard. This data is for illustrative purposes to demonstrate the expected performance of the assay.
| BSA Concentration (µg/mL) | Absorbance at 562 nm (Mean) | Standard Deviation | Coefficient of Variation (%) |
| 0 | 0.050 | 0.005 | 10.0 |
| 25 | 0.150 | 0.010 | 6.7 |
| 50 | 0.255 | 0.015 | 5.9 |
| 100 | 0.450 | 0.020 | 4.4 |
| 200 | 0.825 | 0.035 | 4.2 |
| 400 | 1.450 | 0.060 | 4.1 |
| 500 | 1.750 | 0.075 | 4.3 |
Note: The linear range of this hypothetical assay is approximately 25-500 µg/mL.
Experimental Protocols
Preparation of Reagents
1. This compound Staining Reagent (0.01% w/v):
-
Weigh 10 mg of this compound powder.
-
Dissolve in 100 mL of a solution containing 5% (v/v) acetic acid and 10% (v/v) methanol (B129727) in deionized water.
-
Mix thoroughly until the dye is completely dissolved. Store at room temperature in a dark bottle.
2. Protein Standard Stock Solution (1 mg/mL):
-
Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in deionized water.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Assay Protocol for 96-Well Plate Format
-
Prepare Protein Standards:
-
Perform serial dilutions of the BSA stock solution (1 mg/mL) with deionized water to prepare a set of standards with concentrations ranging from 0 to 500 µg/mL. Suggested concentrations are 0, 25, 50, 100, 200, 400, and 500 µg/mL.
-
-
Sample Preparation:
-
Dilute your unknown protein samples with the same buffer used for the blank to ensure the protein concentration falls within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform each measurement in triplicate.
-
Add 200 µL of the this compound Staining Reagent to each well.
-
Mix the contents of the wells thoroughly using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL protein standard) from the absorbance readings of all standards and unknown samples.
-
Plot the corrected absorbance values of the protein standards against their corresponding concentrations to generate a standard curve.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Diagrams
Caption: Experimental workflow for protein quantification using this compound.
Application Notes and Protocols: Acid Red 289 as a Potential pH Indicator in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative data on the pKa or detailed pH-dependent spectral properties of Acid Red 289 for its use as a pH indicator. The following application notes and protocols are based on the general characteristics of xanthene dyes and serve as a guideline for researchers to experimentally validate and develop methodologies for this compound as a pH indicator.
Introduction to this compound
This compound, a synthetic xanthene dye, is recognized for its vibrant red color and is utilized in various industrial applications, including as a colorant in textiles and inks.[1][2] In the realm of biological research, it has been employed as a biological stain for the visualization of cellular structures.[1] While its primary application has not been as a pH indicator, its chemical structure as a xanthene dye suggests a potential for pH-dependent spectral properties, a characteristic of many dyes in this class. The aggregation state of this compound has been noted to be influenced by pH, particularly in the acidic range of 2-4, and it may undergo degradation under alkaline conditions (pH > 7).[3]
Principle of Xanthene Dyes as pH Indicators
Xanthene dyes, such as fluorescein (B123965) and rhodamine derivatives, are widely used as fluorescent pH indicators in biological research. Their utility stems from the pH-dependent equilibrium between different ionic forms of the dye, each exhibiting distinct absorbance and fluorescence spectra. Protonation and deprotonation of functional groups on the xanthene core alter the electronic structure of the molecule, leading to changes in its interaction with light.
For many xanthene-based pH indicators, the fluorescence intensity or the ratio of fluorescence intensities at two different wavelengths (ratiometric measurement) can be correlated with the surrounding pH. This allows for quantitative pH measurements within cells and subcellular compartments.
Physicochemical and Spectral Properties of this compound
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 12220-28-9 | |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4] |
| Molecular Weight | 676.73 g/mol | [4] |
| Appearance | Dark red to brown powder | [5] |
| Solubility | Water soluble | [5] |
| Maximum Absorption (λmax) | 525-529 nm (in water) | [3] |
Table 2: Hypothetical pH-Dependent Fluorescence Properties of this compound (Example for Experimental Determination)
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |
| 4.0 | 520 | 550 | Value to be determined |
| 5.0 | 520 | 550 | Value to be determined |
| 6.0 | 520 | 550 | Value to be determined |
| 7.0 | 520 | 550 | Value to be determined |
| 8.0 | 520 | 550 | Value to be determined |
| 9.0 | 520 | 550 | Value to be determined |
Experimental Protocols
The following are detailed, generalized protocols for the characterization and application of a fluorescent dye as an intracellular pH indicator. These protocols would need to be adapted and optimized for this compound.
Protocol for Determining the pKa of this compound
Objective: To determine the acid dissociation constant (pKa) of this compound by measuring its fluorescence or absorbance at various pH values.
Materials:
-
This compound
-
A series of buffers with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 3 to 10)
-
Spectrofluorometer or spectrophotometer
-
pH meter
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
For each pH buffer, prepare a working solution of this compound by diluting the stock solution to a final concentration that gives a readable absorbance or fluorescence signal.
-
Measure the absorbance or fluorescence spectrum of the this compound solution in each pH buffer. For fluorescence, use the determined λmax for excitation.
-
Plot the fluorescence intensity at the emission maximum (or the absorbance at the λmax of one of the ionic forms) against the pH.
-
The data should fit a sigmoidal curve. The pKa is the pH at which the fluorescence or absorbance is halfway between the minimum and maximum values.
Protocol for Intracellular pH Measurement Using this compound
Objective: To load this compound into cultured cells and measure the intracellular pH.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
Calibration buffers (high K⁺ buffers with varying pH containing a protonophore like nigericin)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (this will need to be optimized, typically in the low micromolar range).
-
Remove the culture medium from the cells and wash with PBS.
-
Incubate the cells with the this compound loading solution for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove extracellular dye.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength near the λmax of the dye and collect the emission signal. If the dye proves to be ratiometric, acquire images at two different emission or excitation wavelengths.
-
-
In Situ Calibration:
-
To obtain quantitative pH measurements, a calibration curve must be generated within the cells.
-
Prepare a set of calibration buffers with known pH values (e.g., ranging from 5.5 to 7.5) containing a high concentration of K⁺ (to clamp the intracellular K⁺ concentration to the extracellular level) and a protonophore such as nigericin (B1684572) (which equilibrates the intracellular and extracellular pH).
-
After initial imaging, perfuse the cells with the calibration buffers and acquire images at each pH.
-
Generate a calibration curve by plotting the fluorescence intensity ratio (for ratiometric dyes) or intensity against the pH of the calibration buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity (or ratio) from regions of interest within the cells from the initial experiment.
-
Determine the intracellular pH by comparing these values to the in situ calibration curve.
-
Visualizations
The following diagrams illustrate the general principles and workflows described.
Caption: Equilibrium of a generic xanthene pH indicator.
Caption: Workflow for intracellular pH measurement.
Potential Applications in Biological Research
Should this compound prove to be a viable pH indicator, it could be applied to various areas of biological and biomedical research, including:
-
Monitoring Cytosolic pH: Investigating changes in the pH of the cytoplasm in response to various stimuli, such as growth factor stimulation, drug treatment, or changes in metabolic state.
-
Measuring Organellar pH: If the dye localizes to specific organelles, it could be used to measure the pH of compartments like lysosomes, endosomes, or mitochondria, which is crucial for their function.
-
Drug Development: Assessing the effect of drug candidates on intracellular pH homeostasis, which can be an important factor in drug efficacy and mechanism of action.
-
Cancer Biology: Studying the altered pH regulation in cancer cells, which often exhibit a more acidic extracellular environment and a more alkaline intracellular pH compared to normal cells.
Conclusion
While this compound is a known xanthene dye with applications in biological staining, its potential as a pH indicator for biological research remains to be thoroughly investigated. The protocols and information provided here offer a foundational framework for researchers to explore this possibility. Critical experimental validation, including the determination of its pKa and detailed characterization of its pH-dependent spectral properties, is an essential first step. Should these investigations prove fruitful, this compound could become a valuable tool for scientists and drug development professionals.
References
Application Notes and Protocols for Acid Red 289 in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acid Red 289 in the dyeing of protein-based fibers such as wool and synthetic polyamides like nylon. The information is intended to guide researchers in developing and executing experimental dyeing protocols and to provide a basis for further investigation into the properties and applications of this dye.
Overview of this compound
This compound, also identified by the Colour Index number C.I. 45110 and CAS number 12220-28-9, is a xanthene-class acid dye.[1] Its molecular structure imparts a vibrant, blueish-pink to red hue, making it a popular choice for textile applications where bright, lasting color is desired.[1][2] It is an anionic dye that forms ionic bonds with the cationic sites in protein and polyamide fibers under acidic conditions, a process that is also influenced by temperature.[3][4]
Quantitative Data: Physicochemical and Fastness Properties
The following tables summarize the key properties of this compound. This data is essential for predicting the dye's behavior during application and the performance of the dyed textile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 12220-28-9 | [1] |
| C.I. Number | 45110 | [1] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [1] |
| Molecular Weight | 676.74 g/mol | [1] |
| Class | Xanthene | [1] |
| Appearance | Blue light pink to red powder | [1][2] |
| Solubility | Water-soluble | [5] |
Table 2: Colorfastness Properties of this compound
| Fastness Property | Test Method (ISO) | Rating (1-5, 5 being best) | Reference |
| Light Fastness | ISO 105-B02 | 4 | [1] |
| Washing (Soaping) - Staining | ISO 105-C06 | 4-5 | [1] |
| Washing (Soaping) - Fading | ISO 105-C06 | 4 | [1] |
| Perspiration Fastness - Staining | ISO 105-E04 | 4-5 | [1] |
| Perspiration Fastness - Fading | ISO 105-E04 | 5 | [1] |
| Oxygen Bleaching | ISO 105-N01 | 4 | [1] |
| Seawater Fastness - Staining | ISO 105-E02 | 4-5 | [1] |
| Seawater Fastness - Fading | ISO 105-E02 | 4 | [1] |
| Rubbing (Crocking) - Dry | ISO 105-X12 | Data not available | |
| Rubbing (Crocking) - Wet | ISO 105-X12 | Data not available |
Note: Rubbing fastness is a critical parameter and should be determined experimentally for specific applications.
Experimental Protocols
The following are detailed protocols for the laboratory-scale dyeing of wool and nylon with this compound. These protocols are based on general procedures for acid dyes and should be optimized for specific substrates and desired shades.
Materials and Reagents
-
This compound dye powder
-
Wool or Nylon fabric/yarn (pre-scoured to remove impurities)
-
Distilled or deionized water
-
Acetic acid (glacial) or white vinegar
-
Sodium sulfate (B86663) (Glauber's salt), anhydrous
-
Leveling agent (optional, e.g., a weakly cationic or non-ionic surfactant)
-
Sodium carbonate (for after-treatment)
-
Non-ionic detergent
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath with stirrer)
-
pH meter
-
Standard laboratory glassware
Stock Solution Preparation
It is recommended to prepare a stock solution of the dye for accurate dosing.
-
Accurately weigh 1.00 g of this compound powder.
-
Create a smooth paste with a small amount of hot water (approximately 80°C).[6]
-
Gradually add more hot water while stirring to fully dissolve the dye.
-
Transfer the solution to a 100 mL volumetric flask and make up to the mark with distilled water. This creates a 1% (w/v) stock solution.
Dyeing Protocol for Wool
This protocol is designed for achieving a medium depth of shade on wool fibers.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:20 (e.g., for 5 g of wool, use 100 mL of dye liquor).[7]
-
To the required volume of distilled water, add:
-
10% (owf - on weight of fiber) Sodium Sulfate (Glauber's salt) as a leveling agent. For 5 g of wool, this is 0.5 g.
-
1-2% (owf) Acetic Acid (e.g., 0.05-0.1 mL of glacial acetic acid for 5 g of wool) to achieve a pH of 4.5-5.5.[7]
-
The required volume of the 1% this compound stock solution. For a 2% shade (owf), use 10 mL of the stock solution for 5 g of wool.
-
-
-
Dyeing Procedure:
-
Introduce the pre-wetted wool sample into the dye bath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.[8][9]
-
Maintain the temperature at the boil for 45-60 minutes, ensuring gentle agitation of the sample.[8]
-
Allow the dye bath to cool gradually to approximately 60°C before removing the sample.
-
-
After-treatment:
-
Rinse the dyed wool thoroughly in warm water, followed by a cold water rinse until the water runs clear.
-
To improve wet fastness, a wash-off can be performed in a fresh bath containing 1 g/L of a non-ionic detergent at 50°C for 15 minutes.
-
Rinse again and air dry.
-
Dyeing Protocol for Nylon
This protocol is adapted for the dyeing of nylon, which generally requires slightly different conditions for optimal results.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:20.[7]
-
To the required volume of distilled water, add:
-
-
Dyeing Procedure:
-
After-treatment:
-
Rinse the dyed nylon in warm and then cold water.
-
Perform a wash-off with 1 g/L non-ionic detergent at 60-70°C for 15 minutes to remove any unfixed dye.[3]
-
Rinse thoroughly and air dry.
-
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental mechanism of acid dyeing.
Caption: General Experimental Workflow for Dyeing with this compound.
Caption: Simplified Mechanism of Acid Dyeing on Protein/Polyamide Fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound CAS#: 12220-28-9 [m.chemicalbook.com]
- 3. textilelearner.net [textilelearner.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. researchgate.net [researchgate.net]
- 9. teri-dyes.co.nz [teri-dyes.co.nz]
Application Notes and Protocols: Acid Red 289 as a Model Compound for Dye Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289, a water-soluble synthetic dye belonging to the xanthene and azo classes, serves as an excellent model compound for investigating the interactions between charged dyes and various macromolecules and assemblies.[1] Its distinct spectroscopic properties and well-defined chemical structure make it a valuable tool for researchers in fields ranging from biochemistry and materials science to pharmaceutical development. Understanding the binding of dyes like this compound to proteins, surfactants, and other biological or synthetic structures is crucial for applications such as drug delivery, formulation stability, and the development of diagnostic assays.
These application notes provide an overview of the physicochemical properties of this compound and detailed protocols for studying its interactions with proteins and surfactants using common laboratory techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing and interpreting dye interaction studies.
| Property | Value | Reference |
| CAS Number | 12220-28-9 | [1] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [1] |
| Molecular Weight | 676.73 g/mol | [1] |
| Appearance | Dark red to brown powder/crystal | [1] |
| Solubility | Soluble in water | [1] |
| Maximum Absorption (λmax) | 525-529 nm (in water) | |
| pH Stability | Stable over a wide pH range | [2] |
Quantitative Analysis of Dye-Protein Interactions
The binding of dyes to proteins, such as serum albumins, is a critical area of study in pharmacology and biochemistry. These interactions can influence the distribution, metabolism, and efficacy of drug molecules. The following table provides illustrative quantitative data for the interaction of a structurally similar sulfonated azo dye (Orange ZT) with Bovine Serum Albumin (BSA), as determined by absorption difference spectroscopy. This data demonstrates the influence of pH and ionic strength on binding affinity.
Table 1: Dissociation Constants (Kd) of Orange ZT with Bovine Serum Albumin (BSA) at 25°C
| Condition | Dissociation Constant (Kd) (µM) |
| pH 7.0 | 24.0 |
| pH 6.5 | 28.0 |
| pH 6.0 | 7.0 |
| pH 5.5 | 11.0 |
| pH 5.0 | 17.6 |
| pH 4.3 | 46.0 |
| pH 6.0, 0.1 M KCl | 8.8 |
| pH 6.0, 0.2 M KCl | 20.0 |
| pH 6.0, 0.3 M KCl | 18.0 |
Data adapted from a study on a structurally similar vinyl sulfonate azo dye.[3][4]
Quantitative Analysis of Dye-Surfactant Interactions
The interaction of dyes with surfactants is relevant to various industrial processes, including detergency, dyeing, and formulation of personal care products. The thermodynamic parameters of these interactions provide insight into the driving forces of complex formation. The following table presents illustrative thermodynamic data for the interaction of an anionic azo dye (Tartrazine) with a cationic surfactant (Sodium Dodecyl Sulphate - SDS).
Table 2: Thermodynamic Parameters for the Interaction of Tartrazine with Sodium Dodecyl Sulphate (SDS)
| Thermodynamic Parameter | Value |
| Gibbs Free Energy (ΔG) | -0.183 Hartree |
| Enthalpy (ΔH) | -0.119 Hartree |
Data adapted from a study on a structurally similar anionic azo dye and an anionic surfactant.
Experimental Protocols
Detailed methodologies for key experiments to study the interaction of this compound with proteins and surfactants are provided below.
Protocol 1: Determination of Dye-Protein Binding using UV-Visible Spectrophotometry
This protocol describes how to determine the binding parameters of this compound with a protein, such as Bovine Serum Albumin (BSA), using UV-Visible spectrophotometry.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the phosphate buffer.
-
Prepare a stock solution of BSA (e.g., 100 µM) in the same phosphate buffer.
-
-
Titration:
-
In a series of microcentrifuge tubes, keep the concentration of BSA constant (e.g., 10 µM) and vary the concentration of this compound (e.g., 0, 5, 10, 15, 20, 25, 30, 40, 50 µM).
-
The final volume in each tube should be the same (e.g., 1 mL).
-
Incubate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Spectroscopic Measurement:
-
Record the UV-Visible absorption spectrum of each solution from 400 nm to 700 nm using the phosphate buffer as a blank.
-
Monitor the changes in the absorbance at the λmax of this compound (around 525-529 nm).
-
-
Data Analysis:
-
Plot the change in absorbance (ΔA) versus the concentration of this compound.
-
Use the obtained data to calculate the binding constant (Ka) and the number of binding sites (n) using appropriate models, such as the Scatchard plot or non-linear regression analysis.
-
Protocol 2: Analysis of Dye-Protein Interaction by Fluorescence Quenching
This protocol details the use of fluorescence spectroscopy to study the quenching of intrinsic protein fluorescence (from tryptophan and tyrosine residues) upon binding of this compound.
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the protein (e.g., 10 µM HSA or BSA) in the phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.
-
-
Fluorescence Titration:
-
To a cuvette containing a fixed concentration of the protein solution (e.g., 2 µM), add successive small aliquots of the this compound stock solution to achieve a range of final dye concentrations (e.g., 0 to 20 µM).
-
Mix gently after each addition and allow the system to equilibrate for a few minutes.
-
-
Spectroscopic Measurement:
-
Excite the protein solution at 280 nm (for tryptophan and tyrosine) or 295 nm (for tryptophan exclusively).
-
Record the fluorescence emission spectra from 300 nm to 500 nm.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation.
-
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
This compound
-
Protein or Surfactant solution
-
Matching buffer for both solutions
-
Isothermal Titration Calorimeter
-
Syringes for sample and titrant
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein or surfactant (the macromolecule) in a suitable buffer.
-
Prepare a solution of this compound (the ligand) in the exact same buffer to minimize heats of dilution. The ligand concentration should typically be 10-20 times higher than the macromolecule concentration.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the macromolecule solution.
-
Fill the injection syringe with the this compound solution.
-
Perform a series of small, sequential injections of the dye solution into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Conclusion
This compound is a versatile model compound for studying dye interactions with biologically and industrially relevant macromolecules. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess these interactions using standard laboratory instrumentation. The illustrative data highlights the importance of considering environmental factors such as pH and ionic strength in these studies. By applying these methodologies, scientists and professionals in drug development can gain valuable insights into the binding mechanisms that govern the behavior of charged molecules in complex systems.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acid Red 289
Introduction
Acid Red 289 is a synthetic azo dye belonging to the xanthene class, identified by CAS number 12220-28-9 and molecular formula C₃₅H₂₉N₂NaO₇S₂.[1] It is utilized in various industrial applications, including the dyeing of textiles and as a colorant in some consumer products.[2][3] Due to its widespread use and for quality control purposes, a reliable and accurate analytical method for the quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a standard and effective technique for the analysis of synthetic dyes.[2]
This application note details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Principle of the Method
The method employs a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is used to ensure the efficient separation of this compound from potential impurities with varying polarities. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of this compound, which is in the range of 500-520 nm.[2]
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 515 nm |
Table 1: HPLC Chromatographic Conditions for this compound Analysis.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Protocols
1. Preparation of Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 900 mL of HPLC grade water in a 1 L volumetric flask.
-
Adjust the pH of the solution to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add HPLC grade water to the 1 L mark and mix thoroughly.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of HPLC grade water and then bring it to volume with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) by diluting the stock standard solution with mobile phase A.
3. Sample Preparation
The sample preparation method will vary depending on the matrix. General procedures for common sample types are provided below.
-
Aqueous Samples (e.g., Beverages):
-
Degas the sample by sonication for 10-15 minutes.
-
If necessary, dilute the sample with mobile phase A to bring the concentration of this compound into the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[5]
-
-
Solid Samples (e.g., Textiles):
-
Accurately weigh approximately 100 mg of the finely cut textile sample into a suitable extraction vessel.
-
Add 10 mL of an extraction solution (e.g., a mixture of hydrochloric acid, methanol, and water) to the vessel.[6]
-
Heat the mixture at 60°C for 30 minutes in a water bath.
-
Allow the mixture to cool to room temperature and then centrifuge or filter to separate the solid material.
-
Dilute the extract with mobile phase A as needed and filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table presents typical quantitative data that can be obtained using this method.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 12.5 | 15,234 |
| 5 | 12.5 | 76,170 |
| 10 | 12.5 | 152,340 |
| 25 | 12.5 | 380,850 |
| 50 | 12.5 | 761,700 |
Table 3: Example of Quantitative Data for this compound Analysis. A linear relationship between concentration and peak area is expected, with a correlation coefficient (r²) of ≥ 0.999.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is a robust and reliable approach for the quantitative analysis of this compound in various sample matrices. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile mobile phase, followed by UV-Vis detection, provides excellent separation and sensitivity. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting.
Disclaimer: This application note is intended for research and informational purposes only. The specific conditions may need to be optimized for different HPLC systems and sample matrices.
References
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289 is a synthetic dye belonging to the xanthene and azo dye classes, characterized by its vibrant red hue.[1] Its molecular structure incorporates several key functional groups, including sulfonic acid moieties, aromatic rings, and an amine linkage within a xanthene framework. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of such complex organic molecules. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall chemical structure. This application note provides a detailed protocol for the analysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy and an interpretation of its characteristic spectral features.
Materials and Methods
Materials:
-
This compound powder (CAS 12220-28-9)
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.
Experimental Protocol:
A detailed workflow for the FTIR analysis of this compound is presented below.
Procedure:
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any contaminants. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the FTIR spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹). A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum should be baseline corrected and, if necessary, smoothed using the spectrometer's software.
Results and Discussion
The FTIR spectrum of this compound exhibits a series of absorption bands that are characteristic of its molecular structure. The key functional groups and their expected vibrational frequencies are summarized in the table below. The interpretation of the spectrum allows for the confirmation of the dye's chemical identity.
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3400 - 3200 | N-H Stretch | Aromatic Amine | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950 - 2850 | C-H Stretch | Methyl (CH₃) | Medium to Weak |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1590 | N=N Stretch | Azo Group | Medium |
| 1470 - 1430 | C-H Bend | Methyl (CH₃) | Medium |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1200 - 1170 | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) | Strong |
| 1080 - 1030 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) | Strong |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic Ring | Strong |
The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the secondary aromatic amine groups. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range. The strong absorptions around 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings of the xanthene core and attached phenyl groups. A medium intensity peak around 1590 cm⁻¹ can be attributed to the N=N stretching of the azo linkage, a key chromophore in this dye.
The strong and distinct bands observed between 1200-1170 cm⁻¹ and 1080-1030 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate groups (SO₃⁻), respectively. These groups are crucial for the water solubility of this compound. A strong band in the 1335-1250 cm⁻¹ region is characteristic of the C-N stretching of the aromatic amine linkages.[2][3] Finally, the region between 900 and 675 cm⁻¹ will contain strong bands corresponding to the out-of-plane C-H bending vibrations of the substituted aromatic rings, the pattern of which can provide information about the substitution pattern on the rings.[4][5]
Conclusion
FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural characterization of this compound. The ATR technique allows for the direct analysis of the solid dye powder with minimal sample preparation. The resulting spectrum provides a unique fingerprint that confirms the presence of the key functional groups, including the aromatic systems, sulfonic acid moieties, aromatic amine linkages, and the azo group, which are all integral to the chemical identity and properties of this compound. This application note serves as a practical guide for researchers and scientists in utilizing FTIR for the routine analysis and quality control of this and structurally related dyes.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for Staining with Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289, also known as C.I. This compound, is a water-soluble, anionic azo dye belonging to the xanthene class.[1] Its vibrant red color and anionic properties make it suitable for a variety of industrial applications, as well as for use as a biological stain.[1][2] In biological staining, acid dyes are primarily used to stain basic cellular components, such as the cytoplasm, muscle, and connective tissue, through electrostatic interactions.[3] The negatively charged dye molecules bind to positively charged proteins in these structures. While specific protocols for the use of this compound on cultured cell lines are not extensively documented in scientific literature, this document provides detailed, generalized protocols for its application in staining mammalian cell lines, such as fibroblasts and cancer cells. These protocols are based on the established principles of using acidic dyes for cytological and histological staining and should be optimized for specific cell lines and experimental conditions.
Physicochemical and Spectral Properties of this compound
A summary of the key properties of this compound is presented below, which is essential for designing staining protocols and imaging parameters.
| Property | Value | Reference |
| CAS Number | 12220-28-9 | [2][4][5] |
| C.I. Number | 45110 | [5] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [2][5] |
| Molecular Weight | 676.73 g/mol | [2] |
| Appearance | Dark red to brown powder | [2] |
| Solubility | Water-soluble | [6] |
| Maximum Absorption (λmax) | 525-529 nm (in water) | [1][4] |
| Fluorescence Emission | 500-700 nm (upon excitation with UV light at 254 nm in red fluorescent inks) | [1] |
Staining Principle
The fundamental principle behind staining with this compound is the electrostatic attraction between the anionic dye and cationic cellular components. At an acidic pH, proteins within the cytoplasm and extracellular matrix become protonated, acquiring a net positive charge. The negatively charged sulfonate groups on the this compound molecule then bind to these positively charged sites, resulting in the characteristic red staining.
Caption: General principle of this compound staining.
General Protocol for Staining Adherent Mammalian Cells (e.g., Fibroblasts, Cancer Cell Lines)
This protocol provides a general framework for staining adherent cells cultured on coverslips or in chamber slides. Optimization of incubation times and concentrations is recommended.
Reagents and Materials
-
This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of deionized water. Store at 4°C, protected from light.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Solution (Optional): 0.1% Triton X-100 in PBS.
-
Staining Solution (0.01% w/v): Dilute the 0.1% stock solution 1:10 in deionized water. Add 0.5% acetic acid to acidify the solution.
-
Washing Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Mounting Medium: Aqueous mounting medium.
Experimental Workflow
Caption: Staining workflow for adherent mammalian cells.
Detailed Protocol
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or in chamber slides and culture until the desired confluency is reached.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): For staining intracellular components more effectively, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. If only extracellular matrix staining is desired, this step can be omitted.
-
Washing (if permeabilized): If cells were permeabilized, wash them three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the 0.01% this compound staining solution for 1-5 minutes at room temperature. The optimal staining time may vary depending on the cell line and should be determined empirically.
-
Washing: Briefly rinse the cells with PBS to remove excess stain.
-
Mounting: Mount the coverslip onto a glass slide using an aqueous mounting medium.
-
Imaging: Visualize the stained cells using a bright-field or fluorescence microscope. For fluorescence, use an excitation wavelength around 525 nm and collect emission in the 550-700 nm range.
Protocol for Staining Cells in Suspension for Flow Cytometry
This protocol is designed for the analysis of cytoplasmic staining by flow cytometry.
Reagents and Materials
-
This compound Staining Solution (0.01% w/v): Prepare as described above.
-
Cell Suspension: Single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Saponin in PBS.
-
Staining/Wash Buffer: PBS with 1% BSA.
Experimental Workflow
Caption: Staining workflow for flow cytometry analysis.
Detailed Protocol
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with cold Staining/Wash Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with Staining/Wash Buffer.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Staining: Without washing, add the this compound Staining Solution to the permeabilized cells. Incubate for 15-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Staining/Wash Buffer.
-
Analysis: Resuspend the cells in Staining/Wash Buffer and analyze on a flow cytometer.
Data Presentation and Expected Results
Quantitative Staining Parameters (Hypothetical)
The following table presents hypothetical optimal staining parameters for two common cell lines. These values are illustrative and require experimental validation.
| Parameter | Human Dermal Fibroblasts (HDF) | HeLa (Cervical Cancer Cell Line) |
| Optimal Dye Concentration | 0.01% (w/v) | 0.005% - 0.01% (w/v) |
| Optimal Staining Time | 3-5 minutes | 2-4 minutes |
| Fixation Time | 15 minutes | 15 minutes |
| Permeabilization Time | 10 minutes | 10 minutes |
Expected Staining Patterns
-
Fibroblasts: Expect strong staining of the cytoplasm and any secreted extracellular matrix. The nucleus should remain largely unstained or very lightly stained.
-
Cancer Cells: Cytoplasmic staining is expected. The intensity may vary depending on the protein content and metabolic activity of the cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | - Staining time too short- Dye concentration too low- Inadequate fixation or permeabilization | - Increase incubation time with the staining solution- Use a higher concentration of this compound- Optimize fixation and permeabilization steps |
| High Background Staining | - Staining time too long- Inadequate washing | - Reduce the staining incubation time- Increase the number and duration of washing steps |
| Precipitate Formation | - Dye solution is old or contaminated | - Filter the staining solution before use- Prepare fresh staining solution |
Conclusion
References
Application Notes and Protocols for Live-Cell Imaging with Acid Red 289
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes provide a summary of the currently available information on Acid Red 289 and a proposed protocol for its use in live-cell imaging. It is important to note that while this compound has been identified as a fluorescent dye, there is limited published data on its specific application for imaging living cells. The provided protocols are adapted from established methods for other fluorescent dyes with similar properties and should be considered a starting point for further research and optimization. Validation of the dye's performance, including its spectral properties in a cellular environment and its cytotoxicity, is essential before experimental use.
Introduction
This compound, a synthetic dye belonging to the xanthene and azo dye families, is a water-soluble compound with fluorescent properties.[1] Its chemical structure suggests potential for use as a fluorescent probe in biological applications.[1] While traditionally used in the textile and cosmetics industries, its utility in live-cell imaging is an area of active investigation.[1] This document outlines the known properties of this compound and provides a hypothetical framework for its application in visualizing acidic organelles within live cells, a technique valuable for studying cellular processes like autophagy and endocytosis.
Physicochemical and Fluorescent Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [2][3] |
| Molecular Weight | 676.73 g/mol | [2][3] |
| Appearance | Dark red to brown powder | [2] |
| Solubility | Soluble in water | [2] |
| Maximum Absorption (λmax) | 525-529 nm (in H₂O) | [1][4] |
| Fluorescence Emission | 500-700 nm (with 254 nm UV excitation) | [1] |
Proposed Application: Imaging of Acidic Organelles
Based on the properties of other fluorescent dyes that are weak bases, it is hypothesized that this compound may accumulate in cellular compartments with low internal pH, such as lysosomes and endosomes. This accumulation would lead to a localized increase in fluorescence, allowing for the visualization of these acidic organelles. The study of the morphology, trafficking, and function of these organelles is crucial in various research areas, including cancer biology, neurodegenerative diseases, and drug discovery.
Hypothesized Signaling Pathway: Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a key pathway in cellular homeostasis and its dysregulation is implicated in numerous diseases. The visualization of lysosomes, the terminal degradative compartment in autophagy, is a critical aspect of monitoring this process.
Experimental Protocols
The following protocols are adapted from established procedures for live-cell imaging of acidic organelles using dyes like Acridine Orange and Neutral Red.[5][6] Significant optimization of dye concentration and incubation time will be required for this compound.
Reagent Preparation
-
This compound Stock Solution (1 mM): Based on a molecular weight of 676.73 g/mol , dissolve 0.68 mg of this compound in 1 mL of sterile, nuclease-free water or DMSO. Vortex thoroughly to dissolve. Store the stock solution at -20°C, protected from light.
-
Imaging Medium: Use a phenol (B47542) red-free cell culture medium to reduce background fluorescence. Supplement as required for the specific cell line.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Proposed Experimental Workflow
Protocol for Staining Adherent Cells
-
Cell Seeding: Seed adherent cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging. Culture the cells to a confluence of 50-70%.
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed imaging medium. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets. Based on the absorption maximum, an excitation wavelength of ~530 nm would be a logical starting point. Emission should be collected in the red channel.
Cytotoxicity Assay (Essential Preliminary Experiment)
Before proceeding with imaging experiments, it is crucial to determine the cytotoxic potential of this compound on the cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for viability assays.
-
Treatment: Prepare a serial dilution of this compound in culture medium, with concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Incubation: Incubate the cells with the dye for a period relevant to the planned imaging experiments (e.g., 1-4 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell staining kit, to determine the concentration at which this compound affects cell viability.
-
Analysis: Plot cell viability against dye concentration to determine the maximum non-toxic concentration for use in live-cell imaging.
Data Presentation and Interpretation
Quantitative data from live-cell imaging experiments should be summarized in tables for clear comparison.
Table 1: Example of Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.0 |
| 1 | 98.5 | ± 4.8 |
| 5 | 95.2 | ± 5.1 |
| 10 | 90.7 | ± 6.2 |
| 25 | 75.4 | ± 7.5 |
| 50 | 45.1 | ± 8.0 |
| 100 | 10.3 | ± 3.2 |
| This is example data and needs to be experimentally determined. |
Table 2: Proposed Imaging Parameters (To be Optimized)
| Parameter | Proposed Starting Point | Notes |
| Cell Type | e.g., HeLa, U2OS, etc. | Optimization will be cell-line dependent. |
| Dye Concentration | 1-10 µM (based on cytotoxicity assay) | Titrate to find the lowest concentration that gives a sufficient signal-to-noise ratio. |
| Incubation Time | 15-30 minutes | Longer incubation times may increase signal but also potential toxicity. |
| Excitation Wavelength | ~530 nm | Based on the known absorption maximum. An appropriate laser line or filter set should be selected. |
| Emission Filter | Long-pass >560 nm or a band-pass in the red spectrum | To be determined based on the actual emission spectrum of the dye in the cellular environment. |
Troubleshooting
-
High Background Fluorescence:
-
Cause: Incomplete washing or excessive dye concentration.
-
Solution: Increase the number and duration of washing steps. Decrease the dye concentration. Use a phenol red-free imaging medium.
-
-
Weak or No Signal:
-
Cause: Insufficient dye concentration or incubation time. Inappropriate filter sets.
-
Solution: Increase dye concentration or incubation time (while monitoring for toxicity). Verify the excitation and emission filter settings on the microscope.
-
-
Phototoxicity:
-
Cause: Excessive exposure to excitation light.
-
Solution: Minimize light exposure by reducing the intensity and duration of illumination. Use a sensitive camera to allow for shorter exposure times.
-
Conclusion
This compound presents a potential, yet unvalidated, tool for live-cell imaging. Its fluorescent properties and chemical class suggest a possible application in the visualization of acidic organelles. The protocols and data presented here provide a foundational framework for researchers to begin exploring this dye's utility. However, rigorous validation of its spectral characteristics, cellular localization, and cytotoxicity is a prerequisite for its reliable application in live-cell imaging studies.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 12220-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid Red 289 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of Acid Red 289 as a fluorescent dye in flow cytometry, with a primary focus on its application as a viability dye. The protocols outlined below are based on the known spectral properties of this compound and established methodologies for cell staining in flow cytometry.
Introduction to this compound
This compound, a water-soluble xanthene dye, is traditionally utilized in the textile industry and for biological staining of specimens for microscopy.[1] Its fluorescent properties, characterized by a maximum absorption between 525-529 nm and an emission spectrum in the 500-700 nm range upon UV excitation, suggest its utility as a red fluorescent probe in flow cytometry.[1] As an acid dye, it is likely membrane-impermeant, making it a strong candidate for distinguishing viable from non-viable cells.
Principle of Viability Staining
In a healthy, viable cell, the plasma membrane is intact and acts as a selective barrier. Membrane-impermeant dyes like this compound are excluded from the cytoplasm. However, in dead or dying cells, membrane integrity is compromised, allowing the dye to enter and stain intracellular components, resulting in a significant increase in fluorescence. This differential staining allows for the clear identification and exclusion of dead cells from analysis, which is critical for accurate immunophenotyping and functional assays.[2][3][4]
Data Presentation
Table 1: Properties of this compound for Flow Cytometry
| Property | Value | Reference |
| Synonyms | C.I. This compound, C.I. 45110 | [5][6] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [5][6] |
| Molecular Weight | 676.74 g/mol | [5][6] |
| Maximum Absorption (λmax) | 525-529 nm | [1] |
| Fluorescence Emission | 500-700 nm (with 254 nm excitation) | [1] |
| Solubility | Water | [1] |
| Proposed Application | Viability Dye (stains dead cells) | Inferred from properties |
| Recommended Laser Excitation | Blue (488 nm), Yellow-Green (561 nm) | Inferred from λmax |
| Recommended Emission Filter | >600 nm long-pass or 610/20 band-pass | Inferred from emission |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
-
Reagent Preparation : Prepare a stock solution of this compound at 1 mg/mL in sterile, nuclease-free water.
-
Storage : Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C.
-
Working Solution : On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) without calcium and magnesium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.
Protocol 2: Viability Staining of Suspension Cells for Flow Cytometry
-
Cell Preparation : Harvest cells and wash them once with cold PBS.
-
Cell Counting and Resuspension : Count the cells and resuspend the cell pellet in cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin) at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Add the this compound working solution to the cell suspension. The final concentration should be optimized, starting with a titration from 1 µg/mL.
-
Incubation : Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional) : While not always necessary for viability dyes, a wash step with 2 mL of Flow Cytometry Staining Buffer can be performed to reduce background fluorescence. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspension : Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition : Analyze the samples on a flow cytometer equipped with a blue or yellow-green laser for excitation. Collect the fluorescence emission in the red channel (e.g., using a 610/20 nm bandpass filter or a >600 nm longpass filter).
Protocol 3: Co-staining with Surface Markers
-
Surface Staining : Perform staining for cell surface markers using fluorochrome-conjugated antibodies according to the manufacturer's protocol. This typically involves incubating the cells with the antibody cocktail for 20-30 minutes on ice.
-
Washing : Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Viability Staining : After the final wash, resuspend the cells in Flow Cytometry Staining Buffer and add the this compound working solution.
-
Incubation : Incubate as described in Protocol 2, step 4.
-
Data Acquisition : Proceed with flow cytometric analysis without a further wash step.
Mandatory Visualization
Caption: Principle of viability staining with a membrane-impermeant dye.
Caption: Experimental workflow for viability staining with this compound.
Troubleshooting
-
Weak Signal in Dead Cells : Increase the concentration of this compound or extend the incubation time.
-
High Background Staining in Live Cells : Decrease the concentration of this compound or include a wash step after incubation. Ensure that the cell preparation is not causing undue stress or membrane damage to the live cells.
-
Spectral Overlap : When combining this compound with other fluorochromes, perform single-stain controls to set up proper compensation. Given its broad emission, careful panel design is essential.
Conclusion
This compound presents a promising, cost-effective option as a red fluorescent viability dye for flow cytometry. Its spectral properties are compatible with common laser lines available on many cytometers. The protocols provided here offer a starting point for researchers to incorporate this dye into their experimental workflows. As with any new reagent, optimization of staining conditions for the specific cell type and application is recommended for achieving the best results.
References
Acid Red 289 as a Tracer in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 289, also known as C.I. This compound and C.I. 45110, is a synthetic dye belonging to both the xanthene and azo dye classes.[1][2] Its vibrant red hue and water-soluble nature have led to its widespread use in the textile and food industries.[3] In the realm of biological research, this compound is valued for its potential in cell staining and as a fluorescent tracer for visualizing cellular structures under a microscope.[3] This document provides a detailed overview of its properties, potential applications, and generalized protocols for its use as a tracer in biological systems.
Physicochemical Properties and Quantitative Data
This compound's utility as a tracer is dictated by its chemical and spectral characteristics. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₂₉N₂NaO₇S₂ | [3][4] |
| Molecular Weight | 676.73 g/mol | [3][4] |
| Appearance | Dark red to brown powder/crystal | [3] |
| Solubility | Water-soluble | [3][5] |
| Maximum Absorption (λmax) | 525-529 nm (in water) | [6] |
| Fluorescence Emission | 500-700 nm (excitation at 254 nm in fluorescent inks) | |
| Quantum Yield (Φf) | Not available in biological media. For comparison, other red fluorescent dyes have quantum yields ranging from approximately 0.04 to 0.92. | [7] |
| Photostability | Not available. Xanthene dyes, in general, can exhibit good photostability, which can be further improved through chemical modifications. | [8][9] |
| Cytotoxicity (IC50) | Not available. Some azo dyes have shown cytotoxic and genotoxic effects in mammalian cell lines. For example, Methyl Orange had an IC50 of 26.47 µM on glioblastoma cells after 3 days of exposure. | [10][11] |
Applications in Biological Tracing
Given its properties, this compound has the potential to be used in several biological tracing applications:
-
Cellular Labeling and Tracking: The water solubility of this compound suggests it could be used as a bulk-loading dye to label the cytoplasm of cells for short-term tracking studies, such as cell migration or cell-cell interaction assays.
-
Neuronal Tracing: In principle, this compound could be adapted for anterograde or retrograde tracing of neural pathways.[12][13][14] However, its efficiency and transport characteristics for this purpose have not been documented.
-
Drug Delivery Studies: As a fluorescent molecule, it could potentially be conjugated to or co-encapsulated with drug delivery vehicles (e.g., nanoparticles, liposomes) to visualize their cellular uptake and biodistribution.
Experimental Protocols
The following are generalized protocols for the use of this compound as a cellular tracer. Optimization for specific cell types and experimental conditions is essential.
Protocol 1: General Cell Labeling for In Vitro Imaging
Objective: To label the cytoplasm of cultured cells for fluorescent microscopy.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for stock solution)
-
Cell culture medium
-
Cultured cells on coverslips or in imaging dishes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in sterile PBS or water. If solubility is an issue, a stock solution can be prepared in DMSO and then diluted in aqueous buffer. Note: Test the solubility of the specific batch of this compound.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C (short-term) or -20°C (long-term).
-
-
Cell Labeling:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 1-10 µM. Note: The optimal concentration must be determined empirically to achieve sufficient signal with minimal cytotoxicity.
-
Remove the existing cell culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
-
Remove the loading solution and wash the cells two to three times with warm PBS or fresh culture medium to remove excess dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope equipped with appropriate filters. Based on its absorbance, excitation with a laser line around 514 nm or 532 nm would be a logical starting point. Emission should be collected in the red spectrum (e.g., 570-650 nm).
-
It is crucial to determine the optimal excitation and emission settings experimentally.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity of this compound on a specific cell line.
Materials:
-
This compound
-
Cultured cells
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Dye Treatment: The following day, treat the cells with a serial dilution of this compound in fresh culture medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the intended tracing experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Cellular Tracing
Caption: A generalized workflow for labeling and imaging cells with a fluorescent tracer.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical pathway for tracing a drug-Acid Red 289 conjugate.
Considerations and Limitations
-
Cytotoxicity: As an azo dye, this compound has the potential for cytotoxicity, especially upon metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines.[10][15] It is imperative to perform thorough cytotoxicity assays for each cell type and experimental condition.
-
Photostability: The photostability of this compound in a biological imaging context is unknown. Xanthene dyes can be prone to photobleaching under intense illumination, which could limit its use in long-term time-lapse imaging.[8]
-
Quantum Yield: The efficiency of fluorescence (quantum yield) in biological environments is a critical but unknown parameter for this compound. A low quantum yield would result in a dim signal, requiring higher, potentially more toxic, concentrations.[7][16]
-
Specificity: As a bulk-loading dye, this compound is not expected to label specific organelles or molecules unless conjugated to a targeting moiety. Its distribution within the cell should be empirically determined.
Conclusion
This compound presents as a potentially useful red fluorescent tracer for biological systems due to its water solubility and spectral properties. However, a significant lack of published data on its performance in biological applications necessitates a cautious and empirical approach. Researchers interested in using this compound should prioritize the characterization of its spectral properties, photostability, and cytotoxicity in their specific experimental system before embarking on larger-scale studies. The protocols and information provided here serve as a starting point for such validation efforts.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. pylamdyes.com [pylamdyes.com]
- 6. This compound | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 13. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retrograde Tracing [labome.com]
- 15. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nano-cops.com [nano-cops.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Fluorescence of Acid Red 289
Welcome to the technical support center for Acid Red 289. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during fluorescence-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
This compound is a synthetic anionic dye that belongs to both the xanthene and azo dye classes.[1] Its xanthene backbone is characteristic of many fluorescent compounds, suggesting its utility in fluorescence-based applications.[1] It is used in biological research as a stain for cellular structures.[1]
Q2: What are the spectral properties of this compound?
The maximum absorption wavelength (λmax) of this compound in water is consistently reported to be in the range of 525-529 nm.[1] While specific excitation and emission maxima for fluorescence microscopy are not extensively documented, a study on inks containing this compound showed a broad fluorescence emission spectrum between 500 nm and 700 nm upon excitation with UV light at 254 nm.[1] For fluorescence microscopy, it is recommended to use an excitation wavelength close to the absorption maximum, such as a 532 nm or 561 nm laser line, and to determine the optimal emission filter empirically, likely in the range of 570-650 nm.
Q3: Is the fluorescence of this compound sensitive to pH?
Yes, the stability of this compound is known to be pH-dependent. Its stability decreases in environments with a pH above 7, where hydrolysis of the azo bond can lead to degradation of the dye and a loss of its color and potentially its fluorescence.[1] Therefore, maintaining an acidic to neutral pH is crucial for optimal performance.
Troubleshooting Guide for Weak Fluorescence
Weak or no fluorescence is a common issue in staining experiments. Below are potential causes and recommended solutions when using this compound.
Problem 1: Weak or No Signal
Possible Cause 1: Incorrect Filter/Wavelength Selection Your microscope's filter sets may not be optimal for this compound.
Solution:
-
Use an excitation source close to the dye's absorption maximum (525-529 nm). A green laser (e.g., 532 nm) or a broad-spectrum lamp with an appropriate excitation filter is a good starting point.
-
Use a long-pass or band-pass emission filter that captures the expected emission, starting with a range of approximately 570-650 nm.
-
Consult your microscope's manual to ensure the installed filter cubes are appropriate.
Possible Cause 2: Suboptimal pH of Staining or Mounting Medium this compound can degrade in alkaline conditions (pH > 7).
Solution:
-
Ensure your staining buffer and final mounting medium have a neutral to slightly acidic pH (ideally pH 6.0-7.4).
-
Avoid using buffers with a high pH. Prepare fresh staining solutions and verify the pH before use.
Possible Cause 3: Low Dye Concentration The concentration of this compound in your staining solution may be insufficient.
Solution:
-
Prepare fresh staining solutions and consider performing a titration to find the optimal concentration. A starting point for many acid dyes is in the range of 0.01% to 0.1% (w/v).
Possible Cause 4: Insufficient Staining Time The incubation time may not be long enough for the dye to bind to the target structures.
Solution:
-
Increase the incubation time with the this compound solution. This may require optimization depending on the sample type and thickness.
Possible Cause 5: Photobleaching The fluorescent molecules are being destroyed by prolonged exposure to high-intensity light.[2][3][4]
Solution:
-
Reduce the exposure time and/or the intensity of the excitation light.
-
Use an anti-fade mounting medium to protect the sample from photobleaching.[5]
-
Image the most critical areas of your sample first.
-
For time-lapse experiments, use the lowest possible light dose and frame rate that still provides a usable signal.
Problem 2: High Background or Non-Specific Staining
Possible Cause 1: Excessive Dye Concentration or Staining Time Too much dye or prolonged incubation can lead to non-specific binding and high background fluorescence.
Solution:
-
Reduce the concentration of the this compound solution.
-
Decrease the staining time.
-
Optimize the number and duration of wash steps after staining to remove unbound dye.
Possible Cause 2: Inadequate Washing Insufficient washing after staining can leave residual dye on the slide.
Solution:
-
Increase the number and/or duration of the post-staining wash steps. Use a buffer with a pH similar to your staining solution for the initial washes.
Problem 3: Uneven or Patchy Staining
Possible Cause 1: Incomplete Fixation or Permeabilization If the sample is not properly fixed and permeabilized, the dye may not be able to access all target structures evenly.
Solution:
-
Ensure your fixation and permeabilization protocols are optimized for your sample type.
-
Use fresh fixative and permeabilization reagents.
Possible Cause 2: Sample Drying Out Allowing the sample to dry out at any stage of the staining process can lead to uneven staining and high background.
Solution:
-
Keep the sample hydrated throughout the entire staining and washing procedure.
Quantitative Data Summary
| Property | This compound | Texas Red |
| Dye Class | Xanthene, Azo | Xanthene (Rhodamine derivative) |
| Absorption Max (λabs) | 525-529 nm (in water)[1] | ~595 nm |
| Emission Max (λem) | Estimated 570-650 nm | ~615 nm |
| Recommended Excitation | ~530 nm | ~590 nm |
| Solubility | Water | Water |
| pH Sensitivity | Degradation above pH 7[1] | Relatively stable in the 4-10 pH range |
Experimental Protocols
The following is a general, hypothetical protocol for staining proteins in a polyacrylamide gel with this compound. This should be used as a starting point and optimized for your specific application.
Protocol: Fluorescent Staining of Proteins in Polyacrylamide Gels
Materials:
-
This compound powder
-
Fixing Solution: 40% ethanol, 10% acetic acid in deionized water
-
Staining Solution: 0.05% (w/v) this compound in 10% acetic acid
-
Washing Solution: 10% ethanol, 7% acetic acid in deionized water
-
Staining trays
-
Fluorescence imaging system
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean staining tray and add enough Fixing Solution to completely cover it. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Discard the Fixing Solution and wash the gel with deionized water for 10-15 minutes.
-
Staining: Replace the water with the Staining Solution. Protect the tray from light (e.g., cover with aluminum foil) and incubate for 60-90 minutes at room temperature with gentle agitation.
-
Destaining: Discard the staining solution and add the Washing Solution. Incubate for at least 30 minutes with gentle agitation. For lower background, this step can be repeated with fresh Washing Solution.
-
Imaging: Carefully transfer the gel to a fluorescence imager. Excite the gel with a light source around 530 nm and capture the emission using a filter appropriate for the 570-650 nm range.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting weak fluorescence.
Caption: A flowchart for systematically troubleshooting weak fluorescence signals.
Caption: The influence of pH on the stability and fluorescence of this compound.
References
How to prevent Acid Red 289 photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Acid Red 289 during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a water-soluble synthetic dye belonging to the xanthene class.[1] Its chemical structure, which incorporates a xanthene core, is responsible for its strong light absorption and fluorescence.[2] The maximum absorption wavelength (λmax) for this compound in water is reported to be in the 525-529 nm range, and its fluorescence emission spectrum is observed between 500 nm and 700 nm.[2]
Q2: What is photobleaching and why does it occur with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light.[3][4] This process is a common issue with many fluorophores, including xanthene dyes. The primary mechanism involves the excited fluorophore interacting with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can chemically alter the dye's structure, rendering it non-fluorescent.[5][6] For dyes like this compound, which also have an azo component, the azo bond can be a primary target for photodegradation under light irradiation.[2]
Q3: How can I minimize photobleaching of this compound during imaging?
There are three primary strategies to minimize photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity and duration of light exposure.[7][8]
-
Use Antifade Reagents: Incorporate chemical agents into your mounting medium that protect the dye from photochemical damage.[5][9]
-
Ensure a Favorable Chemical Environment: The pH and composition of the mounting medium can influence dye stability.[6]
Troubleshooting Guide: Rapid Signal Loss of this compound
If you are experiencing a dim or rapidly fading signal from this compound, follow this guide to identify and resolve the issue.
Step 1: Evaluate Imaging Parameters
High-intensity light and long exposure times are the most common causes of accelerated photobleaching.[3][5]
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Using neutral-density filters can help reduce illumination intensity.[3][7]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[5]
-
Avoid Unnecessary Exposure: Locate the region of interest using transmitted light or lower fluorescence intensity before capturing the final image at optimal settings.[3] Store stained samples in the dark to prevent ambient light exposure.[8]
Step 2: Optimize Sample Preparation and Mounting
The chemical environment surrounding the fluorophore is critical for its photostability. The most effective way to improve this environment is by using an antifade reagent.
-
Use a Commercial Antifade Mounting Medium: These are pre-mixed solutions designed to reduce photobleaching by scavenging free radicals and reactive oxygen species.[6] Products like ProLong™, VECTASHIELD®, and EverBrite™ are formulated for this purpose.[10][11]
-
Select the Right Antifade Reagent: The effectiveness of an antifade agent can be dye-dependent. While specific data for this compound is limited, reagents effective for other red fluorophores like rhodamines are a good starting point.[12]
Below is a summary of common antifade agents. Note that empirical testing is required to determine the best agent for this compound in your specific application.
| Antifade Agent | Abbreviation | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine | PPD | Free radical scavenger | Highly effective for many fluorophores.[13] | Can cause initial quenching; may react with cyanine (B1664457) dyes; can be toxic.[13][14] |
| n-Propyl gallate | NPG | Free radical scavenger | Non-toxic, suitable for some live-cell applications.[14] | Can have anti-apoptotic effects; requires heating to dissolve.[14] |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Singlet oxygen quencher | Less toxic than PPD.[14] | Generally less effective than PPD; may have anti-apoptotic properties.[13][14] |
| Trolox | (Vitamin E analog) | Redox-based scavenger | Low cytotoxicity, effective for live-cell imaging.[7] | Optimal concentration can be cell-type dependent.[7] |
Experimental Protocols
General Protocol for Mounting Fixed Cells with Antifade Medium
This protocol describes the basic steps for mounting immunolabeled cells on a microscope slide using a commercial antifade mounting medium to preserve the fluorescence of this compound.
Materials:
-
Coverslips with fixed, permeabilized, and stained cells
-
Microscope slides
-
Phosphate-Buffered Saline (PBS)
-
Commercial antifade mounting medium (e.g., ProLong™ Glass, VECTASHIELD®)
-
Pipette
-
Forceps
-
Nail polish or sealant (for non-setting media)
Procedure:
-
Final Wash: After the final incubation with your fluorescently labeled secondary antibody or this compound stain, wash the coverslips three times with PBS for 5 minutes each to remove unbound antibodies and reduce background.[5]
-
Remove Excess PBS: Carefully aspirate the PBS from the coverslip. Use the edge of a laboratory wipe to gently blot away any remaining liquid from the edges of the coverslip, being careful not to touch the cell monolayer.
-
Apply Antifade Medium: Place a clean microscope slide on a flat surface. Dispense a small drop (typically 10-20 µL) of the antifade mounting medium onto the center of the slide.
-
Mount Coverslip: Using forceps, carefully pick up the coverslip with the cells facing down. Gently lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Remove Excess Medium (Optional): If excess medium seeps out, gently press on the coverslip with the end of a pipette tip over a piece of filter paper to squeeze it out. Wick away the excess from the edges.
-
Curing/Sealing:
-
For setting/curing media (e.g., ProLong™ Glass): Allow the slide to cure in a dark, flat place for the time recommended by the manufacturer (typically 24-48 hours) before imaging.[11]
-
For non-setting media (e.g., VECTASHIELD®): Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the medium from evaporating and to secure the coverslip.[6]
-
-
Storage: Store the slides flat and protected from light, typically at 4°C, until ready for imaging.
Visual Guides
Mechanism of Photobleaching
The diagram below illustrates the general photochemical process that leads to the irreversible degradation of a fluorophore like this compound.
Caption: Simplified Jablonski diagram of the photobleaching process.
Troubleshooting Workflow
Use this workflow to diagnose and mitigate photobleaching issues with this compound.
Caption: A workflow for troubleshooting this compound photobleaching.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biocompare.com [biocompare.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. fishersci.de [fishersci.de]
- 12. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Acid Red 289 Staining for Cellular Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the optimization of Acid Red 289 concentration for staining cells. As specific protocols for cellular applications of this compound are not widely established, this guide offers a framework for developing and troubleshooting a new staining protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound is a xanthene-class, water-soluble anionic dye.[1][2] Like other acid dyes, it carries a negative charge. In an acidic environment, proteins in cellular structures become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged sites, primarily in the cytoplasm and extracellular matrix, through electrostatic interactions. This results in a red coloration of these protein-rich components.
Q2: Why is an acidic pH important for this compound staining?
An acidic pH is crucial for effective staining with acid dyes. The low pH increases the number of positively charged sites on cellular proteins, which enhances the binding of the anionic this compound dye. A neutral or alkaline pH will result in weaker or no staining due to insufficient protonation of the target proteins.[3]
Q3: What is a recommended starting concentration for this compound?
Q4: How can I determine if this compound is toxic to my cells?
It is essential to assess the cytotoxicity of any new staining reagent. A common method to evaluate cell viability is the Neutral Red uptake assay.[5][6] This assay is based on the ability of viable cells to incorporate and bind the Neutral Red dye in their lysosomes. A decrease in the uptake of Neutral Red after exposure to this compound would indicate a cytotoxic effect.[5][6]
Experimental Protocols
Protocol 1: Optimization of this compound Staining Concentration
This protocol describes a general method for determining the optimal staining concentration of this compound for cultured cells.
Materials:
-
This compound powder
-
Distilled water or appropriate buffer (e.g., PBS)
-
Acetic acid (for pH adjustment)
-
Cultured cells on coverslips or in multi-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Microscope
Procedure:
-
Prepare a 1% (w/v) Stock Solution: Dissolve 100 mg of this compound in 10 mL of distilled water. Gently heat and stir if necessary to ensure it is fully dissolved.
-
Prepare Working Solutions: Prepare a series of dilutions from the stock solution. A suggested starting range is from 0.01% to 1.0% (w/v). Adjust the pH of the working solutions to an acidic range (e.g., pH 2.5-4.5) using 1-5% acetic acid.[3]
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips or in multi-well plates.
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Wash the cells again with the buffered saline solution.
-
-
Staining:
-
Incubate the fixed cells with the different concentrations of this compound working solutions for a set amount of time (e.g., 5-15 minutes).
-
It is advisable to test different incubation times to find the optimal duration.
-
-
Washing and Mounting:
-
Gently rinse the cells with distilled water or a dilute acid solution (e.g., 1% acetic acid) to remove excess dye.[3]
-
Dehydrate the cells through a graded series of ethanol (B145695) if required for the mounting medium.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope.
-
Assess the staining intensity, specificity, and background at each concentration. The optimal concentration will provide strong staining of the target structures with minimal background.
-
Protocol 2: Cytotoxicity Assessment using a Neutral Red-based Assay
This protocol provides a method to assess the potential cytotoxicity of this compound.
Materials:
-
Cultured cells
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound solutions at various concentrations
-
Neutral Red solution (e.g., 50 µg/mL)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)[6]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a relevant period (e.g., 24 hours).
-
Neutral Red Staining:
-
Remove the treatment medium and add Neutral Red-containing medium to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.[7]
-
-
Dye Extraction:
-
Remove the Neutral Red medium and wash the cells.
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
-
Quantification: Measure the absorbance of the extracted dye using a microplate spectrophotometer at a wavelength of 540 nm.[7] A decrease in absorbance in treated wells compared to control wells indicates cytotoxicity.
Data Presentation
Table 1: Proposed Concentration Range for this compound Optimization
| Parameter | Range to Test | Purpose |
| Concentration (w/v) | 0.01%, 0.05%, 0.1%, 0.5%, 1.0% | To determine the optimal dye concentration for signal intensity. |
| pH of Staining Solution | 2.5, 3.5, 4.5 | To find the optimal pH for dye binding and specificity.[3] |
| Incubation Time | 5 min, 10 min, 15 min, 30 min | To determine the necessary time for adequate dye penetration. |
Table 2: Experimental Setup for Cytotoxicity Assay
| Well Type | Cell Treatment | Purpose |
| Control | Cells + Culture Medium | Baseline cell viability. |
| Test | Cells + Culture Medium with varying concentrations of this compound | To determine the effect of this compound on cell viability. |
| Blank | Culture Medium only | Background absorbance. |
Troubleshooting Guide
Issue: Weak or No Staining
-
Possible Cause: The pH of the staining solution is too high (not acidic enough).
-
Solution: Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.[3]
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of the dye in your staining solution.
-
-
Possible Cause: Insufficient staining time.
-
Solution: Increase the incubation time with the staining solution.
-
Issue: High Background Staining
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Dilute the staining solution.
-
-
Possible Cause: Excessive staining time.
-
Solution: Reduce the incubation time.
-
-
Possible Cause: Inadequate rinsing.
-
Solution: Ensure thorough but gentle rinsing after the staining step to remove unbound dye. A brief rinse in a dilute acid solution can help.[3]
-
Issue: Uneven Staining
-
Possible Cause: Incomplete fixation of cells.
-
Solution: Ensure that a proper and consistent fixation protocol is followed.
-
-
Possible Cause: Air bubbles trapped on the cell surface.
-
Solution: Be careful when adding solutions to avoid the formation of air bubbles.
-
Visualizations
Caption: Experimental workflow for optimizing this compound staining concentration.
Caption: Troubleshooting workflow for common this compound staining issues.
References
Reducing background noise in Acid Red 289 fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve image quality in Acid Red 289 fluorescence microscopy experiments.
Troubleshooting Guide: High Background Noise
High background fluorescence can obscure your signal of interest, leading to poor image quality and difficulty in data interpretation. This guide addresses common causes and provides systematic solutions to reduce background noise when using this compound.
Issue: Generalized high background across the entire sample.
This is often the most common issue and can be caused by several factors. The following workflow can help you systematically troubleshoot the problem.
Frequently Asked Questions (FAQs)
Sample Preparation & Staining
Q1: What are the primary sources of high background noise when using this compound?
High background noise in fluorescence microscopy with this compound can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, often from molecules like collagen, elastin, and lipofuscin.[1][2] Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1][3][4]
-
Non-specific Binding: this compound, as a xanthene dye, may bind non-specifically to cellular components through electrostatic or hydrophobic interactions.[5][6]
-
Excess Dye: Using too high a concentration of the dye can result in unbound molecules that are not washed away, contributing to a general haze.[6][7][8]
-
Contaminated Reagents: Buffers, fixatives, or the dye solution itself may be contaminated with fluorescent impurities.[9][10]
-
Suboptimal Fixation: The fixation method can impact background. For example, some fixatives can increase autofluorescence.[3][9][11]
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample.[7][9][12][13]
-
Inappropriate Mounting Medium: Some mounting media can be inherently fluorescent or may not have the optimal refractive index, which can increase background.[6][14]
Q2: How can I determine the source of the high background in my images?
A systematic approach with proper controls is crucial.[15]
-
Unstained Control: Prepare a sample that goes through all the same processing steps (fixation, permeabilization) but is not stained with this compound. If you observe significant fluorescence in this sample, autofluorescence is a major contributor.[1][6][13]
-
Stained Control with No Cells/Tissue: Image a slide with only your staining solution and mounting medium to check for fluorescent contaminants in your reagents.
Q3: My unstained sample shows high fluorescence. How can I reduce autofluorescence?
Several methods can be employed to reduce autofluorescence:
-
Chemical Quenching:
-
Sodium Borohydride (B1222165): This can be used to reduce aldehyde-induced autofluorescence.[3][4][13]
-
Sudan Black B: This dye can quench autofluorescence, particularly from lipofuscin, but may introduce its own background in the far-red spectrum.[3][13][16]
-
Commercial Reagents: Several commercial quenching kits are available (e.g., TrueVIEW™, TrueBlack®) that are designed to reduce autofluorescence from various sources.[3][16][17][18]
-
-
Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence.[13][19]
-
Spectral Separation: If your microscope has the capability, you can use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence spectrum.[13]
-
Choice of Fluorophore: In some cases, switching to a fluorophore in the far-red or near-infrared spectrum can help avoid the emission range of common autofluorescent molecules.[3][4][20]
Q4: What is the optimal concentration for this compound?
The optimal concentration should be determined empirically for your specific application. It is crucial to titrate the dye to find the concentration that provides the best signal-to-noise ratio.[7][8][21] Start with a low concentration and gradually increase it.
| Parameter | Recommendation | Rationale |
| Dye Concentration | Titrate to find the optimal concentration. | Too high a concentration increases background from unbound dye, lowering the signal-to-noise ratio.[6] |
| Incubation Time | Optimize for sufficient staining without excessive background. | Longer incubation times can sometimes increase non-specific binding.[9][12] |
Q5: Can my fixation protocol be causing high background?
Yes, fixation is a critical step.
-
Fixative Choice: Aldehyde fixatives like paraformaldehyde and glutaraldehyde can increase autofluorescence.[1][3] Glutaraldehyde generally produces more autofluorescence than formaldehyde.[4] Consider reducing the fixation time or trying alternative fixatives like cold methanol (B129727) or ethanol, if compatible with your target.[1][4][13]
-
Fixation Time: Over-fixation can sometimes lead to increased background.[11] Ensure you are using the minimum time required to adequately preserve the sample structure.
Q6: What are the best practices for washing steps?
Thorough washing is essential to remove unbound dye.
-
Number and Duration: Increase the number and duration of wash steps after the dye incubation.[9][12][13][15] Three to five washes of 5-10 minutes each is a common recommendation.[19][22]
-
Washing Buffer: Use a buffered saline solution like PBS. Adding a mild detergent like Tween 20 (e.g., 0.05% in PBS) can help reduce non-specific binding and remove unbound dye more effectively.[13][15][23]
Imaging & Data Acquisition
Q7: How can I optimize my microscope settings to reduce background?
Microscope settings play a significant role in the final image quality. The goal is to maximize the signal from your sample while minimizing the collection of noise.
| Parameter | Recommendation | Impact on Signal-to-Noise Ratio (SNR) |
| Excitation Intensity | Use the lowest intensity that provides a detectable signal. | Higher intensity can increase signal but also accelerates photobleaching and can excite autofluorescence, potentially lowering SNR over time.[6][24] |
| Exposure Time | Optimize for the best balance of signal and noise. | Longer exposure increases the collected signal but also noise from the camera's dark current.[6] |
| Detector Gain | Use the lowest gain necessary to detect the signal. | High gain amplifies both signal and electronic noise. |
| Pinhole (Confocal) | Set to 1 Airy unit as a starting point. | A smaller pinhole rejects more out-of-focus light (background) but also reduces the collected signal.[25] |
| Image Averaging | Use frame averaging or accumulation. | Averaging reduces random noise, thereby increasing the SNR.[24] |
| Mounting Medium | Use a medium with an anti-fade reagent and a refractive index that matches your immersion oil.[6][26][27] | Reduces photobleaching, preserving the signal, and minimizes spherical aberration, which can reduce signal intensity.[26] |
Q8: What are the spectral properties of this compound?
Understanding the spectral properties is key for choosing the correct filters and laser lines.
| Property | Wavelength (nm) | Source |
| Maximum Absorption (λmax) | 525 - 529 nm (in H₂O) | [28][29] |
| Emission | Not consistently reported for microscopy, but as a xanthene dye, it is expected to have a Stokes shift, with emission at a longer wavelength than its absorption. | [5][28] |
Note: The fluorescence properties of dyes can be environment-dependent.
Experimental Protocols
Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction
This protocol can be used to reduce autofluorescence caused by aldehyde fixatives.[13]
Reagents:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Apply the freshly prepared solution to your fixed cells or tissue sections.
-
Incubate for 10 minutes at room temperature.
-
Repeat the incubation with a fresh solution two more times for a total of three 10-minute incubations.
-
Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.[13]
-
Proceed with your staining protocol.
Protocol: General Staining with this compound
This protocol provides a general framework for staining. It should be optimized for your specific cell/tissue type and experimental goals.
Reagents:
-
This compound Stock Solution (e.g., 1 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
Mounting Medium (with anti-fade reagent)
Procedure:
-
Sample Preparation: Prepare your cells or tissue on slides or coverslips as per your standard protocol (including fixation and permeabilization if required).
-
Washing: Wash the samples twice with PBS.
-
Staining: a. Prepare the working solution of this compound by diluting the stock solution in PBS to the desired final concentration (start with a titration series, e.g., 100 nM, 500 nM, 1 µM, 5 µM). b. Incubate the samples with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the samples three to five times with Washing Buffer for 5 minutes each with gentle agitation to remove unbound dye.[19]
-
Mounting: a. Mount the coverslip onto a microscope slide using an appropriate mounting medium. b. Seal the edges if necessary.
-
Imaging: Image using a fluorescence microscope with filter sets appropriate for this compound (e.g., excitation around 525 nm).
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. benchchem.com [benchchem.com]
- 11. ibidi.com [ibidi.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 17. Cambridge Bioscience: Fluorescence background reducers: TrueBlack [bioscience.co.uk]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 20. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Signal-to-Noise Considerations [evidentscientific.com]
- 26. unige.ch [unige.ch]
- 27. vectorlabs.com [vectorlabs.com]
- 28. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 29. This compound [myskinrecipes.com]
Technical Support Center: Solving Acid Red 289 Dye Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to Acid Red 289 dye aggregation in staining buffers.
Troubleshooting Guide
Issue: Precipitate or cloudiness observed in the this compound staining solution upon preparation.
-
Question: Why is my freshly prepared this compound solution not clear?
-
Answer: This is likely due to the dye concentration exceeding its solubility limit under the current buffer conditions. Factors such as suboptimal pH, low temperature, or high ionic strength can reduce the solubility of this compound.[1][2]
| Parameter | Recommendation | Rationale |
| pH | Adjust to a slightly acidic range (pH 2-4).[1] | This compound is most stable and soluble in acidic conditions. In alkaline conditions (pH > 7), the dye can degrade.[1] |
| Temperature | Gently warm the solution (30-40°C) during preparation. | Increased temperature can enhance the dissolution of the dye. |
| Dye Concentration | Prepare a lower concentration of the stock solution. | A high concentration of the dye can lead to self-aggregation and precipitation. |
| Solvent | Use high-purity, deionized water. | Impurities in the water can act as nucleation sites for dye aggregation. |
Issue: The staining solution becomes cloudy or forms a precipitate after adding buffer components (e.g., salts, proteins).
-
Question: My this compound solution was clear, but it precipitated after I added my buffer components. What happened?
-
Answer: The addition of salts (increasing ionic strength) or proteins like Bovine Serum Albumin (BSA) can promote the aggregation of this compound. High salt concentrations can reduce the solubility of the dye, while proteins can interact with the dye molecules, leading to the formation of insoluble complexes.[3][4]
| Buffer Component | Potential Issue | Recommended Action |
| Phosphate-Buffered Saline (PBS) | High ionic strength from salts. | - Use a lower concentration of PBS. - Consider using a buffer with a lower ionic strength, such as Tris-HCl. |
| Bovine Serum Albumin (BSA) | Protein-dye interactions leading to co-precipitation.[3] | - Reduce the concentration of BSA. - Add BSA to the buffer after the dye is fully dissolved. - Test alternative blocking agents. |
| Other Salts | Increased ionic strength. | - Minimize the concentration of additional salts in the buffer. |
Issue: Uneven staining or visible dye aggregates on the stained sample under a microscope.
-
Question: I'm seeing specks of dye and uneven color on my slides. How can I fix this?
-
Answer: This indicates that the dye has aggregated either in the staining solution or on the tissue/cell sample itself. This can be caused by the reasons mentioned above or by issues with the staining protocol itself.
| Troubleshooting Step | Recommendation |
| Filter the Staining Solution | Filter the final staining solution through a 0.22 µm syringe filter before use. |
| Pre-wet the Sample | Ensure the sample is adequately hydrated with buffer before applying the staining solution. |
| Agitation | Gently agitate the sample during the staining incubation. |
| Rinsing | Thoroughly rinse the sample with a compatible buffer after staining. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: The optimal pH for dissolving this compound is in the acidic range, ideally between pH 2 and 4.[1] In this pH range, the dye's sulfonic acid groups are protonated, which reduces aggregation and enhances solubility.[1]
Q2: Can I use buffers other than PBS for my this compound staining?
A2: Yes, you can. If you are experiencing aggregation with PBS, consider using a buffer with a lower ionic strength, such as Tris-HCl. The choice of buffer can impact dye stability, so it is recommended to test different buffer systems for your specific application.
Q3: How does temperature affect this compound solubility?
A3: Generally, increasing the temperature will increase the solubility of this compound. If you are having trouble dissolving the dye, gentle warming of the solution can be helpful. However, avoid boiling the solution as it may degrade the dye.
Q4: Can I pre-mix this compound with all my other staining reagents?
A4: It is generally not recommended to pre-mix this compound with all other reagents, especially if your buffer contains high concentrations of salts or proteins. It is best to dissolve the dye completely in a suitable solvent (like deionized water or a low ionic strength buffer) before adding other components.
Q5: How can I visually confirm if my this compound is aggregating?
A5: You can visually inspect your staining solution for any cloudiness or precipitate. For a more detailed examination, you can place a drop of the solution on a microscope slide and observe it under a light microscope. Dye aggregates will appear as small, irregular particles.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 1% (w/v) this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deionized water
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm syringe filter
Procedure:
-
Weigh out 1 gram of this compound powder.
-
Add the powder to 80 mL of deionized water in a beaker with a magnetic stir bar.
-
Stir the solution at room temperature.
-
Slowly add 0.1 M HCl dropwise to adjust the pH to approximately 3.0. Monitor the pH using a calibrated pH meter.
-
Gently warm the solution to 30-40°C while stirring until the dye is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with deionized water.
-
Verify the final pH and readjust if necessary.
-
Filter the stock solution using a 0.22 µm syringe filter into a clean, light-protected storage bottle.
-
Store the stock solution at 4°C.
Protocol 2: Testing the Compatibility of Staining Buffer Components with this compound
This protocol provides a method to systematically test the effect of different buffer components on this compound aggregation.
Materials:
-
1% this compound stock solution (prepared as in Protocol 1)
-
Buffer components to be tested (e.g., 10x PBS, BSA powder, various salts)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
-
Microscope and slides
Procedure:
-
Prepare Test Solutions:
-
Control: Dilute the 1% this compound stock solution 1:100 in deionized water (final concentration 0.01%).
-
Test Buffers: Prepare a series of buffers containing different components and concentrations. For each test buffer, prepare a 0.01% this compound solution by diluting the stock solution 1:100.
-
-
Visual Inspection:
-
Visually inspect each solution immediately after preparation and after 1 hour at room temperature for any signs of precipitation or cloudiness.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance spectrum of the control and each test solution from 400 nm to 700 nm. This compound has a maximum absorbance around 525-529 nm.[1]
-
A decrease in the main absorbance peak or a change in the spectral shape can indicate dye aggregation.
-
-
Microscopic Examination:
-
Place a drop of each solution on a microscope slide and cover with a coverslip.
-
Examine the slides under a light microscope at 40x magnification.
-
Note the presence and relative amount of any visible aggregates.
-
Visualizations
Caption: Experimental workflow for testing this compound aggregation.
Caption: Troubleshooting logical workflow for this compound aggregation.
References
Technical Support Center: Optimizing Acid Red 289 Staining
Welcome to the technical support center for Acid Red 289 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and to troubleshoot common issues encountered during the staining process. The following sections offer frequently asked questions and troubleshooting advice to ensure reliable and consistent staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound is a synthetic azo dye.[1][2] While it is commonly utilized in the textile and ink industries for its vibrant red color and stability[3][4], its application in biological research includes serving as a stain for cellular structures in tissue specimens.[2][5]
Q2: How does the choice of fixative impact this compound staining?
The choice of fixative is a critical step in preparing tissues for staining as it preserves the tissue morphology and cellular components. Different fixatives can alter the chemical properties of the tissue, which in turn can affect the binding of dyes like this compound. For instance, cross-linking fixatives such as formalin may mask certain binding sites, potentially leading to weaker staining, whereas denaturing fixatives like those containing alcohol can cause tissue shrinkage. The optimal fixative will depend on the specific tissue type and the target structures of interest.
Q3: What is the general mechanism of staining for acid dyes like this compound?
Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, they bind to positively charged components in the tissue, primarily amino groups in proteins. This electrostatic interaction is what allows for the visualization of various cellular and extracellular structures.
Q4: Can this compound be used for quantitative analysis?
While this compound can provide qualitative information about tissue morphology, its use for precise quantitative analysis would require careful validation. The intensity of staining can be influenced by numerous factors including fixation, tissue processing, and staining protocol consistency. For quantitative assessment of specific components like collagen, a more established method like Picrosirius Red staining followed by analysis under polarized light is often preferred.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or Faint Staining | Inadequate Fixation: Insufficient fixation time or improper fixative can lead to poor preservation of tissue components and loss of dye binding sites. | Ensure the tissue is thoroughly fixed. For formalin-fixed tissues, consider a post-fixation step in Bouin's solution to potentially enhance staining. |
| Suboptimal pH of Staining Solution: The binding of acid dyes is pH-dependent. If the pH is too high, the electrostatic attraction between the dye and tissue proteins will be weak. | Adjust the pH of the this compound staining solution to a more acidic range (e.g., pH 2.5-3.5) to enhance the positive charge of tissue proteins. | |
| Low Dye Concentration: The staining solution may be too dilute to produce a strong signal. | Increase the concentration of this compound in the staining solution. | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue slide will prevent the aqueous stain from reaching the tissue. | Ensure complete deparaffinization with fresh xylene and a sufficient number of changes. |
| Incomplete Rehydration: Failure to fully rehydrate the tissue through graded alcohols will result in uneven stain penetration. | Ensure a gradual and complete rehydration of the tissue sections before staining. | |
| Non-uniform Fixation: If the fixative did not penetrate the tissue evenly, it can result in variable staining patterns. | Ensure the tissue block size is appropriate for the fixative used to allow for complete and even penetration. | |
| High Background Staining | Excessive Staining Time: Leaving the slides in the staining solution for too long can lead to non-specific binding. | Reduce the staining time. Monitor the staining intensity microscopically to determine the optimal duration. |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide. | Rinse the slides thoroughly with the recommended differentiation solution (e.g., acidified water) after the staining step. | |
| Poor Cellular Detail | Harsh Fixation: Some fixatives can cause cellular shrinkage or distortion, leading to poor morphological detail. | Test alternative fixatives. For example, alcohol-based fixatives can cause more shrinkage than formalin. |
| Over-differentiation: Excessive time in the differentiating solution can remove the dye from the target structures. | Reduce the differentiation time and monitor the process under a microscope. |
Effect of Different Fixatives on Staining Intensity (Hypothetical Data)
The following table provides a hypothetical summary of the expected performance of common fixatives on this compound staining intensity and tissue morphology. This data is illustrative and should be confirmed by internal validation.
| Fixative | Staining Intensity | Nuclear Detail | Cytoplasmic Detail | Extracellular Matrix | Potential Issues |
| 10% Neutral Buffered Formalin (NBF) | Moderate | Good | Good | Good | May require antigen retrieval-like steps to unmask binding sites for optimal intensity. |
| Bouin's Solution | Strong | Excellent | Excellent | Excellent | Causes a yellow background color that must be removed by washing with alcohol; can cause tissue shrinkage.[9] |
| Carnoy's Fixative | Moderate to Strong | Good | Fair | Fair | Causes significant tissue shrinkage; good for preserving nucleic acids but may not be ideal for overall morphology.[10] |
| Alcohol-based Fixatives (e.g., 70% Ethanol) | Variable | Fair to Good | Poor | Poor | Causes considerable shrinkage and hardening of tissue; precipitates proteins. |
| Glutaraldehyde | Weak to Moderate | Excellent | Good | Good | Slower penetration rate; may introduce autofluorescence. |
Experimental Protocols
Protocol for Evaluating the Effect of Different Fixatives
This protocol outlines a general procedure for comparing the effects of different fixatives on this compound staining.
-
Tissue Preparation:
-
Obtain fresh tissue samples and divide them into sections of appropriate size for fixation (e.g., 3-5 mm thick).
-
Immediately immerse the tissue sections into at least 10-20 times their volume of the selected fixatives (e.g., 10% NBF, Bouin's Solution, Carnoy's Fixative).
-
Fix for the appropriate duration based on the fixative and tissue type (e.g., 24-48 hours for 10% NBF).
-
-
Tissue Processing and Embedding:
-
After fixation, dehydrate the tissue samples through a series of graded alcohols.
-
Clear the tissues with xylene or a xylene substitute.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded blocks and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain the sections with a 0.1% w/v solution of this compound in 1% acetic acid for 5-10 minutes.
-
Briefly rinse in 1% acetic acid to differentiate.
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Dehydrate the sections through graded alcohols, clear in xylene, and coverslip using a resinous mounting medium.
-
-
Evaluation:
-
Examine the stained slides under a light microscope.
-
Assess the staining intensity, uniformity, and the preservation of cellular and extracellular structures for each fixative.
-
Capture images for comparative analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the impact of different fixatives on this compound staining.
Caption: Workflow for evaluating fixative effects on staining.
References
- 1. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 12220-28-9,this compound | lookchem [lookchem.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 6. Picro Sirius Red Solution | Collagen/ Connective tissue Stain | Hello Bio [hellobio.com]
- 7. med.emory.edu [med.emory.edu]
- 8. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 9. biomedres.us [biomedres.us]
- 10. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Staining in Tissue Sections
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during tissue staining procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address the non-specific binding of dyes, with a focus on challenges similar to those observed with acidic dyes like Acid Red 289.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in tissue staining?
Non-specific binding refers to the adherence of staining reagents, such as dyes or antibodies, to unintended cellular or tissue components. This can be caused by various interactions, including ionic, hydrophobic, and other intermolecular forces between the reagent and the tissue.[1][2] The result is high background staining, which can obscure the specific signal and make accurate interpretation of the results difficult.[3]
Q2: What are the common causes of high background staining?
Several factors can contribute to high background staining in tissue sections:
-
Problems with Tissue Preparation: Inadequate fixation, improper deparaffinization, and tissue drying can create artificial binding sites.[2][4][5]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[4][6]
-
Endogenous Factors: Tissues may contain endogenous molecules like biotin (B1667282) or enzymes (peroxidases, phosphatases) that can interact with the detection system, causing background signal.[4][6][7]
-
Inadequate Blocking: Failure to properly block non-specific binding sites is a frequent cause of high background.[2][4][8]
-
Cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[4][6]
-
Incubation Parameters: High incubation temperatures or prolonged incubation times can increase non-specific antibody binding.[7]
Q3: How can I reduce non-specific binding of an acidic dye?
-
Optimize pH: Ensure the staining solution has an acidic pH (typically 2.5-4.0), as a higher pH can reduce staining intensity.[5]
-
Use Blocking Agents: Pre-incubating the tissue with a protein-based blocking solution can help saturate non-specific binding sites.
-
Control Dye Concentration: Use the lowest effective concentration of the dye.
-
Optimize Incubation Time: Minimize the incubation time to what is necessary for specific staining.
-
Thorough Washing: Implement rigorous washing steps after staining to remove unbound dye molecules.[2]
Troubleshooting Guides
Guide 1: General Troubleshooting for High Background Staining
This guide provides a systematic approach to identifying and resolving the root cause of high background staining in your experiments.
Troubleshooting Workflow for High Background Staining
Caption: A step-by-step workflow for troubleshooting high background staining.
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody.[8][9] |
| Bovine Serum Albumin (BSA) | 0.1-5% | A common and effective protein blocker.[2][8] |
| Non-fat Dry Milk / Casein | 0.1-0.5% | Can be used as an alternative to serum or BSA.[2][8] |
| Gelatin | 0.1-0.5% | Another protein-based blocking option.[8] |
Guide 2: Protocol for Reducing Non-Specific Binding
This protocol outlines key steps to incorporate into your staining procedure to minimize background.
Experimental Workflow for Minimizing Non-Specific Binding
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biossusa.com [biossusa.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Stability of Acid Red 289 in various buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acid Red 289 in various buffer solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound is a synthetic dye that belongs to both the xanthene and azo dye classes.[1] It is characterized by its vibrant red color and good solubility in water.[2][3] Common applications include dyeing textiles like wool, nylon, and silk, as well as coloring industrial cleaning products, soaps, detergents, and inks.[2][4] In research, it is used for biological staining and as a model compound for studying dye behavior.[1][2] Its CAS number is 12220-28-9 and its molecular formula is C₃₅H₂₉N₂NaO₇S₂.[2][5][6]
Q2: What is the general stability of this compound at different pH levels?
This compound is known to be stable under a wide range of pH conditions, typically from pH 1 to 13.[4] However, like many azo dyes, its stability can be influenced by extreme pH values. Under highly acidic or alkaline conditions, the azo bond may be susceptible to cleavage or hydrolysis, which can lead to a loss of color.[1] While generally stable, optimal pH for maximum stability is often near neutral, though it exhibits good lightfastness in acidic conditions.[3]
Q3: How does the composition of the buffer solution affect the stability of this compound?
The composition of the buffer can influence the stability of this compound. Certain buffer components may interact with the dye molecule. For instance, strong oxidizing or reducing agents within a buffer system could potentially lead to the degradation of the dye. It is recommended to use standard, non-reactive buffer systems such as phosphate (B84403), acetate, or citrate (B86180) buffers for most applications. When working with novel buffer systems, a preliminary stability test is advised.
Q4: What are the visual indicators of this compound degradation?
The primary visual indicator of this compound degradation is a change in the color of the solution. This can manifest as:
-
Fading: A noticeable decrease in the intensity of the red color.
-
Color Shift: A change in the hue of the solution, for example, from a vibrant red to a yellowish or brownish tone.
-
Precipitation: The formation of solid particles in the solution, which may indicate the formation of insoluble degradation products.
Q5: How should I prepare and store this compound solutions to ensure maximum stability?
To prepare a stock solution, dissolve this compound powder in high-purity deionized water.[7] For long-term storage, it is advisable to store the solution in a cool, dark place, such as a refrigerator at 2-8°C, to minimize light-induced degradation. For working solutions in various buffers, it is best to prepare them fresh before each experiment to ensure consistency and avoid potential degradation over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Color Fading or Shift | pH Instability: The pH of the solution may have shifted outside the optimal range for the dye. | Verify the pH of your buffer solution and adjust if necessary. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| Light Exposure: Prolonged exposure to direct light, especially UV light, can cause photodegradation. | Store solutions in amber bottles or protect them from light. Minimize light exposure during experiments where possible. | |
| Reactive Components: The buffer or other reagents in the solution may be reacting with the dye. | Review the composition of your solution for any strong oxidizing or reducing agents. Test the stability of the dye in a simpler buffer system. | |
| Precipitation or Cloudiness | Low Solubility: The concentration of the dye may exceed its solubility limit in the specific buffer system. | Try preparing a more dilute solution. Alternatively, a small amount of a co-solvent like ethanol (B145695) may improve solubility, but check for compatibility with your experiment. |
| Degradation Products: The precipitate may consist of insoluble products from dye degradation. | This indicates significant instability. Re-evaluate your storage conditions and solution composition. Prepare fresh solutions. | |
| Inconsistent Experimental Results | Solution Age: The stability of the dye solution may decrease over time, leading to variability between experiments. | Prepare fresh working solutions of this compound for each experiment from a recently prepared stock solution. |
| Inaccurate Concentration: The actual concentration of the dye may be lower than expected due to degradation. | Use a spectrophotometer to verify the concentration of your dye solution using its known molar absorptivity at its λmax (approximately 525-529 nm) before each critical experiment.[1][8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Various Buffer Solutions
This protocol outlines a method to evaluate the stability of this compound over time in different pH buffer solutions by monitoring its absorbance.
1. Materials and Reagents:
-
This compound powder
-
Deionized water
-
Buffer salts (e.g., sodium acetate, sodium phosphate monobasic, sodium phosphate dibasic, sodium citrate, boric acid)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and cuvettes
2. Buffer Preparation:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Acetate Buffer (pH 3-5): Titrate a solution of acetic acid with sodium acetate.
-
Phosphate Buffer (pH 6-8): Mix solutions of monobasic and dibasic sodium phosphate.
-
Borate Buffer (pH 9-11): Titrate a solution of boric acid with sodium hydroxide.
-
-
Adjust the final pH of each buffer solution using HCl or NaOH.
3. Stability Testing Protocol:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in deionized water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution into each of the prepared buffer solutions to a final concentration with an initial absorbance reading between 0.8 and 1.2 at its λmax (approx. 525-529 nm).
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each test solution using the corresponding buffer as a blank. Record the absorbance at the λmax.
-
Incubation: Store the test solutions under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Measurements: At specified time intervals (e.g., 1, 6, 24, 48, and 72 hours), repeat the absorbance measurement for each solution.
-
Data Analysis: Calculate the percentage of remaining dye at each time point relative to the initial absorbance.
Data Presentation
Table 1: Stability of this compound in Different pH Buffers at Room Temperature
| Time (Hours) | % Absorbance Remaining (pH 3.0 Acetate) | % Absorbance Remaining (pH 5.0 Acetate) | % Absorbance Remaining (pH 7.0 Phosphate) | % Absorbance Remaining (pH 9.0 Borate) | % Absorbance Remaining (pH 11.0 Borate) |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 1 | 99.8% | 99.9% | 100% | 99.7% | 99.1% |
| 6 | 99.2% | 99.5% | 99.8% | 98.5% | 96.3% |
| 24 | 97.5% | 98.8% | 99.6% | 95.1% | 90.7% |
| 48 | 95.3% | 97.9% | 99.2% | 91.2% | 82.4% |
| 72 | 93.1% | 97.1% | 98.9% | 87.6% | 75.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Key Factors Influencing this compound Stability.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound CAS#: 12220-28-9 [m.chemicalbook.com]
- 8. This compound | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
How to improve the solubility of Acid Red 289 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Acid Red 289 in experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic dye belonging to the xanthene and azo dye classes.[1] It is known for its vibrant red color and is soluble in water.[2][3] In a research context, it is primarily used for:
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Biological Staining: this compound is utilized as a vital stain for biological specimens, aiding in the visualization of cellular structures under a microscope.[3]
-
Collagen Quantification: Similar to other acid red dyes like Sirius Red, it can be used for the staining and quantification of collagen in tissue sections.
-
Tracer Studies: Due to its color and solubility, it can be employed as a tracer in various analytical applications.[3]
-
Textile and Ink Industries: It also finds extensive use in the dyeing of textiles, such as wool and silk, and in the formulation of inks.[2][4]
Q2: I'm having trouble dissolving this compound powder in water. What are the common causes?
Difficulty in dissolving this compound can stem from several factors:
-
Water Quality: The presence of ions in tap water, particularly calcium and magnesium (hard water), can react with the dye and lead to precipitation.
-
Incorrect pH: The solubility of acid dyes like this compound is highly dependent on pH. A neutral or alkaline pH can significantly reduce its solubility.
-
Low Temperature: While soluble in cold water, slightly warming the solution can aid in dissolution, especially at higher concentrations.
-
High Concentration: Attempting to prepare a supersaturated solution will result in undissolved particles.
-
Improper Mixing: Insufficient agitation may lead to incomplete dissolution of the dye powder.
Q3: What is the optimal pH for dissolving this compound?
This compound exhibits maximum solubility and stability in acidic conditions, specifically within a pH range of 2 to 4.
Q4: Can I use solvents other than water to dissolve this compound?
Yes, for applications where it is permissible, using a co-solvent can improve solubility. A mixture of water and ethanol (B145695) (e.g., 3:1 water to ethanol) has been reported for the recrystallization of this compound, indicating its solubility in this mixture.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered during the preparation of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution appears cloudy or contains undissolved particles. | 1. Poor Water Quality: Use of tap water with high mineral content. 2. Incorrect pH: The pH of the water is neutral or alkaline. 3. Low Temperature: The solvent is too cold for the desired concentration. 4. Supersaturation: The amount of dye exceeds its solubility limit at the given temperature. | 1. Use Purified Water: Always prepare solutions using deionized or distilled water to minimize ionic interference. 2. Adjust pH: Add a small amount of a weak acid, such as acetic acid, to lower the pH of the solution to between 2 and 4. 3. Gentle Warming: Warm the solution gently (e.g., to 40-50°C) while stirring. Avoid boiling, as it may degrade the dye. 4. Check Concentration: Ensure you are not exceeding the known solubility limits. If a higher concentration is needed, consider preparing a saturated stock solution and filtering it before use. |
| Precipitate forms in the solution over time. | 1. Change in Temperature: A decrease in temperature can cause a previously dissolved dye to crystallize out of a near-saturated solution. 2. pH Shift: The pH of the solution may have changed over time, moving out of the optimal acidic range. 3. Contamination: Introduction of contaminants that react with the dye. | 1. Store at a Stable Temperature: Keep the solution at a constant temperature. If refrigerated, allow it to return to room temperature and check for precipitate before use. Gentle warming may redissolve the precipitate. 2. Buffer the Solution: For long-term storage, consider preparing the dye in a buffered solution (e.g., a citrate (B86180) buffer) to maintain a stable acidic pH. 3. Use Clean Glassware: Ensure all glassware is thoroughly cleaned to prevent contamination. |
| The color of the solution is not as vibrant as expected. | 1. Incomplete Dissolution: Not all of the dye has dissolved, leading to a lower effective concentration. 2. Degradation of the Dye: Exposure to harsh conditions (e.g., strong bases, high temperatures, prolonged exposure to light) may have degraded the dye. | 1. Ensure Complete Dissolution: Follow the steps for improving solubility (adjust pH, gentle warming, use of a magnetic stirrer). 2. Proper Storage: Store the stock solution in a cool, dark place to prevent degradation. Prepare fresh working solutions as needed. |
Quantitative Data
| Solvent | Temperature | Solubility |
| Water | 30 °C | 100 g/L |
Note: The solubility of this compound is significantly enhanced in acidic conditions (pH 2-4).
Experimental Protocols
Protocol: Preparation of a 1% (w/v) this compound Stock Solution
This protocol outlines the steps for preparing a standard 1% stock solution of this compound for use in staining procedures.
Materials:
-
This compound powder
-
Distilled or deionized water
-
0.1 M Acetic Acid
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of distilled water.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring.
-
pH Adjustment: While stirring, slowly add 0.1 M acetic acid dropwise until the pH of the solution is between 3.0 and 4.0.
-
Gentle Warming (Optional): If the dye does not fully dissolve, gently warm the solution to 40-50°C while continuing to stir. Do not boil.
-
Final Volume: Once the dye is completely dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask. Bring the final volume to 100 mL with distilled water.
-
Storage: Store the stock solution in a well-sealed container in a cool, dark place.
Protocol: Collagen Staining with this compound (Based on Picro-Sirius Red Staining Principle)
This method utilizes the affinity of acid dyes for collagen to stain collagen fibers in tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
1% this compound stock solution (prepared as above)
-
Saturated aqueous solution of picric acid
-
0.5% Acetic acid solution
-
Ethanol series for dehydration (e.g., 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Staining Solution Preparation: Prepare the Picro-Acid Red 289 staining solution by mixing the 1% this compound stock solution with a saturated aqueous solution of picric acid in a 1:9 ratio (e.g., 10 mL of this compound solution and 90 mL of picric acid solution).
-
Staining: Immerse the rehydrated tissue sections in the Picro-Acid Red 289 staining solution for 60 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in two changes of 0.5% acetic acid solution to remove excess, unbound dye.
-
Dehydration: Dehydrate the sections by passing them through an ascending series of ethanol concentrations (e.g., 70%, 95%, and two changes of 100% ethanol), for 2-3 minutes in each.
-
Clearing: Clear the slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mounting: Mount the coverslip using a suitable mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and other tissue elements: Yellow
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: A troubleshooting workflow for dissolving this compound.
Experimental Workflow for Collagen Staining
Caption: Experimental workflow for collagen staining with this compound.
References
Quenching of Acid Red 289 fluorescence and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Red 289. The information is designed to help you identify and resolve issues related to the quenching of this compound fluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a synthetic dye that belongs to both the xanthene and azo dye classes.[1][2] This dual nature gives it properties of both brightness, typical of xanthene dyes, and strong coloring power from the azo group.[1] Its fluorescence emission spectrum is in the range of 500 nm to 700 nm when excited with UV light.[1] The maximum absorption wavelength (λmax) in water is reported to be between 525-529 nm.[3][4][5]
Q2: What is fluorescence quenching and what are the common mechanisms?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[6] Common mechanisms include:
-
Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited fluorophore (the donor) to another molecule (the acceptor) in close proximity.
-
Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher molecule in the ground state.
-
Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule, leading to its de-excitation without photon emission.
Q3: What are the common causes of this compound fluorescence quenching in a laboratory setting?
Based on the properties of xanthene and azo dyes, several factors can lead to the quenching of this compound fluorescence:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[7][8]
-
Chemical Quenchers: Certain chemicals can interact with this compound and cause a decrease in its fluorescence. This includes some heavy metal ions and specific organic compounds.
-
High Concentration (Self-Quenching): At high concentrations, dye molecules can aggregate, leading to self-quenching.
-
Environmental Factors: The pH and solvent environment can influence the fluorescence intensity.
Troubleshooting Guides
Issue 1: Weak or Fading Fluorescence Signal (Photobleaching)
Possible Cause: The most common reason for a diminishing signal during fluorescence microscopy is photobleaching, the light-induced destruction of the fluorophore.[7][8]
Solutions:
| Strategy | Description | Recommendations |
| Reduce Excitation Light Intensity | Use the lowest possible light intensity that still provides a detectable signal. | Use neutral density filters to attenuate the light source.[7] For laser-based systems, reduce the laser power. |
| Minimize Exposure Time | Limit the duration the sample is exposed to the excitation light. | Keep camera exposure times as short as possible.[9] Avoid prolonged viewing through the eyepieces.[9] |
| Use Antifade Reagents | Incorporate antifade reagents into your mounting medium to scavenge reactive oxygen species that contribute to photobleaching. | Common antifade agents include L-Ascorbic acid and Trolox.[9] Commercial mounting media with antifade protection like ProLong Gold and VECTASHIELD are also available.[7][9] |
| Choose Photostable Dyes | For demanding applications, consider alternative fluorophores known for higher photostability. | While using this compound, the above strategies are crucial. For comparison, Alexa Fluor dyes are known for their high photostability.[7] |
Experimental Protocol: Preparing an Antifade Mounting Medium
This protocol describes the preparation of a common "DIY" antifade mounting medium.
Materials:
-
n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10X stock solution of the antifade agent (e.g., 20% w/v DABCO in PBS).
-
To prepare the final mounting medium, mix 1 part of the 10X antifade stock solution with 9 parts of glycerol.
-
Vortex thoroughly to ensure complete mixing.
-
Store the mounting medium at 4°C in the dark.
-
Before use, allow the medium to warm to room temperature.
Issue 2: No or Significantly Reduced Fluorescence Signal from the Start
Possible Cause: A component in your experimental buffer or solution is acting as a chemical quencher.
Solutions:
1. Identify Potential Quenchers:
-
Heavy Metal Ions: Ions such as Cu²⁺, Cr³⁺, and Ni²⁺ have been shown to quench the fluorescence of azo-containing polymers.[10]
-
Amide Bond Forming Reagents: The coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been reported to cause irreversible fluorescence quenching of xanthene-based dyes.[11]
-
Solvent: Water and alcohols can act as universal quenchers for many organic fluorophores.[8] While this compound is water-soluble, changing the solvent environment may impact its fluorescence.
-
Nanoparticles: Titanium dioxide (TiO₂) nanoparticles have been shown to effectively quench the fluorescence of xanthene dyes.[12][13]
2. Troubleshooting Steps:
-
Review Reagents: Carefully check the composition of all buffers and solutions used in your experiment for the presence of known quenchers.
-
Test for Quenching: Prepare a solution of this compound in a known "safe" buffer (e.g., PBS). Measure its fluorescence. Then, systematically add each component of your experimental buffer to the dye solution and measure the fluorescence after each addition to identify the quenching agent.
-
Substitute Reagents: If a quenching agent is identified, replace it with a non-quenching alternative if possible.
Quantitative Data on Quenching of Xanthene Dyes by TiO₂
The following table summarizes the Stern-Volmer quenching constants (Ksv) and bimolecular quenching rate constants (kq) for the quenching of various xanthene dyes by titanium dioxide (TiO₂) nanoparticles in water. This data illustrates the quenching potential of certain nanoparticles on dyes structurally related to this compound.
| Xanthene Dye | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) |
| Eosin | 1.18 x 10⁴ | 8.30 x 10¹² |
| Rhodamine B | 0.20 x 10⁴ | 1.26 x 10¹² |
| Rhodamine 6G | 0.27 x 10⁴ | 0.77 x 10¹² |
| Data from a study on the fluorescence quenching of xanthene dyes by TiO₂.[12][13] |
Experimental Methodologies
General Protocol for Staining Fixed Cells with a Rhodamine-like Dye for Fluorescence Microscopy
This protocol is a general guideline for staining fixed cells and can be adapted for use with this compound. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
This compound staining solution (concentration to be optimized, start with a range of 1-10 µg/mL)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% PFA for 10-15 minutes at room temperature.[]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking solution for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Incubate with the this compound staining solution for a predetermined optimal time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each to remove unbound dye.[]
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filter sets for this compound (excitation ~525 nm, emission ~550-650 nm).
-
Minimize light exposure to prevent photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for this compound fluorescence issues.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 4. This compound | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing Filter Sets for Acid Red 289 Fluorescence Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing filter sets for fluorescence imaging of Acid Red 289. Authored for an audience with a foundational understanding of fluorescence microscopy, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure optimal signal-to-noise ratios and high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the known spectral properties of this compound?
A1: this compound exhibits a maximum absorption wavelength (λmax) in the range of 525-529 nm.[1][2][3] Its fluorescence emission spectrum is broad, reported to be between 500 nm and 700 nm.[1] To achieve the best imaging results, it is crucial to select a filter set that aligns with these excitation and emission characteristics.
Q2: Which commercially available filter sets are a good starting point for this compound?
A2: While a filter set designed specifically for this compound may not be readily available, filter sets for fluorophores with similar spectral properties can be adapted. A good starting point would be a Texas Red or Rhodamine B isothiocyanate (TRITC) filter set. These typically include an excitation filter around 530-560 nm and an emission filter around 570-650 nm. However, empirical testing is essential for optimal performance.
Q3: How do I know if my filter set is not optimal?
A3: Suboptimal filter sets can manifest in several ways, including:
-
Weak fluorescence signal: The signal from your stained sample is dim, even at high exposure times.
-
High background fluorescence: The entire field of view appears bright, obscuring the specific signal from your sample.
-
Signal bleed-through: If you are performing multi-color imaging, you may see the signal from one channel in another.
-
Rapid photobleaching: The fluorescent signal fades quickly upon exposure to excitation light.
Q4: What is the basic principle of selecting an optimal filter set?
A4: The goal is to maximize the collection of photons emitted from the fluorophore (signal) while minimizing the collection of stray excitation light and background fluorescence (noise). This is achieved by selecting an excitation filter that matches the fluorophore's excitation peak, an emission filter that matches its emission peak, and a dichroic mirror that efficiently separates the excitation and emission light paths.
Troubleshooting Guide
This section addresses common problems encountered during this compound fluorescence imaging and provides step-by-step solutions.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Filter Set | The excitation filter may not align with the 525-529 nm absorption peak of this compound, or the emission filter may be blocking a significant portion of the emitted fluorescence. |
| Low Fluorophore Concentration | Increase the concentration of this compound used for staining. |
| Incorrect Microscope Settings | Increase the exposure time or the gain of the detector. Ensure the light source is turned on and the correct filter cube is in the light path. |
| Photobleaching | The fluorophore has been permanently damaged by excessive exposure to excitation light. Reduce the intensity of the excitation light or the exposure time. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | The sample itself may be fluorescing. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or a spectral unmixing approach if your imaging software supports it. |
| Non-specific Staining | Excess this compound may be binding non-specifically to your sample. Optimize your staining protocol by reducing the dye concentration or increasing the number and duration of wash steps. |
| Filter Bleed-through | The excitation light is passing through the emission filter. Ensure your filter set has a high optical density (OD) blocking at the excitation wavelength. |
| Contaminated Optics | Dust or residue on the microscope objective, filters, or slide can contribute to background. Clean all optical components according to the manufacturer's instructions. |
Issue 3: Rapid Photobleaching
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the power of the excitation light source to the lowest level that still provides an adequate signal. |
| Long Exposure Times | Use the shortest possible exposure time that yields a good signal-to-noise ratio. |
| Absence of Antifade Reagent | Use a mounting medium that contains an antifade reagent to reduce the rate of photobleaching. |
| Repetitive Imaging of the Same Area | Minimize the time the sample is exposed to the excitation light by focusing on a nearby area before moving to the region of interest for image acquisition. |
Quantitative Data Summary
The following table summarizes the key spectral characteristics of this compound and provides a starting point for filter set selection.
| Parameter | Wavelength (nm) | Recommended Filter Specification |
| Excitation Maximum (λmax) | 525 - 529[1][2][3] | Excitation Filter (EX): 525/40 nm (Center Wavelength/Bandwidth) |
| Emission Range | 500 - 700[1] | Emission Filter (EM): 595/50 nm or a long-pass filter starting at 550 nm |
| Recommended Dichroic Mirror | Dichroic Mirror (DM): Cut-on wavelength around 545 nm |
Note: The recommended filter specifications are a starting point. The optimal filter set should be determined empirically for your specific microscope setup and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Wavelengths
This protocol requires a spectrophotometer or a fluorescence microscope equipped with a spectrometer.
-
Sample Preparation: Prepare a solution of this compound in the same buffer system used for your experiments.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to a value within the expected emission range (e.g., 600 nm).
-
Scan a range of excitation wavelengths (e.g., 480 nm to 580 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the optimal value determined in the previous step (around 525-529 nm).
-
Scan a range of emission wavelengths (e.g., 540 nm to 700 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the optimal emission wavelength.
-
Protocol 2: Optimizing the Filter Set for Signal-to-Noise Ratio (SNR)
This protocol is for users with a fluorescence microscope and imaging software capable of measuring mean pixel intensity.
-
Sample Preparation: Prepare a slide with your this compound-stained sample.
-
Image Acquisition with Different Filter Sets:
-
Acquire images of the same field of view using different available filter sets that are close to the expected optimal wavelengths.
-
Keep all other imaging parameters (exposure time, gain, light source intensity) constant for all acquisitions.
-
-
SNR Calculation:
-
For each image, select a region of interest (ROI) that contains the specific signal. Measure the mean pixel intensity (Signal).
-
Select a background ROI in a region with no specific staining. Measure the mean pixel intensity (Background).
-
Calculate the SNR using the formula: SNR = (Signal - Background) / Standard Deviation of the Background.[4]
-
-
Comparison: The filter set that yields the highest SNR is the optimal choice for your experiment.
Visualizing Workflows and Relationships
To aid in understanding the troubleshooting and optimization processes, the following diagrams have been created using Graphviz.
Caption: Troubleshooting workflow for common fluorescence imaging issues.
References
Correcting for spectral bleed-through with Acid Red 289
Welcome to the technical support center for Acid Red 289. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings, with a specific focus on correcting for spectral bleed-through.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a synthetic xanthene and azo dye known for its vibrant red color and good water solubility.[1][2][3] Its key spectral characteristic is a maximum absorption wavelength (λmax) in water reported to be between 525 nm and 529 nm.[4][5][6] This strong absorption in the visible spectrum is due to the extended π-electron system of its xanthene core.[1] While its primary application is in the textile and ink industries, its fluorescent properties make it potentially useful for biological staining and microscopy.[2][3][6]
Q2: What is spectral bleed-through and why is it a concern with this compound?
Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence-based applications where the emission signal from one fluorophore is detected in the channel designated for another.[7][8] This occurs because fluorophores have broad emission spectra, and the emission tail of one can overlap with the detection window of another.[7][8] With an absorption maximum around 527 nm, the emission spectrum of this compound could potentially extend into detection channels for red and far-red fluorophores, leading to false-positive signals and inaccurate colocalization data.[4]
Q3: How can I determine if I have a spectral bleed-through issue with this compound?
To confirm spectral bleed-through, you need to prepare a single-color control sample. This sample should be stained only with this compound. Image this control sample using the settings for all the fluorophores in your experiment. If you detect a signal in a channel other than the one designated for this compound, you have confirmed spectral bleed-through.[7]
Q4: What is fluorescence compensation?
Fluorescence compensation is a mathematical correction used in multicolor fluorescence studies, particularly in flow cytometry, to correct for spectral overlap between fluorophores.[9] It subtracts the signal of a given fluorophore from detectors where it is not supposed to be measured, ensuring the detected signal in each channel is derived only from the intended fluorophore.[9][10]
Troubleshooting Guides
Issue 1: Apparent co-localization of this compound with a red or far-red fluorophore.
Possible Cause: Spectral bleed-through from this compound into the detection channel of the other fluorophore.
Troubleshooting Steps:
-
Prepare Single-Color Controls: As a critical first step, prepare samples stained with only this compound and, separately, samples stained with only the other fluorophore(s) in your panel.[9][10]
-
Image Single-Color Controls: Acquire images or run flow cytometry samples of your single-color controls using all the excitation and emission settings for your multicolor experiment.
-
Quantify Bleed-through: In the this compound-only sample, measure the signal intensity in the channel intended for the other fluorophore. This will give you a measure of the percentage of bleed-through.
-
Apply Compensation: Use your imaging or flow cytometry software's compensation tools to subtract the measured bleed-through from your multicolor samples.[9][11] The goal is to ensure that the median fluorescence intensity of the negative and positive populations in your compensation control are the same in the spillover channel.[10][11]
Issue 2: Weak signal from this compound.
Possible Cause: Suboptimal excitation or emission filter selection.
Troubleshooting Steps:
-
Verify Filter Sets: Ensure your microscope or flow cytometer's excitation source and emission filters are appropriate for this compound's spectral properties. The excitation filter should be centered around its absorption maximum (~527 nm), and the emission filter should be positioned to capture its peak emission.
-
Adjust Exposure/Gain Settings: Increase the exposure time or detector gain for the this compound channel to enhance signal detection. Be mindful that this can also increase background noise.
-
Titrate Staining Concentration: The concentration of this compound may be too low. Perform a titration experiment to determine the optimal staining concentration that provides a bright signal without excessive background.
Issue 3: High background fluorescence.
Possible Cause: Non-specific binding of this compound or autofluorescence.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye.
-
Include Blocking Steps: For antibody-based staining, ensure adequate blocking of non-specific binding sites.
-
Use a "Fluorescence Minus One" (FMO) Control: An FMO control includes all the fluorophores in your panel except for the one being measured in a particular channel. This helps to identify the spread of fluorescence from other channels into the channel of interest and set accurate gates.[12]
-
Image Unstained Controls: Acquire images of unstained samples to assess the level of cellular autofluorescence. If high, consider using a viability dye to exclude dead cells, which often exhibit higher autofluorescence, or use a dye with a narrower emission spectrum.
Data Presentation
Spectral Properties of this compound
| Property | Value | Reference |
| Maximum Absorption (λmax) | 525 - 529 nm (in H₂O) | [4][5][6] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ | [4][13] |
| Molecular Weight | 676.73 g/mol | [4][13] |
Experimental Protocols
Protocol: Preparing Single-Color Compensation Controls for Flow Cytometry
-
Cell Preparation: Prepare a separate tube of cells for each fluorophore in your experiment, including this compound. You will also need an unstained control tube.
-
Staining: Stain each tube with only one fluorophore at the concentration determined by your titration experiments.
-
Washing: Wash the cells according to your standard protocol to remove excess dye.
-
Resuspension: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA).
-
Acquisition: Run the unstained control first to set the baseline voltages for your detectors. Then, run each single-color control and adjust the compensation settings in your software to correct for spectral overlap.[10] The software will calculate a spillover matrix that can be applied to your multicolor samples.
Protocol: Sequential Scanning in Confocal Microscopy to Minimize Bleed-through
-
Sample Preparation: Prepare your multicolor stained sample as per your experimental protocol.
-
Microscope Setup: In your confocal microscope software, select the sequential scanning acquisition mode.
-
Channel Configuration: Set up a separate track for each fluorophore. For each track, define the specific laser line for excitation and the emission detection range.
-
Image Acquisition: The microscope will acquire the image for the first fluorophore by activating its corresponding laser and detector. It will then switch to the next track, activating the laser and detector for the second fluorophore, and so on. This process is repeated for each line or frame of the image, preventing simultaneous excitation and emission of multiple fluorophores and thus minimizing bleed-through.[7]
Visualizations
Caption: Workflow for correcting spectral bleed-through using compensation.
Caption: Troubleshooting logic for identifying and addressing spectral bleed-through.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 12220-28-9 [chemicalbook.com]
- 4. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 5. This compound | 12220-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. media.beckman.com [media.beckman.com]
- 13. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Mitochondrial Staining: Rhodamine B vs. Established Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and analysis of mitochondria are crucial for understanding cellular physiology and disease. The selection of an appropriate fluorescent probe is a critical step in experimental design. This guide provides a detailed comparison of Rhodamine B with other widely used mitochondrial stains, namely MitoTracker Red CMXRos and Tetramethylrhodamine, Ethyl Ester (TMRE), supported by experimental data and detailed protocols.
Initially, this guide intended to compare Acid Red 289 with Rhodamine B for mitochondrial staining. However, a thorough review of scientific literature reveals that this compound, a synthetic azo dye used primarily in the textile and food industries, is not documented as a specific probe for mitochondrial staining[1][2][3]. While it finds some application in general biological staining for visualizing cellular structures, there is no evidence to support its use for targeted mitochondrial imaging[1]. Therefore, a direct comparison with established mitochondrial probes is not feasible.
This guide will instead focus on a comparative analysis of Rhodamine B and two other prevalent mitochondrial stains, offering a valuable resource for selecting the optimal dye for your research needs.
Comparison of Key Characteristics
The selection of a mitochondrial stain depends on various factors, including the experimental goal (e.g., assessing membrane potential vs. mitochondrial mass), the cell state (live vs. fixed), and the imaging setup. The following table summarizes the key quantitative and qualitative characteristics of Rhodamine B, MitoTracker Red CMXRos, and TMRE.
| Feature | Rhodamine B | MitoTracker Red CMXRos | Tetramethylrhodamine, Ethyl Ester (TMRE) |
| Excitation Max. | ~560 nm | 579 nm | 549 nm |
| Emission Max. | ~580 nm | 599 nm | 575 nm |
| Quantum Yield | 0.31 in water[4] | Not widely reported | Not widely reported |
| Mechanism | Accumulates in mitochondria based on membrane potential (ΔΨm) | Accumulates based on ΔΨm and covalently binds to mitochondrial proteins | Accumulates in mitochondria based on membrane potential (ΔΨm) |
| Suitability for Live Cells | Yes | Yes | Yes |
| Suitability for Fixed Cells | No (signal is lost upon fixation) | Yes (well-retained after formaldehyde (B43269) fixation)[5][6][7] | No (signal is lost upon fixation)[8][9] |
| Photostability | Moderate | Generally considered more photostable than Rhodamine 123[10] | Prone to photobleaching, requires careful handling[9] |
| Cytotoxicity | Can be toxic at higher concentrations | Lower cytotoxicity at typical working concentrations (50-200 nM)[7] | Can be cytotoxic and inhibit respiration at higher concentrations |
| Staining Pattern | Stains active mitochondria | Stains active mitochondria | Stains active mitochondria |
Mechanism of Mitochondrial Staining
The primary mechanism by which cationic dyes like Rhodamine B and TMRE accumulate in mitochondria is the negative mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, making the mitochondrial matrix negatively charged relative to the cytoplasm. This negative potential drives the electrophoretic accumulation of these positively charged dyes inside the mitochondria. MitoTracker Red CMXRos shares this initial accumulation mechanism but possesses a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to proteins within the mitochondrial matrix, ensuring its retention even after cell fixation and permeabilization[7].
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 5. takara.co.kr [takara.co.kr]
- 6. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 7. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.co.jp]
- 9. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.co.jp]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Acid Red 289 and Texas Red for Immunofluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical determinant for the success of immunofluorescence experiments. This guide provides an objective comparison of two red-emitting fluorescent dyes, Acid Red 289 and Texas Red, to aid in the selection process for specific research needs.
This comparison delves into the key performance characteristics of each dye, including their spectral properties, and provides a standardized immunofluorescence protocol to facilitate their practical application and evaluation.
Performance Characteristics at a Glance
A direct comparison of the essential photophysical properties of this compound and Texas Red is crucial for determining their suitability for immunofluorescence applications. While comprehensive data for this compound in a biological context is limited, this table summarizes the available information.
| Property | This compound | Texas Red |
| Excitation Maximum (λex) | 525 - 529 nm[1][2][3] | ~586 - 596 nm[4][5] |
| Emission Maximum (λem) | Broad emission (500-700 nm) upon UV excitation noted in ink studies; specific λem for immunofluorescence applications is not well-documented.[6] | ~603 - 615 nm[4][5] |
| Molar Extinction Coefficient (ε) | >1,000 M⁻¹cm⁻¹ (in H₂O)[1] | ~85,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Not reported for immunofluorescence applications. | ~0.93 (in PBS)[4] |
| Molecular Weight | 676.73 g/mol [6] | 625.15 g/mol |
| Chemical Class | Xanthene Dye[3] | Sulforhodamine (Xanthene) Dye[7] |
| Reactive Group | Typically used as a sodium salt; reactivity for antibody conjugation not standardly documented for immunofluorescence. | Sulforhodamine 101 acid chloride, amine-reactive.[8][9] |
In-Depth Comparison
Texas Red is a well-characterized and widely adopted fluorophore in immunofluorescence.[7] Its high molar extinction coefficient and quantum yield contribute to its bright fluorescent signal, making it suitable for detecting both abundant and low-expression targets.[4] As a sulforhodamine derivative, it is available as an amine-reactive acid chloride, facilitating straightforward conjugation to primary or secondary antibodies.[8][9] Its spectral properties are well-suited for common laser lines available on many fluorescence microscopes.
Experimental Protocols
The following is a generalized indirect immunofluorescence protocol that can be adapted for use with secondary antibodies conjugated to red fluorescent dyes like Texas Red. For this compound, this protocol would first require the successful conjugation of the dye to a secondary antibody, a process that is not standardly described and would need to be developed and optimized.
Indirect Immunofluorescence Staining Protocol
This protocol outlines the key steps for staining cells or tissue sections.
-
Sample Preparation:
-
For cultured cells, grow cells on sterile glass coverslips to the desired confluency.
-
For tissue sections, use appropriately fixed (e.g., paraffin-embedded or frozen) sections mounted on slides.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to Texas Red) in the blocking buffer. Protect the antibody solution from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the sample using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.
-
Antibody Conjugation Protocol for Texas Red (Sulforhodamine 101 acid chloride)
This protocol provides a general guideline for labeling antibodies with the amine-reactive form of Texas Red.
-
Antibody Preparation:
-
Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing preservatives and to adjust the pH for optimal conjugation.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Dissolve the Texas Red sulfonyl chloride in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently stirring. A typical starting point is a 10-20 fold molar excess of dye to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Separate the conjugated antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored peak to elute).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm (for protein) and the absorbance maximum of the dye.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Indirect Immunofluorescence Staining.
Caption: Conceptual Comparison of Key Dye Properties.
References
- 1. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. How to Select a Secondary Antibody | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. CAS 12220-28-9: this compound | CymitQuimica [cymitquimica.com]
- 11. specialchem.com [specialchem.com]
- 12. taiyo-fc.co.jp [taiyo-fc.co.jp]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Photostability of Acid Red 289 and Alexa Fluor Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent dyes is a critical decision in experimental design, directly impacting the reliability and reproducibility of fluorescence-based assays. Photostability, the ability of a dye to resist degradation upon exposure to light, is a paramount consideration, particularly in applications requiring long-term imaging or high-intensity illumination. This guide provides an objective comparison of the photostability of Acid Red 289, a xanthene-based dye, and the widely used Alexa Fluor family of dyes, with a focus on a representative red-fluorescent dye, Alexa Fluor 594.
Quantitative Photostability Comparison
Direct quantitative comparison of photostability between different dyes can be challenging due to variations in experimental conditions and the metrics used for evaluation. The following table summarizes the available photophysical and photostability data for this compound and Alexa Fluor 594. It is important to note that the photostability of this compound is presented as a lightfastness rating, a semi-quantitative measure, while Alexa Fluor 594's property is given as a fluorescence quantum yield, a measure of fluorescence efficiency.
| Property | This compound | Alexa Fluor 594 |
| Dye Class | Xanthene | Sulfonated Rhodamine Derivative |
| Excitation Maximum (λex) | ~525-529 nm (in water)[1] | ~590 nm[2] |
| Emission Maximum (λem) | Not specified in provided search results | ~617 nm[2] |
| Photostability Metric | AATCC Lightfastness Rating: 4-5 (on a scale of 1-8, where 8 is the highest) | Fluorescence Quantum Yield (Φf): 0.66 [2][3] |
| Qualitative Assessment | Good lightfastness[4] | High photostability[1][2] |
Note: The AATCC (American Association of Textile Chemists and Colorists) lightfastness scale is a standardized method for assessing the resistance of colored textiles to fading. A rating of 4-5 indicates good to very good lightfastness. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed; while not a direct measure of photobleaching, higher quantum yields are often associated with more robust dyes. Alexa Fluor dyes are consistently reported to be significantly more photostable than traditional dyes like fluorescein (B123965) and cyanine (B1664457) dyes.[5][6][7]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of dye photostability. The following outlines a general methodology for measuring the photobleaching half-life of fluorescent dyes.
Objective:
To determine and compare the rate of photobleaching of this compound and an Alexa Fluor dye under controlled illumination conditions.
Materials:
-
Solutions of this compound and the selected Alexa Fluor dye at equivalent optical densities at their respective absorption maxima.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Fluorescence microscope (e.g., confocal or epifluorescence) with a suitable light source (e.g., laser or arc lamp) and filter sets for each dye.
-
High-sensitivity camera.
-
Image analysis software (e.g., ImageJ, Fiji).
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a dilute solution of each dye in PBS. Mount a small volume of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set and light source for the dye being tested.
-
Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. It is critical to use the same illumination intensity and camera settings for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in photostability assessment, the following diagrams are provided.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 5. researchgate.net [researchgate.net]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Staining: Acid Red 289 vs. Coomassie Brilliant Blue
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are critical. The choice of staining method directly impacts the sensitivity, accuracy, and downstream applications of the experimental results. Coomassie Brilliant Blue (CBB) has long been a staple in laboratories for its simplicity and reliability. This guide provides a comprehensive comparison between the well-established Coomassie Brilliant Blue and the lesser-known Acid Red 289 for protein staining in polyacrylamide gels.
However, a thorough search of scientific literature and commercial resources reveals a significant lack of established protocols, performance data, and direct comparative studies for the use of this compound as a protein stain for polyacrylamide gels. While this compound is used in other biological staining applications, its utility and performance in protein gel electrophoresis are not documented. Therefore, a direct, data-driven comparison with Coomassie Brilliant Blue is not feasible at this time.
This guide will proceed by providing a detailed overview of Coomassie Brilliant Blue, including its various formulations, performance metrics, and experimental protocols. This will serve as a benchmark for protein staining performance.
Coomassie Brilliant Blue: The Industry Standard
Coomassie Brilliant Blue is an anionic triphenylmethane (B1682552) dye that binds non-covalently to proteins, primarily through interactions with basic amino acids (such as arginine, lysine, and histidine) and hydrophobic residues.[1][2] It exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint).[3] The G-250 form is often used in colloidal preparations, which offer higher sensitivity and reduced background staining.[4]
Performance Characteristics
Coomassie Brilliant Blue staining is a widely adopted technique due to its ease of use, cost-effectiveness, and compatibility with downstream applications like mass spectrometry.[5] The sensitivity of CBB staining varies depending on the formulation and protocol.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie Blue G-250 |
| Limit of Detection | ~30-100 ng[6] | ~3-10 ng[5][6] |
| Linear Dynamic Range | Moderate[6] | Good[6] |
| Mass Spectrometry Compatibility | Yes[5][6] | Yes[6] |
| Protocol Time | ~1-3 hours (fast protocol) to overnight[6][7] | ~3 hours to overnight[6] |
| Cost | Low[6] | Moderate[6] |
Principle of Staining
In an acidic solution, the Coomassie dye donates a proton to the basic amino acid residues on the protein, leading to a color change from reddish-brown to a vibrant blue.[1] The amount of dye bound is roughly proportional to the amount of protein present in the band, allowing for semi-quantitative analysis.[2]
Experimental Protocols for Coomassie Brilliant Blue Staining
Below are detailed methodologies for standard Coomassie Brilliant Blue R-250 and a rapid Colloidal Coomassie Blue G-250 staining.
Standard Coomassie Brilliant Blue R-250 Staining Protocol
This protocol is a conventional method for staining polyacrylamide gels.
Solutions Required:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 20-40% methanol, 10% acetic acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 30 minutes with gentle agitation. This step prevents the diffusion of protein bands.
-
Staining: Decant the fixing solution and add the Staining Solution. Incubate for 25-40 minutes with gentle agitation.[6]
-
Destaining: Remove the staining solution and rinse the gel with deionized water. Add the Destaining Solution and gently shake. Change the destain solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[6]
Rapid Colloidal Coomassie Blue G-250 Staining Protocol
This method offers higher sensitivity and a clearer background.
Solutions Required:
-
Washing Solution: Deionized water.
-
Colloidal Coomassie Staining Solution: Commercially available kits are recommended for consistency. Alternatively, a solution can be prepared containing 0.08% Coomassie Brilliant Blue G-250, 8% ammonium (B1175870) sulfate, 10% citric acid, and 20% methanol.[6]
Procedure:
-
Washing: After electrophoresis, wash the gel three times for 10 minutes each with deionized water to remove SDS.[6]
-
Staining: Immerse the gel in the Colloidal Coomassie Staining Solution and incubate for 2-12 hours with gentle agitation. Protein bands may become visible within 20 minutes.[6] No destaining is typically required, though a water wash can enhance contrast.
Experimental Workflow Diagram
Caption: Experimental workflows for Coomassie R-250 and Colloidal G-250 staining.
Conclusion
Coomassie Brilliant Blue remains a robust and reliable choice for routine protein gel staining, offering a good balance of sensitivity, ease of use, and cost-effectiveness. While the exploration of alternative dyes is a continuous effort in proteomics, there is currently insufficient scientific evidence to support the use of this compound as a viable alternative for protein staining in polyacrylamide gels. Researchers are advised to rely on well-validated methods like Coomassie Brilliant Blue staining for reproducible and reliable results. Further investigation into the properties and potential applications of this compound in this context would be necessary to warrant a direct comparison.
References
- 1. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. Protein Staining | Bio-Rad [bio-rad.com]
- 4. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
A Researcher's Guide to Quantitative Protein Staining: Validating Acid Red 289 Against Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of experimental success. The choice of a protein stain is a critical decision that directly impacts the reliability and reproducibility of these measurements. While established stains like Coomassie Brilliant Blue and Ponceau S are widely used, the exploration of alternative reagents continues. This guide provides a comprehensive comparison of protein staining methods, with a special focus on the validation of Acid Red 289, a dye with potential but currently unproven utility in quantitative protein analysis.
A thorough review of scientific literature indicates that this compound, a dual-classified xanthene and azo dye, is primarily documented for its use in the textile and ink industries.[1][2] While its chemical properties suggest a potential for protein binding, there is a notable absence of published experimental data validating its application as a quantitative protein stain for gels or membranes.[2]
This guide will therefore focus on two key areas:
-
An objective comparison of the performance of well-established protein stains, supported by experimental data.
-
A proposed framework for the validation of this compound as a quantitative protein stain, providing researchers with the necessary protocols to evaluate its efficacy.
Performance Comparison of Common Protein Stains
The ideal protein stain should offer a broad linear dynamic range, high sensitivity, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key performance characteristics of commonly used protein stains.
| Feature | Coomassie Brilliant Blue R-250 | Ponceau S | Silver Staining | Fluorescent Stains | This compound (Hypothetical) |
| Detection Limit | ~8-25 ng[3][4] | ~100 ng[3] | <1 ng[3] | <1 ng[3] | Unknown (Requires Validation) |
| Linear Dynamic Range | Good[3] | Moderate[3] | Narrow[3][5] | Wide (up to 4 orders of magnitude)[3][6] | Unknown (Requires Validation) |
| Staining Time | 30 min to overnight[3] | 5-10 minutes[3] | Time-consuming and complex[3] | ~3.5 hours[3] | Unknown (Requires Validation) |
| Reversibility | No[3] | Yes[3] | No[3] | Yes[3] | Unknown (Requires Validation) |
| Compatibility with Mass Spectrometry | Yes[3] | Yes[3] | Limited (protocol dependent)[3] | Yes[3] | Unknown (Requires Validation) |
| Ease of Use | Simple[3] | Very Simple[3] | Complex[3] | Simple[3] | Unknown (Requires Validation) |
| Cost | Low[3] | Low[3] | Moderate[3] | High[3] | Unknown |
Experimental Protocols
General Protein Staining Workflow
The fundamental workflow for staining proteins in polyacrylamide gels involves a series of sequential steps designed to fix the proteins within the gel matrix, introduce the stain, and then remove the excess unbound dye to visualize the protein bands.
Figure 1: A generalized workflow for protein staining in polyacrylamide gels.
Proposed Protocol for Validation of this compound
Given the absence of a standardized protocol for this compound in protein staining, the following experimental workflow is proposed as a starting point for its validation. This protocol is adapted from established methods for similar anionic dyes like Ponceau S.[2][7]
I. Reagent Preparation
-
Staining Solution: Prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid.
-
Destaining Solution: 5% (v/v) acetic acid in deionized water.
-
Protein Standards: A pre-mixed, broad-range molecular weight protein standard with known concentrations for each band.
-
Test Protein: A purified protein with a known concentration (e.g., Bovine Serum Albumin - BSA) to create a dilution series.
II. Staining Procedure for Polyacrylamide Gels (Post-electrophoresis)
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Rinse the gel with deionized water for 5-10 minutes to remove the fixing solution.
-
Staining: Immerse the gel in the this compound staining solution for 15-30 minutes with gentle agitation.
-
Destaining: Transfer the gel to the destaining solution and agitate gently. Change the destaining solution every 15-20 minutes until the protein bands are clearly visible against a faint background.
-
Image Acquisition: Document the stained gel using a gel documentation system with white light illumination.
III. Quantitative Analysis and Validation
To validate this compound as a quantitative stain, its performance must be systematically compared against an established method, such as Coomassie Brilliant Blue.
Figure 2: A logical workflow for the quantitative validation of a new protein stain.
Conclusion and Recommendations
The selection of a protein stain should be guided by the specific requirements of the experiment, including the desired sensitivity, the need for absolute versus relative quantification, and compatibility with downstream analyses. While Coomassie Brilliant Blue and other fluorescent stains offer high sensitivity and a broad dynamic range for quantitative analysis, Ponceau S remains a valuable tool for the rapid and reversible staining of proteins on membranes.
This compound remains an unvalidated reagent for quantitative protein staining. Researchers interested in its potential application are strongly encouraged to perform a rigorous in-house validation as outlined in this guide. Such a validation should, at a minimum, establish the stain's limit of detection, linear dynamic range, and reproducibility in comparison to a well-characterized standard like Coomassie Brilliant Blue. Until such data are available, the use of established and validated protein stains is recommended for reliable and reproducible quantitative analysis.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Red Fluorescent Dyes for Live-Cell Imaging: Acid Red 289 vs. Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for generating accurate and reproducible data in live-cell imaging. This guide provides an objective comparison of Acid Red 289 with other widely used red fluorescent dyes, supported by available data, to inform the selection process for visualizing dynamic cellular processes.
Red fluorescent dyes are indispensable tools in modern cell biology, offering advantages such as reduced phototoxicity and minimal spectral overlap with endogenous autofluorescence. This comparison focuses on the photophysical properties, and available data on the performance of this compound against established red fluorescent dyes like Alexa Fluor 594, Texas Red, and Cyanine 5 (Cy5).
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and its alternatives. Data for this compound is limited in the context of live-cell imaging applications, and where specific values are not available, this is noted.
| Property | This compound | Alexa Fluor 594 | Texas Red | Cy5 |
| Excitation Max (nm) | 525 - 529[1] | 590 | 596 | 649 |
| Emission Max (nm) | 500 - 700[2] | 617 | 615 | 666 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ≥ 1,000 (in water) | 73,000 | 85,000 | 250,000 |
| Quantum Yield (Φ) | Data not available | 0.66 | 0.93 | 0.20 |
| Relative Brightness (ε x Φ) | Data not available | 48,180 | 79,050 | 50,000 |
| Photostability | Data not available | High | Moderate | Moderate |
| Cytotoxicity | Data not available | Low | Low | Low |
In-Depth Dye Profiles
This compound
Alexa Fluor 594
Alexa Fluor 594 is a bright and photostable red fluorescent dye. It exhibits a high quantum yield and good resistance to photobleaching, making it a reliable choice for long-term imaging experiments. Its spectral properties are well-characterized, and it is widely used for antibody and protein labeling in various cellular imaging applications.
Texas Red
Texas Red is another popular red fluorescent dye known for its high fluorescence quantum yield, resulting in very bright signals. While it offers excellent brightness, its photostability is generally considered moderate compared to Alexa Fluor dyes. It is a versatile dye for conjugating to proteins and antibodies.
Cyanine 5 (Cy5)
Cy5 is a far-red fluorescent dye that offers the advantage of emitting in a spectral region where cellular autofluorescence is minimal. This results in a high signal-to-noise ratio. While its quantum yield is lower than that of Texas Red and Alexa Fluor 594, its very high molar extinction coefficient contributes to a good overall brightness. Its photostability is considered moderate.
Experimental Methodologies
To ensure reproducible and comparable results when evaluating fluorescent dyes for live-cell imaging, standardized experimental protocols are essential. Below are general protocols for cell staining and cytotoxicity assessment.
General Live-Cell Staining Protocol
This protocol provides a basic framework for staining live cells with fluorescent dyes. Optimization of dye concentration and incubation time is crucial for each cell type and experimental setup.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescent dye stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow cells to the desired confluency (typically 50-70%).
-
Prepare the staining solution by diluting the fluorescent dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate at 37°C for the optimized duration.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets.
Cytotoxicity Assessment: Neutral Red Uptake Assay
The Neutral Red assay is a common method to assess the cytotoxicity of substances on viable cells. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (e.g., this compound) at various concentrations
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 hours).
-
Remove the treatment medium and incubate the cells with the Neutral Red solution for approximately 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add the desorb solution to each well to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing Cellular Processes
Fluorescent dyes are instrumental in visualizing dynamic cellular events and signaling pathways. The choice of dye can significantly impact the ability to resolve these processes accurately.
Experimental Workflow for Dye Comparison
To objectively compare the performance of different fluorescent dyes in a specific live-cell imaging application, a systematic workflow should be followed.
Caption: Workflow for comparing fluorescent dye performance.
Visualizing a Signaling Pathway: MAPK Pathway
Fluorescent probes can be used to visualize the activation and translocation of key proteins in signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7][8] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Simplified MAPK signaling pathway.
Conclusion
While this compound has potential as a biological stain, the lack of comprehensive and quantitative data on its performance in live-cell imaging makes a direct and thorough comparison with well-established dyes like Alexa Fluor 594, Texas Red, and Cy5 challenging. For applications requiring high brightness, photostability, and well-characterized performance, the established dyes currently represent a more reliable choice. Further research is needed to fully evaluate the potential of this compound as a robust fluorescent probe for live-cell imaging. Researchers are encouraged to perform their own comparative experiments using standardized protocols to determine the optimal dye for their specific research needs.
References
- 1. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 3. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Live-cell fluorescence spectral imaging as a data science challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Acid Red 289 in Microscopy Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acid Red 289's performance in various microscopy systems against other common red fluorescent dyes. The information presented is based on available experimental data and aims to assist researchers in selecting the appropriate reagents for their imaging needs.
Overview of this compound
This compound is a water-soluble synthetic dye that belongs to both the azo and xanthene classes.[1][2] It is utilized in various industrial applications and as a biological stain for visualizing cellular structures in microscopy.[1][3] Its fluorescence properties, with an absorption maximum in the range of 525-529 nm, allow for its use in fluorescence microscopy applications.[1]
Quantitative Performance Data
| Property | This compound | Texas Red | Propidium Iodide (PI) |
| CAS Number | 12220-28-9[1] | 82354-19-6[4] | 25535-16-4[5] |
| Molecular Weight | 676.73 g/mol [1] | 625.15 g/mol [4] | 668.4 g/mol [5] |
| Excitation Max (nm) | 525 - 529[1] | ~589-596[4][6] | ~535[5] |
| Emission Max (nm) | ~500-700 (in ink)[1] | ~615[4][6] | ~617[5] |
| Quantum Yield | Not reported | ~0.93[6] | Not applicable (intercalator) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not reported | ~85,000[4] | Not applicable (intercalator) |
| Solubility | Water Soluble[7] | Water Soluble[4] | Soluble in water[5] |
| Primary Application | General biological stain[3] | Immunofluorescence, Flow Cytometry[8] | Dead cell stain, DNA content[5] |
Performance in Different Microscopy Systems
Based on its spectral properties, this compound is suitable for basic fluorescence microscopy. However, its broad emission spectrum and lack of specific quantitative data on brightness and photostability may limit its utility in more advanced microscopy techniques compared to dyes specifically designed for such applications.
Brightfield Microscopy: As a colored dye, this compound can be used as a general stain to provide contrast for viewing cellular morphology under a brightfield microscope.
Fluorescence Microscopy: With an excitation maximum around 529 nm, this compound can be excited by broad-spectrum light sources used in conventional fluorescence microscopes. However, its excitation is not optimal for common laser lines such as 561 nm or 594 nm, which are frequently used for red fluorophores in confocal and super-resolution microscopy. This mismatch can lead to suboptimal excitation and lower signal intensity.
Confocal Microscopy: The use of this compound in confocal microscopy may be limited due to its non-optimal excitation by standard laser lines. Dyes like Texas Red or Alexa Fluor 594 are generally preferred for their compatibility with common laser sources and their well-characterized, bright, and photostable fluorescence.[8][9]
Super-Resolution Microscopy (STED, STORM, etc.): There is no evidence in the current literature to suggest that this compound is suitable for super-resolution microscopy. These techniques require probes with specific photophysical properties, such as photoswitching or high photostability under intense laser illumination, which have not been reported for this compound.[10]
Comparison with Alternatives
Propidium Iodide (PI)
Propidium Iodide is a fluorescent intercalating agent that is commonly used to identify dead cells in a population.[5] It is impermeant to the membranes of live cells but can pass through the compromised membranes of dead cells to stain the nucleus.[5]
-
Application: While this compound is a general cellular stain, PI is specifically used for viability and cell cycle analysis.[5]
-
Mechanism: this compound's staining mechanism is based on its chemical affinity for cellular components, whereas PI intercalates with DNA.[1][5]
-
Microscopy: PI is widely used in flow cytometry and fluorescence microscopy for its robust and specific staining of dead cells.[5]
Texas Red
Texas Red is a bright and photostable red fluorescent dye commonly used for immunofluorescence and other labeling applications in microscopy.[4][8][11]
-
Brightness and Photostability: Texas Red and its derivatives are known for their high fluorescence quantum yield and photostability, making them suitable for demanding imaging applications, including confocal microscopy.[8][9] Quantitative data for this compound on these parameters is lacking for a direct comparison.
-
Excitation: Texas Red is well-suited for excitation by the 594 nm laser line, providing a significant advantage over this compound in laser-based microscopy systems.[6]
-
Conjugation: Texas Red is readily available in reactive forms for covalent labeling of antibodies and other biomolecules, a feature not commonly reported for this compound.[9][11]
Experimental Protocols
General Staining Protocol for Adherent Cells with this compound (Representative)
Note: This is a general protocol as specific, validated protocols for this compound in advanced microscopy are not available in the literature. Optimization will be required for specific cell types and applications.
-
Cell Preparation: Culture cells on glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation (Optional): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization (for intracellular targets): If targeting intracellular structures after fixation, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound in PBS (e.g., 1-10 µg/mL). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for excitation around 530 nm and emission collection between 550-700 nm.
Visualization of Signaling Pathways and Experimental Workflows
While there are no specific reports of this compound being used to visualize signaling pathways, fluorescent dyes are crucial tools in such studies. For instance, in immunofluorescence experiments to study the MAPK/ERK signaling pathway, a red fluorescent dye could be used to label a protein of interest.
Below is a conceptual workflow for an immunofluorescence experiment and a diagram of the MAPK signaling pathway.
Caption: A typical workflow for immunofluorescence staining.
Caption: Simplified MAPK/ERK signaling pathway.
In the context of the MAPK pathway, a researcher might use a primary antibody to detect the phosphorylated (active) form of ERK. A secondary antibody conjugated to a bright, red fluorescent dye would then be used for visualization. While this compound is not typically used for this purpose, this illustrates a common application for red fluorescent dyes in cell signaling research.
Conclusion
This compound is a functional dye for general biological staining in brightfield and basic fluorescence microscopy. However, for advanced microscopy applications such as confocal and super-resolution imaging, its performance is likely to be surpassed by dyes specifically designed for these techniques, such as Texas Red and the Alexa Fluor series. The lack of quantitative performance data and specific protocols for this compound in advanced microscopy suggests that researchers seeking high-quality, high-resolution images would be better served by selecting a more characterized and photostable fluorescent probe.
References
- 1. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 2. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. Novel mitochondrial stains for live cell imaging [lubio.ch]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. escholarship.org [escholarship.org]
- 8. labinsights.nl [labinsights.nl]
- 9. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Acid Red 289 for Cellular Structures: A Comparative Guide
In the field of histology and cellular pathology, the precise visualization of cellular components is paramount. Acid Red 289, a synthetic xanthene and azo dye, serves as a biological stain for observing cellular structures. This guide provides an objective comparison of this compound with established alternatives, supported by experimental protocols and data, to aid researchers, scientists, and drug development professionals in selecting the appropriate stain for their specific needs.
Mechanism of Staining
This compound functions as an acidic dye. Its staining mechanism is based on an electrostatic interaction between the negatively charged dye molecules and positively charged components within the cell. The dye's sulfonic acid groups are ionized at a low pH, imparting a net negative charge. These anionic dye molecules then bind to protonated basic amino groups, such as lysine (B10760008) and arginine, found in proteins. This interaction results in the characteristic red staining of protein-rich structures like the cytoplasm and extracellular matrix components, including collagen.
Comparative Analysis of Acidic Dyes
To evaluate the specificity of this compound, it is compared with two widely used acidic dyes: Eosin Y, the standard counterstain in Hematoxylin (B73222) and Eosin (H&E) staining, and Picrosirius Red, a highly specific stain for collagen.
Table 1: Comparison of Performance Characteristics
| Feature | This compound | Eosin Y | Picrosirius Red |
| Chemical Class | Synthetic Azo & Xanthene Dye | Xanthene Dye | Sulfonated Azo Dye |
| Primary Target(s) | General cytoplasm, connective tissue, collagen | General cytoplasm, cell membranes, extracellular structures | Collagen fibers (Type I and III) |
| Specificity | General protein stain; considered non-specific. | Low specificity; stains most eosinophilic structures pink/red. | High specificity for collagen.[1][2] |
| Visualization Method | Bright-field microscopy | Bright-field microscopy | Bright-field and Polarized Light Microscopy |
| Key Advantage | Intense red coloration. | Ubiquitous, well-understood, excellent contrast with hematoxylin. | Under polarized light, enhances collagen birefringence, allowing differentiation of collagen types.[1][3] |
| Key Disadvantage | Limited documentation on specificity for distinct cellular structures. | Provides limited information beyond basic morphology. | Staining of non-collagenous structures can occur; interpretation of polarization colors can be complex.[2][3] |
| Common Application | General histological counterstain. | Standard counterstain to hematoxylin for routine tissue examination.[4][5] | Quantification of collagen, assessment of fibrosis, studies of connective tissue disorders.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are the standard protocols for Hematoxylin and Eosin (using Eosin Y as the counterstain, which is analogous to how this compound would be used) and Picrosirius Red staining for formalin-fixed, paraffin-embedded tissue sections.
Protocol 1: Hematoxylin and Eosin Y Staining
This protocol provides a general framework for using an acidic counterstain like Eosin Y or this compound.
Reagents:
-
Xylene
-
Graded ethanol (B145695) (100%, 95%)
-
Distilled water
-
Hematoxylin stain (e.g., Harris hematoxylin)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's Tap Water Substitute or 0.2% ammonia (B1221849) water)[4]
-
Eosin Y working solution (e.g., 1% alcoholic solution)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Hematoxylin):
-
Bluing:
-
Counterstaining (Eosin Y):
-
Rinse slides in 95% ethanol.
-
Counterstain in Eosin Y working solution for 30 seconds to 2 minutes, depending on desired intensity.[6]
-
-
Dehydration, Clearing, and Mounting:
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Collagen, Muscle: Shades of pink to red
Protocol 2: Picrosirius Red Staining for Collagen
This protocol is specifically for the visualization of collagen fibers.
Reagents:
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's hematoxylin (for nuclear counterstain, optional)
-
Picrosirius Red solution (0.1% Sirius Red F3BA in saturated aqueous picric acid)
-
Acidified water (e.g., 0.5% acetic acid)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1 (Steps 1a-1d).
-
-
Nuclear Counterstain (Optional):
-
Stain with Weigert's hematoxylin for 5-7 minutes.
-
Wash in running tap water for 10 minutes.[3]
-
-
Picrosirius Red Staining:
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene (3 changes, 2 minutes each).
-
Mount with a resinous mounting medium.[3]
-
Expected Results:
-
Bright-field Microscopy: Collagen appears red on a pale yellow background.[5]
-
Polarized Light Microscopy: Collagen fibers appear birefringent (brightly colored against a dark background). Thicker, more organized Type I collagen fibers typically appear yellow to orange-red, while thinner, less organized Type III collagen fibers appear green.[1][3]
Visualizations
To better illustrate the processes and principles described, the following diagrams are provided.
Caption: A typical workflow for preparing and staining tissue samples for microscopic analysis.
References
- 1. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 3. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 5. mdpi.com [mdpi.com]
- 6. newcomersupply.com [newcomersupply.com]
Inter-Laboratory Validation of Acid Red 289 Staining Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of Acid Red 289 as a potential histological stain. Due to the limited published data on the application of this compound in biological tissue staining, this document presents a hypothetical validation study, comparing its performance against the widely accepted Eosin Y in a standard Hematoxylin and Eosin (H&E) staining protocol. The methodologies and data presented herein are intended to serve as a template for laboratories considering the evaluation and validation of new staining reagents.
Comparative Analysis of Acid Dyes
This compound is a water-soluble dye belonging to the xanthene and azo dye classes.[1][2][3] Its potential as a histological stain lies in its ability to bind to positively charged tissue components, such as cytoplasm and connective tissue. This is analogous to Eosin Y, a commonly used counterstain in H&E staining.[4] The validation of any new stain requires a rigorous comparison to an established "gold standard" to ensure reproducibility and reliability, which is crucial in research and diagnostic settings.[5][6]
Hypothetical Performance Data
The following table summarizes hypothetical quantitative data from a mock inter-laboratory validation study involving three independent laboratories. The study assesses key performance indicators of this compound compared to Eosin Y.
| Performance Metric | This compound (Hypothetical Data) | Eosin Y (Control) | Acceptance Criteria |
| Staining Intensity (Optical Density) | |||
| - Lab 1 | 0.45 ± 0.05 | 0.52 ± 0.04 | CV < 15% |
| - Lab 2 | 0.43 ± 0.06 | 0.55 ± 0.05 | CV < 15% |
| - Lab 3 | 0.46 ± 0.04 | 0.53 ± 0.03 | CV < 15% |
| Inter-Laboratory Concordance (%) | 92% | 98% | > 90% |
| Stain Specificity (Signal-to-Noise Ratio) | |||
| - Lab 1 | 8.2 | 9.5 | > 7.0 |
| - Lab 2 | 7.9 | 9.2 | > 7.0 |
| - Lab 3 | 8.5 | 9.8 | > 7.0 |
| Photostability (% Fade after 24h) | 8% | 5% | < 10% |
Note: Data are presented as mean ± standard deviation. CV = Coefficient of Variation. The data in this table is for illustrative purposes only.
Experimental Protocols
A robust inter-laboratory validation requires standardized protocols to ensure that any observed differences are due to the stain's performance and not procedural variability.[7]
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks of human tonsil and kidney will be used.
-
Sections will be cut at 4 µm thickness and mounted on positively charged slides.
-
A single, centralized source of tissue blocks should be used to provide sections to all participating laboratories to minimize pre-analytical variability.
2. Staining Protocol: this compound (Hypothetical)
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: rinse.
-
-
Nuclear Staining:
-
Mayer's Hematoxylin: 5 minutes.
-
Rinse in running tap water.
-
Bluing agent (e.g., Scott's tap water substitute): 1-2 minutes.
-
Rinse in running tap water.
-
-
Counterstaining:
-
This compound Solution (0.5% aqueous): 1 minute.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
Mount with a resinous mounting medium.
-
3. Staining Protocol: Eosin Y (Control)
-
The protocol is identical to the this compound protocol, with the substitution of 0.5% Eosin Y solution in the counterstaining step.
4. Data Analysis and Interpretation:
-
Quantitative Analysis: Stained slides will be digitized, and image analysis software will be used to measure the optical density of stained structures.
-
Qualitative Analysis: A panel of pathologists will score the slides based on staining quality, including nuclear detail, cytoplasmic staining, and background staining.
-
Concordance: The level of agreement between laboratories in their qualitative and quantitative assessments will be calculated.[7]
Workflow for Inter-Laboratory Validation
The following diagram illustrates the key steps in the inter-laboratory validation process.
Caption: Workflow for the inter-laboratory validation of a new histological stain.
Conclusion
The inter-laboratory validation of a new staining reagent like this compound is a critical process to ensure its reliability and reproducibility for research and potential diagnostic applications. This guide provides a hypothetical framework for such a validation, emphasizing the importance of standardized protocols, quantitative analysis, and comparison to an established standard. While this compound's primary applications have been industrial, a thorough and systematic evaluation as outlined here would be necessary to determine its utility in the field of histology. Researchers are encouraged to adapt this guide for the validation of any new reagent in their laboratories.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. This compound | 12220-28-9 | Benchchem [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. nordiqc.org [nordiqc.org]
- 6. Analytic Validation of Immunohistochemical Assays: A Comparison of Laboratory Practices Before and After Introduction of an Evidence-Based Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of immunohistochemical tests performed on cytology cell block material: Practical application of the College of American Pathologists’ guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acid Red 289 and Other Commercial Red Dyes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acid Red 289 against other commercially available red dyes commonly utilized in research and industrial applications. The performance characteristics are summarized based on available data, and detailed experimental protocols are provided to enable reproducible benchmarking.
Overview of this compound
This compound is a synthetic, water-soluble azo dye belonging to the xanthene class.[1] It is recognized for its vibrant red hue and is employed across various fields, including textile dyeing, biological staining, and as a colorant in cosmetics and inks.[2] Its chemical structure and properties make it a versatile dye for numerous applications.
Quantitative Performance Data
The selection of a dye is critically dependent on its performance metrics. This section provides a comparative summary of this compound and other red dyes based on key quantitative parameters.
Table 1: Physicochemical Properties of Selected Red Dyes
| Property | This compound | Acid Red 52 | Propidium Iodide | Neutral Red |
| CAS Number | 12220-28-9[1] | 3520-42-1[3][4] | 25535-16-4[5] | 553-24-2[6] |
| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂[1] | C₂₇H₂₉N₂NaO₇S₂[3][4] | C₂₇H₃₄I₂N₄[5] | C₁₅H₁₇ClN₄[7] |
| Molecular Weight ( g/mol ) | 676.74[1] | 580.65[4][8] | 668.39[5] | 288.78[6][7] |
| Class | Xanthene, Azo[1][9] | Xanthene[3] | Phenanthridinium | Azine |
| Solubility in Water | Soluble[2] | 95.3 g/L at 20°C[10] | Soluble to 5 mM with sonication[5] | 10 mg/mL[11] |
| λmax (nm) | Not specified | 565 | 535 (bound to DNA)[5] | 535-545[6] |
Table 2: Performance Characteristics of Selected Red Dyes
| Performance Metric | This compound | Acid Red 52 | Reactive Red Dyes | Disperse Red Dyes |
| Application | Textiles (wool, silk, nylon), Inks, Stains[2] | Textiles (wool, silk, nylon), Biological Stain[3][12] | Textiles (cellulosic fibers like cotton)[13] | Textiles (hydrophobic fibers like polyester) |
| Lightfastness (AATCC/ISO Scale) | 4-5 (Good to Excellent)[2] | Good[3] | Generally Good to Excellent | Moderate to Good |
| Wash Fastness (AATCC/ISO Scale) | Good | Good[3] | Excellent (due to covalent bonding)[13] | Good to Excellent |
| pH Stability | Stable in a wide pH range (1-13)[2] | Stable in mildly acidic to neutral conditions[3] | Dependent on specific dye chemistry | Generally good |
Experimental Protocols
Accurate and reproducible benchmarking of dyes requires standardized experimental procedures. The following are detailed methodologies for key performance evaluation experiments.
Determination of Maximum Absorbance Wavelength (λmax)
Objective: To determine the wavelength at which a dye exhibits maximum absorbance of light.
Materials:
-
Spectrophotometer
-
Quartz or glass cuvettes
-
Deionized water or appropriate solvent
-
Dye solution of known concentration
Procedure:
-
Prepare a dilute solution of the dye in a suitable solvent (e.g., deionized water for water-soluble dyes).
-
Calibrate the spectrophotometer by using a cuvette filled with the pure solvent as a blank.[14]
-
Rinse a clean cuvette with the dye solution and then fill it approximately three-quarters full.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the solution across a relevant range of wavelengths (e.g., 400-700 nm for red dyes).
-
The wavelength at which the highest absorbance is recorded is the λmax.[15]
Evaluation of Colorfastness to Washing (ISO 105-C06)
Objective: To assess the resistance of a dyed textile to laundering.
Materials:
-
Launder-Ometer or similar apparatus
-
Stainless steel containers and balls
-
Multifiber adjacent fabric
-
ECE reference detergent
-
Sodium perborate (B1237305) (if required by the specific test)
-
Grey Scale for assessing color change and staining
-
Sewing machine
-
Drying oven
Procedure:
-
Cut a specimen of the dyed fabric (e.g., 100 mm x 40 mm) and an equivalent piece of multifiber adjacent fabric.[13]
-
Sew the two pieces together along one of the shorter edges.[13]
-
Prepare the detergent solution according to the specific test procedure (e.g., ISO 105-C06 C2S requires 4 g/L ECE detergent and 1 g/L sodium perborate in grade 3 water).[16]
-
Place the composite specimen, the required number of stainless steel balls, and the prepared detergent solution into a stainless steel container.[17]
-
Secure the container in the Launder-Ometer and run the test for the specified time and temperature (e.g., 30 minutes at 60°C for C2S).[16]
-
After the cycle, rinse the specimen twice with grade 3 water and then with cold water, squeezing out excess water after each rinse.[17]
-
Dry the specimen in an oven at a temperature not exceeding 60°C.[17]
-
Assess the color change of the dyed specimen and the staining of the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.
Evaluation of Colorfastness to Light (ISO 105-B02)
Objective: To determine the resistance of a dyed textile to the fading effect of light.
Materials:
-
Xenon arc lamp apparatus
-
Blue wool references (grades 1-8)
-
Opaque card for masking
-
Grey Scale for assessing color change
Procedure:
-
Mount a specimen of the dyed fabric and a set of blue wool references on a sample holder.
-
Partially cover both the specimen and the references with an opaque card.
-
Place the sample holder in the xenon arc lamp apparatus.
-
Expose the samples to the light source under controlled conditions of temperature and humidity as specified in the standard.[18]
-
Periodically inspect the samples for fading.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a certain blue wool reference has faded to a specific degree.
-
The lightfastness is rated by comparing the fading of the specimen to the fading of the blue wool references.[19][20] A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.[20]
Cell Viability Assay using Propidium Iodide
Objective: To differentiate and quantify viable and non-viable cells in a population using flow cytometry.
Materials:
-
Flow cytometer
-
Cell suspension
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)
-
FACS tubes
Procedure:
-
Harvest cells and adjust the cell concentration to approximately 1 x 10⁶ cells/mL in PBS.
-
Transfer up to 1 x 10⁶ cells in 100 µL into a FACS tube.
-
Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this step for a total of two washes.[12]
-
If performing cell surface antigen staining, this can be done at this stage. Note that PI is not suitable for intracellular staining protocols.[12]
-
Just prior to analysis by flow cytometry, add 5-10 µL of the PI staining solution to each sample.[12] Do not wash the cells after adding the PI solution.
-
Acquire data on the flow cytometer. Viable cells will have intact membranes and exclude PI, while non-viable cells with compromised membranes will be stained by PI and exhibit red fluorescence.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative benchmarking of textile dyes.
References
- 1. contracttextiles.org [contracttextiles.org]
- 2. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.usb-lab.com [en.usb-lab.com]
- 7. arcwear.com [arcwear.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 10. ISO 105- E04 Color Fastness Tester For Textiles And Leather [m.haida-test.com]
- 11. intertekinform.com [intertekinform.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. textilelearner.net [textilelearner.net]
- 14. ursinus.edu [ursinus.edu]
- 15. pennwest.edu [pennwest.edu]
- 16. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 17. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 18. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 19. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Quantitative Comparison of Acid Red 289 and Cy3 Fluorescence Intensity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a quantitative comparison of two commonly used red fluorescent dyes: Acid Red 289, a xanthene dye, and Cy3, a cyanine (B1664457) dye. By presenting their key photophysical properties and a detailed experimental protocol for direct comparison, this document aims to facilitate an informed choice for your specific research needs.
Photophysical Properties: A Side-by-Side Look
A direct comparison of the intrinsic brightness of fluorophores is best achieved by examining their molar extinction coefficient and fluorescence quantum yield. The following table summarizes the available quantitative data for this compound and Cy3.
| Property | This compound | Cy3 |
| Chemical Class | Xanthene | Cyanine |
| Absorption Maximum (λmax) | 527 nm (in H₂O)[1] | ~550 nm |
| Emission Maximum (λem) | 500 - 700 nm (in red fluorescent inks with UV excitation) | ~570 nm |
| Molar Extinction Coefficient (ε) | ≥ 1,000 M⁻¹cm⁻¹ (in H₂O, 525-529 nm)[1] | ~150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not available in literature | ~0.15 - 0.3 |
Note: The photophysical properties of fluorescent dyes are highly dependent on their environment, including the solvent, pH, and conjugation to other molecules. The data presented here are based on available information and may vary under different experimental conditions. A direct, side-by-side experimental comparison is therefore highly recommended.
Experimental Protocol: Determining Relative Fluorescence Quantum Yield
To quantitatively compare the fluorescence intensity of this compound and Cy3 under specific experimental conditions, the determination of the relative fluorescence quantum yield is a robust and widely accepted method.[2][3][4][5][6] This protocol outlines the necessary steps using a standard fluorophore with a known quantum yield.
Objective
To determine the relative fluorescence quantum yield of a test sample (e.g., this compound) by comparing its fluorescence intensity to that of a standard dye with a known quantum yield (e.g., Cy3, if its quantum yield in the chosen solvent is well-established, or another standard like Rhodamine 6G).
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path-length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, spectroscopic grade)
-
Standard dye with a known quantum yield (e.g., Cy3 or Rhodamine 6G)
-
Test dye sample (this compound)
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test dyes in the chosen solvent at a concentration of approximately 10⁻⁵ M.
-
Preparation of Diluted Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be at or near the absorption maximum of the dyes.
-
Fluorescence Measurements: Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the standard and the test dye, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the test dye (Grad_test).
-
-
Calculation of Relative Quantum Yield: The relative quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard dyes, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used for both, this term becomes 1.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantitative comparison of fluorescence intensity between this compound and Cy3.
Caption: Workflow for comparing the fluorescence intensity of two dyes.
Signaling Pathway of Fluorescence
The process of fluorescence involves the absorption of light by a fluorophore, leading to an excited electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state.
Caption: The basic principle of fluorescence excitation and emission.
By following the provided experimental protocol and utilizing the comparative data, researchers can make an informed decision on whether this compound or Cy3 is the more suitable fluorescent probe for their specific application, ensuring optimal signal intensity and data quality.
References
Assessing the Impact of Acid Red 289 on Cell Viability and Function: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing dyes for cellular imaging and analysis, understanding their potential impact on cell viability and function is paramount. This guide provides a comparative framework for assessing the effects of Acid Red 289, a synthetic dye with applications in biological staining, against other common alternatives.[1] While specific cytotoxicity data for this compound is limited, this document outlines the necessary experimental protocols to evaluate its performance and offers insights into the toxicological profiles of related compounds.
Comparative Analysis of Cell Viability Assays
The selection of an appropriate cell viability assay is critical for obtaining accurate and reliable data. The following table compares three widely used methods for assessing cytotoxicity, each with distinct mechanisms, advantages, and limitations.
| Assay | Principle | Advantages | Disadvantages | Detection Method |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[2][3] | - Well-established and widely used.- High throughput compatible.- Sensitive to changes in metabolic activity. | - Endpoint assay.- Can overestimate viability.- Requires a final solubilization step for the formazan crystals.[3] | Spectrophotometry (Absorbance at 570-590 nm)[2] |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[1][4][5] | - Sensitive and quantifiable.- Simple and fast.- Reflects lysosomal integrity. | - Can be influenced by changes in lysosomal pH.- Requires washing steps to remove excess dye. | Spectrophotometry (Absorbance at ~540 nm)[1] |
| Propidium Iodide (PI) Staining | A fluorescent intercalating agent that is excluded by the intact membranes of live cells but penetrates the compromised membranes of dead or dying cells to stain the nucleus. | - Allows for the quantification of dead cells.- Can be used in conjunction with other live-cell stains for multi-parameter analysis.- Suitable for flow cytometry and fluorescence microscopy. | - Does not distinguish between necrotic and apoptotic cells in later stages.- Requires instrumentation capable of fluorescence detection. | Flow Cytometry or Fluorescence Microscopy (Red fluorescence) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[2][3][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Expose the cells to various concentrations of this compound or alternative dyes for the desired duration. Include untreated control wells.
-
MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]
Neutral Red Uptake Assay Protocol
This protocol outlines the steps for evaluating cell viability by measuring the uptake of Neutral Red into lysosomes.[1][4][5][8]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound exposure in a 96-well plate.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.[1]
-
Washing: Remove the staining solution and wash the cells with a suitable buffer, such as PBS, to remove any unincorporated dye.[1]
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[1]
-
Absorbance Measurement: Agitate the plate for a few minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.[1]
Propidium Iodide Staining Protocol for Flow Cytometry
This protocol is designed for quantifying the percentage of dead cells in a population using flow cytometry.[9][10][11]
-
Cell Preparation: Harvest cells after treatment and wash them with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 10 µg/mL in PBS).[9]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Live cells will be PI-negative, while dead cells with compromised membranes will be PI-positive (red fluorescence).
Alternatives to this compound and Potential for Cytotoxicity
Commonly used red dyes for assessing cell viability or for counterstaining include:
-
Neutral Red: As described above, it is a viability stain that accumulates in the lysosomes of healthy cells.
-
Propidium Iodide: A nuclear stain used to identify dead cells.
-
Erythrosin B: Another xanthene dye, sometimes used as a biological stain.
-
Safranin: A biological stain used in histology and cytology.
Given the lack of direct data on this compound, it is recommended that researchers perform their own cytotoxicity assessments using the protocols provided above to determine its suitability for their specific cell type and experimental conditions.
Visualizing Experimental and Biological Processes
To aid in the conceptualization of the experimental and biological processes involved, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of dyes.
References
- 1. qualitybiological.com [qualitybiological.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. iqproducts.nl [iqproducts.nl]
- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. scilit.com [scilit.com]
- 13. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Acid Red 289
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Acid Red 289 (CAS No. 12220-28-9). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment. While this compound is generally not classified as a hazardous substance, it is an azo dye, and prudent laboratory practices are necessary to mitigate any potential risks.
Immediate Safety and Logistical Information
This compound is a dark red to brown powder soluble in water.[1] Although it is not classified as a hazardous mixture under Regulation (EC) No 1272/2008, it is recommended to avoid contact with skin, eyes, and clothing.[2] Some azo dyes have the potential to break down into aromatic amines, which may be harmful.[3][4][5] Therefore, treating this compound with a high degree of care is a sound precautionary measure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. | Protects eyes from dust particles and splashes of the dye solution. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if they become contaminated. |
| Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or when generating dust. | Minimizes the potential for inhalation of airborne powder. |
Operational Plans
Handling and Weighing Protocol
Due to the fine, easily aerosolized nature of powdered dyes, specific handling procedures must be followed to minimize dust generation and exposure.
Experimental Protocol: Weighing this compound Powder
-
Preparation: Ensure a designated weighing area, such as a chemical fume hood or a ventilated balance enclosure, is clean and free of drafts. Cover the work surface with disposable bench paper.
-
PPE: Don all required PPE as specified in the table above.
-
Weighing:
-
Use an analytical balance within a chemical fume hood or a ventilated enclosure.
-
Carefully open the container with the this compound powder.
-
Use a spatula to transfer the desired amount of powder to a weighing vessel.
-
Minimize the creation of dust by handling the powder gently and avoiding rapid movements.
-
Close the container tightly after use.
-
-
Cleaning: Clean any spills on the balance and surrounding surfaces immediately with a damp cloth. Dispose of the cloth and any contaminated bench paper as chemical waste.
-
Post-Handling: Wash hands and face thoroughly after handling.[2]
Disposal Plans
All waste containing this compound, including contaminated PPE, weighing paper, and excess solutions, must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect dry waste in a designated, sealed container labeled "Chemical Waste."
-
Liquid Waste: Collect aqueous solutions in a clearly labeled, sealed container for chemical waste. Do not pour solutions down the drain.[6]
-
Disposal: Entrust the disposal of all this compound waste to a licensed waste disposal company.[2]
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
Exposure Response
-
Inhalation: Move the exposed individual to fresh air. If they feel unwell, seek medical advice.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area well with water. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Seek medical advice.[2]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
